Acumapimod
Description
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-13-5-6-16(22(29)26-17-7-8-17)10-19(13)27-21(24)18(12-25-27)20(28)15-4-2-3-14(9-15)11-23/h2-6,9-10,12,17H,7-8,24H2,1H3,(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUSQKZDZHAAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
836683-15-9 | |
| Record name | Acumapimod [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0836683159 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acumapimod | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15448 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ACUMAPIMOD | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F16KW647L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Acumapimod: A Deep Dive into its Mechanism of Action as a p38 MAPK Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Acumapimod (formerly BCT197) is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade of inflammation. Developed for the treatment of inflammatory conditions, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD), this compound has demonstrated a potent ability to suppress inflammatory responses in both preclinical models and human clinical trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, downstream signaling effects, and the experimental evidence that underpins our understanding of its function.
Introduction: The Role of p38 MAPK in Inflammation
The p38 MAPKs are a family of serine/threonine kinases that play a central role in the cellular response to external stresses, such as inflammatory cytokines, endotoxins, and oxidative stress. The activation of the p38 MAPK pathway leads to a cascade of downstream signaling events that culminate in the production of pro-inflammatory cytokines and other inflammatory mediators. In chronic inflammatory diseases like COPD, the p38 MAPK pathway is often dysregulated and hyperactivated, contributing to the persistent inflammation that characterizes the disease.
This compound is a highly selective inhibitor of the α and β isoforms of p38 MAPK.[1] By targeting this central node in the inflammatory signaling network, this compound offers a promising therapeutic strategy to attenuate the excessive inflammation associated with AECOPD and other inflammatory disorders.
Molecular Mechanism of Action: Inhibition of p38 MAPK
The primary mechanism of action of this compound is the direct inhibition of the kinase activity of p38 MAPKα.[2] It is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of the enzyme, preventing the phosphorylation of downstream substrates. This inhibition is highly potent, with a half-maximal inhibitory concentration (IC50) of less than 1 µM for p38α.[2]
The inhibition of p38 MAPK by this compound disrupts the downstream signaling cascade, leading to a reduction in the production of key pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNFα).[1]
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention by this compound.
Caption: p38 MAPK signaling pathway and this compound's point of inhibition.
Preclinical Evidence
The anti-inflammatory effects of this compound have been demonstrated in a range of preclinical studies, from in vitro kinase assays to in vivo models of inflammatory disease.
In Vitro p38 Kinase Inhibition
The potency of this compound as a p38 MAPK inhibitor was established through in vitro kinase assays.
| Parameter | Value | Target |
| IC50 | < 1 µM | p38 MAPKα |
Table 1: In Vitro Inhibitory Activity of this compound [2]
Experimental Protocol: p38 MAPK Kinase Assay (General Methodology)
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Principle: A non-radioactive, ELISA-based assay is commonly used to measure the phosphorylation of a p38 MAPK substrate, such as ATF2.
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Procedure:
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Recombinant active p38 MAPKα is incubated with a specific substrate (e.g., ATF2) and ATP in the presence of varying concentrations of this compound.
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After the kinase reaction, the phosphorylated substrate is detected using a specific antibody that recognizes the phosphorylated form.
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The amount of phosphorylated substrate is quantified using a colorimetric or chemiluminescent readout.
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The IC50 value is calculated as the concentration of this compound that results in a 50% reduction in the phosphorylation of the substrate.
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Inhibition of Cytokine Release in Human Whole Blood
This compound has been shown to potently inhibit the release of pro-inflammatory cytokines from human whole blood stimulated with lipopolysaccharide (LPS).
Experimental Protocol: Cytokine Release Assay in Human Whole Blood (General Methodology)
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Principle: This assay measures the ability of a compound to inhibit the production of cytokines from immune cells in a physiologically relevant matrix.
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Procedure:
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Freshly collected human whole blood is pre-incubated with various concentrations of this compound.
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The blood is then stimulated with LPS to induce an inflammatory response.
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After an incubation period, the plasma is collected, and the levels of various cytokines (e.g., TNFα, IL-6, IL-8) are measured using a multiplex immunoassay (e.g., Luminex) or ELISA.
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The inhibitory effect of this compound on cytokine release is then quantified.
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In Vivo Animal Models of COPD
In a corticosteroid-resistant rat model of COPD, this compound demonstrated a potent ability to decrease inflammatory responses induced by tobacco smoke and intratracheal lipopolysaccharide.[1]
Experimental Protocol: Rat Model of COPD (General Methodology)
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Principle: This model mimics key features of COPD, including airway inflammation and corticosteroid resistance.
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Procedure:
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Rats are exposed to tobacco smoke for a specified period to induce a chronic inflammatory state.
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A bolus of intratracheal lipopolysaccharide is administered to induce an acute exacerbation of inflammation.
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Animals are treated with this compound, a corticosteroid, or vehicle control.
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Inflammatory endpoints are assessed, including bronchoalveolar lavage fluid (BALF) cell counts (e.g., neutrophils) and cytokine levels in the lung tissue and BALF.
-
Caption: General workflow for a rat model of COPD exacerbation.
Clinical Evidence: Human Endotoxin Challenge
The anti-inflammatory effects of this compound have been confirmed in humans through a healthy volunteer study involving an endotoxin challenge. In this study, this compound induced a nearly complete suppression of circulating TNFα following the administration of endotoxin.[1]
Experimental Protocol: Human Endotoxin Challenge (General Methodology)
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Principle: This is a controlled method to induce a transient systemic inflammatory response in healthy volunteers to assess the pharmacodynamic effects of an anti-inflammatory drug.
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Procedure:
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Healthy volunteers are administered a single dose of this compound or placebo.
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After a specified time, a low dose of bacterial endotoxin (LPS) is administered intravenously.
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Blood samples are collected at multiple time points before and after the endotoxin challenge.
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The concentrations of various cytokines, including TNFα, are measured in the plasma to assess the effect of the drug on the inflammatory response.
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Clinical Development and Therapeutic Implications
This compound has been investigated in Phase 2 clinical trials for the treatment of patients with acute exacerbations of COPD.[3] In these trials, intermittent short-term dosing of this compound (e.g., 75 mg on days 1 and 6) has shown a marked improvement in lung function in COPD patients.[2]
| Clinical Trial Phase | Indication | Key Findings |
| Phase 2 | Acute Exacerbations of COPD | Improved lung function (FEV1) |
Table 2: Summary of Clinical Development for this compound [2][3]
The mechanism of action of this compound, centered on the potent and selective inhibition of p38 MAPK, provides a strong rationale for its use in AECOPD. By targeting a key driver of the inflammatory cascade, this compound has the potential to reduce the severity and duration of exacerbations, leading to improved patient outcomes.
Conclusion
This compound is a potent and selective inhibitor of p38 MAPKα with a well-defined mechanism of action. Preclinical and clinical studies have consistently demonstrated its ability to suppress inflammatory responses by blocking the p38 MAPK signaling pathway and reducing the production of pro-inflammatory cytokines. This targeted approach holds significant promise for the treatment of AECOPD and other inflammatory diseases where the p38 MAPK pathway plays a critical pathological role. Further clinical development will be crucial to fully elucidate the therapeutic potential of this novel anti-inflammatory agent.
References
Acumapimod: A Technical Deep Dive into p38 MAPK Inhibition for Inflammatory Respiratory Diseases
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acumapimod (formerly BCT197) is an orally active and potent small-molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response.[1][2][3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, preclinical and clinical data, and the underlying p38 MAPK signaling pathway. The information is intended for researchers, scientists, and professionals involved in drug development and the study of inflammatory diseases, particularly acute exacerbations of chronic obstructive pulmonary disease (AECOPD).
Introduction to p38 MAPK and its Role in COPD
The p38 MAPK signaling pathway is a critical intracellular cascade that responds to a variety of extracellular stimuli, including inflammatory cytokines and environmental stresses.[4][5][6] This pathway is centrally involved in the pathogenesis of Chronic Obstructive Pulmonary Disease (COPD), a progressive lung disease characterized by chronic inflammation.[7] In COPD patients, there is an observed upregulation of activated (phosphorylated) p38 MAPK in key inflammatory cells such as alveolar macrophages and CD8+ T cells, as well as in structural cells like the small airway epithelium.[4][8]
This activation of p38 MAPK in the lungs of COPD patients leads to:
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Increased production of pro-inflammatory cytokines and chemokines: p38 MAPK activation drives the biosynthesis of key inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and IL-8.[5][8]
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Recruitment of inflammatory cells: The release of these chemokines promotes the influx of neutrophils and other immune cells into the airways, perpetuating the inflammatory cycle.[4][5]
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Post-transcriptional upregulation of inflammatory genes: The p38 MAPK pathway, through downstream kinases like MAPKAPK-2 (MK2), stabilizes the mRNA of many pro-inflammatory genes, leading to their enhanced translation.[4]
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Potential for corticosteroid insensitivity: p38 MAPK can phosphorylate the glucocorticoid receptor, potentially impairing its function and contributing to the reduced efficacy of corticosteroid treatment in some COPD patients.[5]
Given its central role in the inflammatory processes of COPD, p38 MAPK has emerged as a compelling therapeutic target. Inhibition of this pathway offers a novel approach to mitigating the underlying inflammation that drives the disease and its acute exacerbations.
This compound: A Potent and Selective p38 MAPK Inhibitor
This compound is a highly selective inhibitor of the alpha and beta isoforms of p38 MAPK.[9] Preclinical studies have demonstrated its potent inhibitory activity and its ability to suppress inflammatory responses.
Preclinical Profile
While specific details of the preclinical pharmacology of this compound are not extensively published, available information indicates its potent and selective nature as a p38 inhibitor. In animal models of COPD, this compound has been shown to potently decrease inflammatory responses to stimuli like intratracheal lipopolysaccharides.[9] Furthermore, an in vivo endotoxin challenge in healthy volunteers resulted in the nearly complete suppression of circulating TNF-α, a key cytokine regulated by the p38 MAPK pathway.[9]
Table 1: Preclinical Activity of this compound
| Parameter | Result | Reference |
| Target | p38α MAPK | [1] |
| IC50 | < 1 µM | [1] |
Clinical Development in Acute Exacerbations of COPD (AECOPD)
This compound has undergone Phase II clinical development for the treatment of AECOPD. Two key clinical trials have provided valuable data on its efficacy and safety in this patient population: the NCT01332097 study and the AETHER study (NCT02700919).
Phase II Study: NCT01332097
This Phase II, randomized, double-blind, placebo-controlled study evaluated single and repeated doses of this compound in patients with moderate to severe AECOPD.[10]
Table 2: Key Findings from the NCT01332097 Study [10][11]
| Endpoint | This compound 75 mg (repeat-dose) vs. Placebo | p-value |
| Change in FEV1 at Day 8 | Significant improvement | 0.022 |
| Mean change in FEV1 AUC (baseline to Day 14) | Significantly higher | 0.02 |
| Primary Endpoint (FEV1 at Day 10) | Not met | 0.082 |
While the primary endpoint at day 10 was not met, a repeat-dose regimen of 75 mg this compound demonstrated a clinically relevant and statistically significant improvement in lung function (FEV1) at day 8 compared to placebo.[10]
The AETHER Phase IIb Study (NCT02700919)
The AETHER study was a Phase IIb trial that further investigated the efficacy and safety of two dosing regimens of this compound in addition to standard of care for patients hospitalized with severe AECOPD.
Table 3: Efficacy Results from the AETHER Study
| Endpoint | High Dose this compound vs. Placebo | Low Dose this compound vs. Placebo | Reference |
| Change from baseline in FEV1 at Day 7 | Significant Improvement (p=0.012) | Significant Improvement (p<0.001) | |
| Reduction in Re-hospitalizations (Days 90-150) | >50% reduction (p ≤ 0.027 to 0.05) | Not significant |
Table 4: Biomarker Changes in the AETHER Study
| Biomarker (Change from Baseline at Day 7) | High Dose this compound | Low Dose this compound | Placebo | Reference |
| hsCRP (mg/L) | -16.70 | -10.42 | -5.34 | |
| Fibrinogen (g/L) | -1.49 | -1.22 | -0.65 |
The AETHER trial demonstrated that both high and low doses of this compound led to significant improvements in FEV1 at day 7. Importantly, the high-dose regimen was associated with a greater than 50% reduction in re-hospitalizations for COPD between days 90 and 150.[12] Furthermore, this compound treatment resulted in a dose-dependent reduction in the systemic inflammatory biomarkers high-sensitivity C-reactive protein (hsCRP) and fibrinogen.
Experimental Methodologies
The development and characterization of a p38 MAPK inhibitor like this compound involves a range of in vitro and in vivo experimental protocols.
p38 MAPK Kinase Assay
The primary activity of this compound is determined through a kinase assay. This is typically performed using recombinant p38α MAPK enzyme. The assay measures the ability of the enzyme to phosphorylate a specific substrate, and the inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation.
Caption: Workflow for a typical p38 MAPK kinase assay.
Cell-Based Assays for Cytokine Inhibition
To assess the activity of this compound in a cellular context, cell-based assays are employed. A common method involves stimulating immune cells (e.g., peripheral blood mononuclear cells or macrophage-like cell lines) with an inflammatory agent like lipopolysaccharide (LPS). The ability of this compound to inhibit the subsequent production of pro-inflammatory cytokines, such as TNF-α, is then measured.
Caption: Workflow for a cell-based cytokine inhibition assay.
Animal Models of COPD
To evaluate the in vivo efficacy of this compound, animal models that mimic key features of COPD are utilized. These models are essential for understanding the potential therapeutic effects of the compound in a complex biological system. Common methods for inducing a COPD-like phenotype in animals include:
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Cigarette smoke exposure: Chronic exposure to cigarette smoke is a widely used method to induce lung inflammation, emphysema, and small airway remodeling.
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Intratracheal administration of elastase: This method induces emphysema-like changes in the lung parenchyma.
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Exposure to other irritants: Lipopolysaccharide (LPS) or other environmental pollutants can be used to induce acute or chronic lung inflammation.
The p38 MAPK Signaling Pathway in COPD
The following diagram illustrates the p38 MAPK signaling cascade and its relevance to the pathophysiology of COPD.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. dovepress.com [dovepress.com]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Acumapimod: A Technical Deep Dive into its Discovery and Synthesis
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Acumapimod (BCT-197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of the inflammatory response.[1] Developed initially by Novartis, it has been investigated primarily for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical and clinical evaluation of this compound. The document details the scientific rationale behind targeting the p38 MAPK pathway in inflammatory diseases and summarizes the available quantitative data and experimental methodologies.
Introduction: The Rationale for p38 MAPK Inhibition
Chronic obstructive pulmonary disease (COPD) is a progressive inflammatory lung disease.[2] Exacerbations of COPD are acute events characterized by a worsening of respiratory symptoms and are associated with increased inflammation, accelerated lung function decline, and increased mortality.[3] The p38 MAPK signaling pathway is a critical mediator in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β), which are known to be elevated during AECOPD.[4] Therefore, inhibiting the p38 MAPK pathway presents a promising therapeutic strategy to mitigate the inflammatory cascade in AECOPD. This compound was developed as a small molecule inhibitor to target this pathway.
Discovery of this compound
The discovery of this compound emerged from extensive research into small molecule inhibitors of p38 MAPK. While the specific lead identification and optimization program for this compound is not extensively detailed in publicly available literature, the development of pyrazole-based p38 MAPK inhibitors provides a relevant context for its discovery.
Lead Identification and Optimization
The general approach to discovering kinase inhibitors like this compound typically involves:
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High-Throughput Screening (HTS): Screening large compound libraries against the p38 MAPK enzyme to identify initial "hits" with inhibitory activity.
-
Structure-Based Drug Design: Utilizing the X-ray crystal structure of p38 MAPK to understand the binding interactions of hit compounds and guide the design of more potent and selective inhibitors.
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Medicinal Chemistry Optimization: Synthesizing and testing analogs of lead compounds to improve potency, selectivity, pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME), and safety.
Structure-Activity Relationship (SAR)
For the broader class of pyrazole-based p38 MAPK inhibitors, structure-activity relationship studies have highlighted several key structural features that contribute to their inhibitory activity. While specific SAR data for this compound is not published, the general principles for this class of compounds likely apply. These studies typically involve systematically modifying different parts of the molecule and assessing the impact on biological activity.
Chemical Synthesis of this compound
A proposed, generalized synthetic workflow is outlined below. This represents a logical sequence of reactions commonly employed in medicinal chemistry for the synthesis of such molecules.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action
This compound is a potent inhibitor of the α and β isoforms of p3e MAPK.[2] The p38 MAPK signaling cascade is a key pathway that translates extracellular signals into cellular responses, particularly in the context of inflammation and stress.
The p38 MAPK Signaling Pathway
The p38 MAPK pathway is activated by various stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), cellular stress, and pathogens. Activation of this pathway leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors. This ultimately results in the increased expression of a wide range of pro-inflammatory genes.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
By inhibiting p38 MAPK, this compound effectively blocks this signaling cascade, leading to a reduction in the production of key inflammatory mediators. An in vivo endotoxin challenge in healthy volunteers demonstrated that this compound could induce nearly complete suppression of circulating TNF-α.[6]
Quantitative Data
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Potency of this compound
| Target | IC50 | Reference |
| p38α MAPK | < 1 µM | [2] |
Note: More precise IC50 values and a broader kinase selectivity profile are not publicly available.
Table 2: Summary of Key Clinical Trial Findings for this compound in AECOPD
| Trial Identifier | Phase | Key Findings | Reference |
| NCT01332097 | II | A repeat dose of 75 mg this compound showed a significant improvement in FEV1 at Day 8 compared to placebo (p=0.022). The primary endpoint at Day 10 was not met (p=0.082). | [7] |
| NCT02700919 | II | A high dose of this compound significantly reduced the number of re-hospitalizations for COPD by over 50% from day 90 to 150 compared to placebo. | [8] |
Experimental Protocols
Detailed experimental protocols for the specific assays used in the development of this compound are not publicly available. However, based on standard methodologies for characterizing kinase inhibitors, the following represents a likely experimental approach.
p38 MAPK Kinase Assay (Illustrative Protocol)
This protocol describes a common method for measuring the inhibitory activity of a compound against p38 MAPK.
Caption: A typical experimental workflow for a p38 MAPK kinase inhibition assay.
Cellular Assays
To assess the activity of this compound in a cellular context, assays are typically performed using cells that are relevant to the disease of interest, such as peripheral blood mononuclear cells (PBMCs) or macrophage cell lines. The general steps would include:
-
Cell Culture: Culturing the chosen cell line.
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Compound Treatment: Incubating the cells with varying concentrations of this compound.
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Stimulation: Stimulating the cells with an inflammatory agent (e.g., lipopolysaccharide - LPS) to activate the p38 MAPK pathway.
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Endpoint Measurement: Measuring the levels of downstream inflammatory mediators (e.g., TNF-α, IL-1β) in the cell culture supernatant using techniques like ELISA.
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Data Analysis: Calculating the IC50 value for the inhibition of cytokine production.
In Vivo Animal Models of COPD
To evaluate the efficacy of this compound in a living organism, animal models that mimic aspects of COPD are used. A common model involves inducing lung inflammation in rodents by intratracheal administration of LPS.[6] Key aspects of such a study would include:
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Animal Acclimatization: Housing the animals under controlled conditions.
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Compound Administration: Administering this compound or a vehicle control to the animals, typically orally.
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Induction of Inflammation: Challenging the animals with intratracheal LPS.
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Assessment of Inflammation: After a set period, collecting bronchoalveolar lavage fluid (BALF) and lung tissue to measure inflammatory cell infiltration (e.g., neutrophil counts) and cytokine levels.
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Data Analysis: Comparing the inflammatory readouts between the this compound-treated and control groups to determine the in vivo efficacy.
Conclusion
This compound is a well-characterized p38 MAPK inhibitor with demonstrated anti-inflammatory effects in both preclinical models and clinical trials for AECOPD. Its development highlights the therapeutic potential of targeting the p38 MAPK signaling pathway for the treatment of inflammatory diseases. While further clinical development is needed to fully establish its role in the management of AECOPD, the data gathered to date provide a strong rationale for its continued investigation. This technical guide has summarized the key aspects of its discovery, synthesis, and mechanism of action, providing a valuable resource for researchers and drug development professionals in the field.
References
- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile as Precursor for synthesis of some novel pyrazolo[1,5-a]pyrimidine derivatives [ejchem.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. AU2017294643A1 - Method for producing a polymorphic form of 3-[5-amino-4-(3- cyanobenzoyl)-pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. labiotech.eu [labiotech.eu]
Acumapimod (BCT-197): A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth guide to the chemical structure, properties, and mechanism of action of Acumapimod (BCT-197), a potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitor.
This compound is an orally active small molecule that has been investigated primarily for its anti-inflammatory properties, with a focus on treating acute exacerbations of chronic obstructive pulmonary disease (AECOPD). Its therapeutic potential stems from its ability to inhibit the p38 MAPK signaling pathway, a key regulator of inflammatory responses.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its identity and physicochemical properties are summarized below.
| Identifier | Value |
| IUPAC Name | 3-[5-amino-4-(3-cyanobenzoyl)pyrazol-1-yl]-N-cyclopropyl-4-methylbenzamide |
| Synonyms | BCT-197, BCT197 |
| CAS Number | 836683-15-9 |
| Molecular Formula | C₂₂H₁₉N₅O₂ |
| SMILES | CC1=C(C=C(C=C1)C(=O)NC2CC2)N3C(=C(C=N3)C(=O)C4=CC=CC(=C4)C#N)N |
| InChI Key | VGUSQKZDZHAAEE-UHFFFAOYSA-N |
Physicochemical Data
| Property | Value |
| Molecular Weight | 385.42 g/mol |
| Monoisotopic Mass | 385.1539 Da |
| Topological Polar Surface Area | 113.8 Ų |
| Calculated LogP (AlogP) | 2.76 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 6 |
| Rotatable Bonds | 5 |
Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway
This compound is a potent inhibitor of the α and β isoforms of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical pathway in the cellular response to external stresses, such as inflammatory cytokines (e.g., TNF-α, IL-1β), oxidative stress, and pathogens. In chronic inflammatory diseases like COPD, this pathway is persistently activated.[1]
Activation of p38 MAPK in immune and structural cells, including alveolar macrophages, epithelial cells, and T-lymphocytes, leads to a series of downstream events that perpetuate the inflammatory response.[2][3] Key among these is the phosphorylation and activation of MAPK-activated protein kinase 2 (MAPKAPK-2/MK2). This kinase stabilizes the messenger RNA (mRNA) of various pro-inflammatory cytokines and chemokines, leading to their increased synthesis and release.[4] By inhibiting p38 MAPK, this compound effectively disrupts this cascade, reducing the production of key inflammatory mediators.
Caption: this compound inhibits p38 MAPK, blocking downstream inflammatory cytokine production.
Quantitative Biological Data
This compound has demonstrated potent inhibition of its target in biochemical assays and has shown clinical effects in patients with AECOPD.
Table 1: In Vitro Potency
| Target | Assay Type | IC₅₀ |
| p38α MAPK | Enzymatic Assay | < 1 µM |
Table 2: Key Clinical Trial Results (NCT01332097) for AECOPD [5][6]
| Parameter | Treatment Group (75 mg, repeated dose) | Placebo Group | p-value |
| Change in FEV₁ from baseline at Day 8 | Significant improvement (152 mL increase vs. placebo) | - | 0.022 |
| Primary Endpoint: Change in FEV₁ at Day 10 | Trend towards improvement | - | 0.082 (Not met) |
| Mean change in FEV₁ AUC (baseline to Day 14) | Significantly higher | - | 0.02 |
FEV₁: Forced Expiratory Volume in 1 second. AUC: Area Under the Curve.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for a key in vitro assay and a major clinical trial involving this compound.
In Vitro p38α Kinase Inhibition Assay (ADP-Glo™ Protocol)
This protocol describes a method to determine the in vitro potency (IC₅₀) of this compound against p38α kinase. It is based on the Promega ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in the kinase reaction.[7][8]
Materials:
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Recombinant human p38α kinase enzyme
-
p38 peptide substrate (e.g., ATF2-based peptide)
-
This compound (serial dilutions)
-
ATP
-
Kinase Reaction Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
384-well white assay plates
Methodology:
-
Compound Preparation: Prepare a serial dilution of this compound in 5% DMSO.
-
Kinase Reaction Setup:
-
Add 1 µL of each this compound dilution or 5% DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of p38α kinase enzyme in reaction buffer.
-
Add 2 µL of a mix containing the p38 peptide substrate and ATP to initiate the reaction.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced during the kinase reaction into ATP and contains luciferase/luciferin to generate a luminescent signal from the newly formed ATP.
-
Incubation: Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the ADP produced and thus to kinase activity. Plot the percentage of kinase inhibition against the log concentration of this compound to determine the IC₅₀ value using a suitable nonlinear regression model.
References
- 1. p38 MAPK inhibitors, IKK2 inhibitors, and TNFα inhibitors in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. dovepress.com [dovepress.com]
- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 8. promega.com [promega.com]
Acumapimod Signaling Pathway: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT-197) is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its activation is implicated in the pathogenesis of numerous inflammatory diseases.[3] this compound has been primarily investigated for its therapeutic potential in managing acute exacerbations of chronic obstructive pulmonary disease (AECOPD), a condition characterized by heightened inflammation.[2][4] This technical guide provides an in-depth analysis of the this compound signaling pathway, supported by quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers and drug development professionals in their understanding of this targeted therapy.
Core Mechanism of Action: Inhibition of p38 MAPK
This compound exerts its anti-inflammatory effects by selectively inhibiting the p38 MAPK pathway. The p38 MAPK family consists of four isoforms (α, β, γ, and δ), with p38α being the most extensively studied and ubiquitously expressed isoform involved in inflammatory processes. This compound is a potent inhibitor of p38α with a half-maximal inhibitory concentration (IC50) of less than 1 μM.[1][5]
The p38 MAPK signaling cascade is a tiered system of protein kinases that relays extracellular signals to intracellular targets, culminating in a cellular response. The pathway is typically activated by cellular stressors and inflammatory cytokines.
This compound's Impact on the p38 MAPK Signaling Pathway
This compound, by inhibiting p38α, blocks the phosphorylation of downstream substrates, thereby attenuating the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding this compound's inhibitory activity and its effects on clinical biomarkers.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Parameter | Value |
| p38α MAPK | IC50 | < 1 µM |
Data sourced from commercially available information.[1][5]
Table 2: Clinical Efficacy of this compound in AECOPD (AETHER Study - NCT02700919)
| Parameter | This compound High Dose | This compound Low Dose | Placebo |
| Change in FEV1 from Baseline at Day 7 | |||
| Mean Change (mL) | 84 | 115 | - |
| p-value vs. Placebo | 0.012 | <0.001 | - |
| Reduction in Re-hospitalization Rate | 50.3% | - | - |
| p-value vs. Placebo | 0.043 | - | - |
FEV1: Forced Expiratory Volume in 1 second. Data from the Phase 2 AETHER study.
Table 3: Effect of this compound on Inflammatory Biomarkers in AECOPD (AETHER Study - NCT02700919)
| Biomarker | Timepoint | This compound High Dose (Mean Change from Baseline (SD)) | This compound Low Dose (Mean Change from Baseline (SD)) | Placebo (Mean Change from Baseline (SD)) |
| Fibrinogen (g/L) | Day 7 | -1.49 (1.09) | -1.22 (0.93) | -0.65 (1.00) |
| hsCRP (mg/L) | Day 7 | -82.6 (83.7) | -72.2 (78.9) | -45.5 (78.9) |
hsCRP: high-sensitivity C-reactive protein. SD: Standard Deviation. Data from the Phase 2 AETHER study.
Table 4: Effect of this compound on hsCRP in AECOPD (Phase II Study - NCT01332097)
| Treatment Group | Percent Reduction in hsCRP from Baseline to Day 5 |
| This compound 75 mg (repeat-dose) | 72% |
| This compound 75 mg (single-dose) | 61% |
| This compound 20 mg (repeat-dose) | 59% |
| This compound 20 mg (single-dose) | 51% |
| Placebo | 28% |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Protocol 1: In Vitro p38α Kinase Assay
This protocol outlines a non-radioactive, immunoprecipitation-based assay to determine the in vitro inhibitory activity of this compound on p38α MAPK.
Materials:
-
Cell lysate containing p38α MAPK
-
Anti-p38α MAPK antibody
-
Protein A/G agarose beads
-
This compound (or other test inhibitors)
-
ATF-2 (substrate)
-
Kinase assay buffer
-
ATP
-
SDS-PAGE and Western blotting reagents
-
Anti-phospho-ATF-2 (Thr71) antibody
Procedure:
-
Immunoprecipitation of p38α MAPK:
-
Incubate cell lysate with anti-p38α MAPK antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for an additional 1-2 hours at 4°C.
-
Wash the beads three times with lysis buffer and once with kinase assay buffer.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) and incubate for 10-15 minutes at room temperature.
-
Add ATF-2 substrate and ATP to initiate the kinase reaction.
-
Incubate for 30 minutes at 30°C with gentle agitation.
-
-
Termination and Analysis:
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-phospho-ATF-2 (Thr71) antibody.
-
Detect the signal using an appropriate secondary antibody and chemiluminescence substrate.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of p38 MAPK Phosphorylation
This protocol describes the detection of phosphorylated p38 MAPK in cell lysates following treatment with a stimulus and an inhibitor.
Materials:
-
Cell culture reagents
-
Stimulus (e.g., lipopolysaccharide - LPS)
-
This compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK
Procedure:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Pre-treat cells with varying concentrations of this compound or vehicle control for 1 hour.
-
Stimulate the cells with LPS (or another appropriate stimulus) for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with anti-phospho-p38 MAPK (Thr180/Tyr182) antibody overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe with an anti-total-p38 MAPK antibody to confirm equal loading.
-
Protocol 3: Measurement of hsCRP and Fibrinogen in Clinical Samples
High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels in plasma or serum samples are typically measured using automated immunoturbidimetric or nephelometric assays.
General Principle (Immunoturbidimetry):
-
A blood sample (serum or plasma) is collected from the patient.
-
The sample is mixed with a reagent containing antibodies specific to either CRP or fibrinogen, which are coated on latex particles.
-
The antigen (CRP or fibrinogen) in the sample binds to the antibodies, causing the latex particles to agglutinate.
-
The degree of agglutination is measured by a photometer as an increase in turbidity (light scattering).
-
The concentration of hsCRP or fibrinogen is determined by comparing the turbidity of the sample to that of known standards.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating the efficacy of a p38 MAPK inhibitor like this compound.
Conclusion
This compound is a targeted inhibitor of the p38 MAPK signaling pathway with demonstrated anti-inflammatory effects. Its mechanism of action, centered on the inhibition of p38α, leads to a downstream reduction in inflammatory mediators. The quantitative data from clinical trials in AECOPD patients suggest a potential therapeutic benefit in reducing systemic inflammation and improving clinical outcomes. The provided experimental protocols and workflows serve as a guide for researchers to further investigate the pharmacological properties of this compound and other p38 MAPK inhibitors. This comprehensive technical guide aims to support the ongoing research and development efforts in the field of inflammatory diseases.
References
Acumapimod In Vitro Kinase Assay: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT197) is a potent and selective, orally active small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK).[1] The p38 MAPK signaling pathway is a critical regulator of the inflammatory response, making it a key therapeutic target for a range of inflammatory diseases.[1] this compound has been investigated primarily for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This technical guide provides an in-depth overview of the in vitro kinase assays used to characterize the potency and selectivity of this compound, along with a detailed examination of the p38 MAPK signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound against p38 MAPKα has been determined through in vitro kinase assays. While comprehensive public data on its activity against all p38 isoforms and a wider kinase panel remains limited, the available information indicates high potency for the α isoform.
| Target Kinase | IC50 | Assay Type | Notes |
| p38 MAPKα | < 1 µM | Biochemical Kinase Assay | Data indicates high potency.[2][3][4] |
| p38 MAPKβ | Data not publicly available | - | - |
| p38 MAPKγ | Data not publicly available | - | - |
| p38 MAPKδ | Data not publicly available | - | - |
| Kinase Selectivity Panel | Data not publicly available | - | This compound is described as a "selective" inhibitor, implying broader kinase screening has likely been conducted. |
Experimental Protocols
In Vitro p38 MAPKα Inhibition Assay
This protocol describes a representative biochemical assay to determine the IC50 of this compound against p38 MAPKα. The assay measures the phosphorylation of a substrate peptide by the kinase.
Materials and Reagents:
-
Recombinant human p38 MAPKα (activated)
-
ATF-2 (Activating Transcription Factor 2) peptide substrate
-
This compound (or other test inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™, HTRF®, or equivalent)
-
384-well assay plates
-
Plate reader capable of luminescence or fluorescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with subsequent dilutions to cover a wide concentration range for IC50 determination.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, recombinant p38 MAPKα, and the ATF-2 substrate.
-
Initiation of Kinase Reaction: Add the kinase reaction mixture to each well of the assay plate.
-
ATP Addition: To start the phosphorylation reaction, add a solution of ATP to each well. The final ATP concentration should be at or near the Km for p38 MAPKα.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), allowing the kinase to phosphorylate the substrate.
-
Detection: Stop the kinase reaction and measure the amount of product (phosphorylated substrate or ADP) formed. This is typically done by adding a detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, this would involve a reagent to deplete remaining ATP followed by a reagent to convert ADP to a detectable luminescent signal).
-
Data Analysis: Read the plate on a suitable plate reader. The signal is inversely proportional to the inhibitory activity of this compound. Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Mandatory Visualizations
p38 MAPK Signaling Pathway
The following diagram illustrates the canonical p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Kinase Assay
The diagram below outlines the key steps in a typical in vitro kinase assay to determine the potency of an inhibitor like this compound.
Caption: A generalized workflow for an in vitro kinase inhibition assay.
References
Acumapimod Cellular Thermal Shift Assay (CETSA): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Cellular Thermal Shift Assay (CETSA) as applied to the p38 MAP kinase inhibitor, Acumapimod. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data interpretation strategies necessary to effectively utilize CETSA for validating the target engagement of this compound in a cellular context.
Introduction to this compound and CETSA
This compound (BCT197) is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory pathways.[1] Its therapeutic potential is being investigated for inflammatory conditions such as chronic obstructive pulmonary disease (COPD).[1]
The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to assess the binding of a ligand to its target protein within a living cell. The fundamental principle of CETSA is that ligand binding increases the thermal stability of the target protein.[2][3] When cells are heated, proteins begin to denature and aggregate. However, proteins that are bound to a ligand, such as this compound, are stabilized and remain in their soluble form at higher temperatures compared to their unbound state.[2][3] This change in thermal stability can be quantified to confirm target engagement.
The p38 MAPK Signaling Pathway
This compound targets p38 MAPK, a central node in a signaling cascade that responds to a variety of extracellular stimuli, including cellular stress and cytokines. Understanding this pathway is crucial for interpreting the downstream consequences of this compound's target engagement.
The p38 MAPK pathway is a three-tiered kinase cascade. It is initiated by upstream Mitogen-Activated Protein Kinase Kinase Kinases (MAPKKKs), which phosphorylate and activate the Mitogen-Activated Protein Kinase Kinases (MAPKKs), MKK3 and MKK6. These, in turn, phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ). Activated p38 MAPK then phosphorylates a range of downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.
Experimental Protocols for this compound CETSA
This section provides a detailed, step-by-step protocol for performing a CETSA experiment to validate the engagement of this compound with p38 MAPK. The protocol is divided into two main experimental formats: a melt curve to determine the optimal temperature and an isothermal dose-response (ITDR) to quantify the potency of target engagement.
General Experimental Workflow
The overall workflow for a CETSA experiment involves several key steps, from cell culture to data analysis.
Detailed Protocol for p38 MAPK CETSA with this compound
This protocol is a guideline and may require optimization for specific cell lines and experimental conditions.
Materials:
-
Cell line expressing p38 MAPK (e.g., HEK293T, THP-1, or primary cells like platelets)
-
Cell culture medium and reagents
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot reagents
-
Primary antibody against p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Thermocycler or heating blocks
-
Centrifuge
Procedure:
-
Cell Culture and Plating:
-
Culture cells to approximately 80-90% confluency.
-
For adherent cells, seed them in multi-well plates to ensure uniform cell numbers for each treatment. For suspension cells, adjust the cell density to be consistent across all samples.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in cell culture medium to the desired final concentrations. A common starting concentration for a potent inhibitor is 10 µM. For a dose-response curve, a serial dilution is recommended (e.g., 0.01 µM to 100 µM).
-
Treat the cells with this compound or vehicle (DMSO) for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours) at 37°C.
-
-
Heating (Melt Curve or ITDR):
-
For Melt Curve:
-
After treatment, harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) for a fixed time (e.g., 3-5 minutes) using a thermocycler.
-
Include an unheated control (room temperature or 37°C).
-
-
For Isothermal Dose-Response (ITDR):
-
Based on the melt curve, select a temperature that results in significant, but not complete, protein aggregation in the vehicle-treated sample. A study on a similar p38 inhibitor used 50°C.[4]
-
Heat all samples (treated with different concentrations of this compound) at this single, optimized temperature for the same fixed time.
-
-
-
Cell Lysis:
-
After heating, cool the samples to room temperature.
-
Lyse the cells by adding lysis buffer and incubating on ice (e.g., for 30 minutes with intermittent vortexing). Some protocols may involve freeze-thaw cycles to ensure complete lysis.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a standard protein assay.
-
Normalize the protein concentrations of all samples.
-
Analyze the amount of soluble p38 MAPK using Western blotting.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for p38 MAPK.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Quantify the band intensities using densitometry software.
-
Data Presentation and Interpretation
Quantitative data from CETSA experiments should be organized to clearly demonstrate the effect of this compound on the thermal stability of p38 MAPK.
This compound CETSA Data (Hypothetical)
The following tables present hypothetical data for a CETSA experiment with this compound, based on typical results for kinase inhibitors.
Table 1: Melt Curve Data for p38 MAPK with this compound
| Temperature (°C) | Relative Amount of Soluble p38 MAPK (Vehicle) | Relative Amount of Soluble p38 MAPK (10 µM this compound) |
| 40 | 1.00 | 1.00 |
| 43 | 0.98 | 1.00 |
| 46 | 0.85 | 0.99 |
| 49 | 0.60 | 0.95 |
| 52 | 0.35 | 0.88 |
| 55 | 0.15 | 0.70 |
| 58 | 0.05 | 0.45 |
| 61 | <0.01 | 0.20 |
| 64 | <0.01 | 0.05 |
This table illustrates the expected shift in the melting curve of p38 MAPK upon binding to this compound. The temperature at which 50% of the protein is denatured (Tm) is increased in the presence of the drug.
Table 2: Isothermal Dose-Response (ITDR) Data for this compound
| This compound Concentration (µM) | Relative Amount of Soluble p38 MAPK (at 52°C) |
| 0 (Vehicle) | 0.35 |
| 0.01 | 0.40 |
| 0.1 | 0.55 |
| 1 | 0.75 |
| 10 | 0.88 |
| 100 | 0.89 |
This table shows the concentration-dependent stabilization of p38 MAPK by this compound at a fixed temperature. This data can be used to calculate an EC50 value for target engagement.
Conclusion
The Cellular Thermal Shift Assay is an invaluable tool for confirming the direct binding of this compound to its intended target, p38 MAPK, within the complex environment of a living cell. By providing a quantitative measure of target engagement, CETSA plays a critical role in the preclinical development of this compound and other targeted therapies. The protocols and data presentation formats outlined in this guide offer a robust framework for researchers to design, execute, and interpret this compound CETSA experiments, thereby advancing our understanding of its mechanism of action.
References
- 1. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Acumapimod: A Preclinical Pharmacokinetic and Mechanistic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (formerly BCT-197) is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade.[1][2][3][4] Developed to treat inflammatory conditions, its primary clinical investigation has been in the context of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[3][5][6] This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action and the experimental models used to establish its proof of concept.
While clinical trial dosages of this compound were established based on preclinical safety and pharmacokinetic/pharmacodynamic data, specific quantitative pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) in preclinical models are not extensively available in the public domain.[5] This document summarizes the accessible preclinical information to inform researchers and drug development professionals.
Mechanism of Action: p38 MAPK Inhibition
This compound is a potent and selective inhibitor of the α and β isoforms of p38 MAPK.[5] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[7][] In inflammatory diseases like COPD, this pathway is often activated.[6][9] By inhibiting p38 MAPK, this compound effectively blocks the downstream signaling cascade that leads to the transcription and translation of these inflammatory mediators, thereby reducing the inflammatory response.[7][]
Caption: p38 MAPK Signaling Pathway and the inhibitory action of this compound.
Preclinical Studies and Dosing
Publicly available literature details a key preclinical study that established the anti-inflammatory potential of this compound in a corticosteroid-resistant rat model of lung inflammation.[10] This study provided the foundational evidence for its progression into clinical trials for AECOPD.
Preclinical Dosing in a Rat Model
The following table summarizes the known dosing information from the preclinical rat model.
| Parameter | Details |
| Species | Male Sprague-Dawley Rats |
| Model | Corticosteroid-resistant airway inflammation induced by tobacco smoke and lipopolysaccharide (LPS) |
| Route of Administration | Oral |
| Dose Levels | 0.3, 1.0, and 3.0 mg/kg |
| Dosing Frequency | Daily |
| Vehicle | Not specified |
Data sourced from an abstract by Parkin J, Hardaker EL.[10]
Experimental Protocols
Corticosteroid-Resistant Rat Model of Lung Inflammation
This preclinical model was designed to mimic the inflammatory state observed in COPD, which is often resistant to corticosteroid treatment.[10]
Experimental Workflow:
Caption: Workflow of the preclinical rat model of lung inflammation.
Methodology:
-
Animal Model : Male Sprague-Dawley rats were utilized for this study.[10]
-
Induction of Inflammation : For two consecutive days, the rats were exposed to tobacco smoke (750 µg/L) or sham-air for 30 minutes, twice daily.[10] On the third day, the animals received an aerosolized dose of lipopolysaccharide (LPS) (0.3 mg/mL) or saline for 30 minutes. Five hours following the LPS or saline challenge, they were again exposed to tobacco smoke or sham-air.[10]
-
Drug Administration : this compound was administered orally at doses of 0.3, 1.0, or 3.0 mg/kg, or vehicle alone, on a daily basis. The administration occurred one hour prior to the morning exposure on the respective treatment days.[10]
-
Euthanasia and Sample Collection : Twenty-four hours after the LPS or saline exposure, the rats were euthanized.[10]
-
Endpoint Analysis : Bronchoalveolar lavage (BAL) fluid and lung tissue were collected for analysis. The endpoints measured included differential cell counts, total protein levels, and interleukin-1β (IL-1β) concentrations in both BAL fluid and homogenized lung tissue. Additionally, the area of mucus in lung sections was assessed using Ulex europaeus agglutinin-1 (UEA1) staining.[10]
Preclinical Findings and Clinical Translation
The preclinical study demonstrated that this compound dose-dependently reduced corticosteroid-insensitive airway inflammation in this rat model.[10] These promising results provided a strong rationale for investigating this compound in human clinical trials for the treatment of AECOPD. The doses selected for clinical studies were informed by the exposure levels identified as effective in these preclinical investigations.[10]
Conclusion
While specific, publicly available quantitative pharmacokinetic data for this compound in preclinical models is limited, the available information on its mechanism of action and the detailed experimental protocols from key preclinical studies provide valuable insights for researchers and drug development professionals. The inhibition of the p38 MAPK signaling pathway is the core mechanism driving the anti-inflammatory effects of this compound. The proof-of-concept studies in a corticosteroid-resistant rat model of lung inflammation were instrumental in its clinical development for AECOPD. Further research and potential future publications may provide a more detailed quantitative analysis of the preclinical pharmacokinetic profile of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 10. atsjournals.org [atsjournals.org]
Acumapimod: A Technical Guide for Inflammation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acumapimod (formerly BCT-197) is a potent, orally bioavailable small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data in inflammatory diseases, with a focus on Chronic Obstructive Pulmonary Disease (COPD). Detailed experimental protocols and visual representations of signaling pathways and workflows are included to facilitate further research and development.
Core Concepts: Mechanism of Action
This compound is a selective inhibitor of the α and β isoforms of p38 MAPK.[1] The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines and is activated by cellular stressors such as cigarette smoke and lipopolysaccharide (LPS), both of which are significant contributors to the inflammatory environment in COPD.[2][3][4] By inhibiting p38 MAPK, this compound effectively downregulates the expression and release of key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[3][5] This targeted anti-inflammatory action makes this compound a promising therapeutic candidate for a range of inflammatory conditions.
Signaling Pathway
The following diagram illustrates the p38 MAPK signaling pathway and the point of intervention for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity
| Target | IC₅₀ | Reference |
| p38α MAPK | < 1 µM | [5] |
Table 2: Clinical Efficacy in Acute Exacerbations of COPD (AECOPD) - AETHER Study (NCT02700919)
| Treatment Group | N | Change in FEV₁ from Baseline at Day 7 (mL) | p-value vs Baseline | Reduction in Re-hospitalizations vs Placebo | Reference |
| High Dose this compound | 94 | +84 | 0.012 | 50.3% (p=0.043) | [3] |
| Low Dose this compound | 94 | +115 | <0.001 | Not Reported | [3] |
| Placebo | 94 | Not significant | 0.102 | - | [3] |
Table 3: Clinical Efficacy in AECOPD - Phase II Study (NCT01332097)
| Treatment Group | N | Change in FEV₁ from Baseline at Day 8 (mL) | p-value vs Placebo |
| This compound 75 mg (repeat dose) | 30 | +152 | 0.022 |
| Placebo | 30 | Not Reported | - |
Note: This study did not meet its primary endpoint at Day 10, but showed a significant improvement at Day 8 with the 75 mg repeat dose.
Table 4: Effect on Inflammatory Biomarkers in AECOPD - AETHER Study (NCT02700919)
| Biomarker | Treatment Group | Result | Reference |
| hsCRP | High Dose this compound | Significant Reduction | [3] |
| Fibrinogen | High Dose this compound | Significant Reduction | [3] |
Experimental Protocols
Clinical Trial Protocol: AETHER Study (NCT02700919)
This protocol is a summary of the methodology employed in the Phase II AETHER study.
Objective: To evaluate the efficacy and safety of two dose regimens of this compound in patients with severe acute exacerbations of COPD requiring hospitalization.
Study Design: A Phase II, randomized, double-blind, placebo-controlled, multinational study.
Patient Population: 282 patients hospitalized for a severe AECOPD.
Inclusion Criteria (summary):
-
Diagnosis of COPD.
-
Hospital admission for a severe acute exacerbation.
Exclusion Criteria (summary):
-
Concomitant pneumonia or other respiratory conditions that could confound the results.
Treatment Arms:
-
High Dose this compound: 75 mg on day 1, followed by 40 mg on days 3 and 5.
-
Low Dose this compound: 40 mg on day 1, followed by 20 mg on days 3 and 5.
-
Placebo: Matching placebo administered on days 1, 3, and 5.
All patients received standard of care, including systemic corticosteroids and antibiotics.
Primary Endpoint: Change from baseline in forced expiratory volume in 1 second (FEV₁) at Day 7.
Methodology for FEV₁ Measurement:
-
Spirometry was performed at screening, baseline (Day 1 before dosing), and on Days 2, 3, 4, 5, 6, and 7.
-
Measurements were taken using a calibrated spirometer following American Thoracic Society/European Respiratory Society (ATS/ERS) guidelines.
-
Patients were instructed to perform at least three acceptable forced expiratory maneuvers, with the highest FEV₁ value being recorded.
Biomarker Analysis:
-
Blood samples were collected at baseline and on subsequent study days.
-
High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels were measured using standard laboratory assays.
Experimental Workflow:
References
- 1. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. p38 mitogen-activated protein kinase pathways in asthma and COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Acumapimod in Preclinical COPD Models: A Technical Whitepaper
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Acumapimod (BCT197) is an orally active and highly selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] In preclinical models of Chronic Obstructive Pulmonary Disease (COPD), this compound has demonstrated significant anti-inflammatory effects, positioning it as a potential therapeutic agent for acute exacerbations of COPD (AECOPD). This technical guide provides a comprehensive overview of the available preclinical data on this compound, with a focus on its mechanism of action, efficacy in a corticosteroid-resistant rat model, and the underlying signaling pathways. While detailed quantitative data from full publications are limited, this paper synthesizes the key findings from available abstracts and related literature to provide a thorough understanding of this compound's preclinical profile in the context of COPD.
Core Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of inflammatory responses in COPD.[1][3] Exposure to irritants such as cigarette smoke and bacterial components like lipopolysaccharide (LPS) activates this pathway in various immune and structural cells in the lungs, including macrophages, neutrophils, and epithelial cells.[4] Activation of p38 MAPK leads to the downstream production of a cascade of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-8 (IL-8), which are instrumental in the recruitment and activation of inflammatory cells, particularly neutrophils.[3][4]
This compound exerts its anti-inflammatory effects by directly inhibiting the p38 MAPK pathway. By blocking this key signaling node, this compound effectively reduces the production of these inflammatory mediators, thereby mitigating the inflammatory response characteristic of COPD.[1][2]
Signaling Pathway Diagram
Caption: p38 MAPK Signaling Pathway in COPD and the inhibitory action of this compound.
Preclinical Efficacy in a Corticosteroid-Resistant Rat Model of COPD
The primary preclinical evidence for this compound's efficacy in a COPD model comes from a study in a corticosteroid-resistant rat model. This model is particularly relevant as corticosteroid insensitivity is a significant clinical challenge in COPD management. The study aimed to evaluate the anti-inflammatory potential of this compound in rats exposed to a combination of tobacco smoke (TS) and lipopolysaccharide (LPS) to mimic the inflammatory conditions of a bacterial-induced exacerbation in a smoker with COPD.
Experimental Workflow Diagram
References
Acumapimod and Its Role in Cytokine Release Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acumapimod (formerly BCT197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade. This technical guide provides an in-depth overview of this compound's mechanism of action, its relevance to cytokine release, and detailed protocols for conducting cytokine release assays (CRAs) to evaluate its anti-inflammatory potential. The guide is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Introduction: The Role of p38 MAPK in Inflammation and Cytokine Release
The p38 MAPK signaling pathway is a critical regulator of the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] External stimuli, including pathogens and cellular stress, activate a phosphorylation cascade that ultimately leads to the activation of p38 MAPK. Activated p38 MAPK, in turn, phosphorylates downstream targets, including transcription factors and other kinases, resulting in the increased transcription and translation of pro-inflammatory cytokine genes.[1]
Dysregulation of the p38 MAPK pathway is implicated in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD).[1][3] Therefore, inhibitors of p38 MAPK, such as this compound, represent a promising therapeutic strategy for a range of inflammatory conditions.
This compound: A Selective p38 MAPK Inhibitor
This compound is a small molecule inhibitor that selectively targets the p38 MAPK enzyme. By blocking the activity of p38 MAPK, this compound effectively attenuates the downstream signaling events that lead to the production of pro-inflammatory cytokines.[1][3] This mechanism of action underlies its potential as a therapeutic agent for inflammatory diseases.
Mechanism of Action: The p38 MAPK Signaling Pathway
The p38 MAPK signaling cascade is a key pathway in the cellular response to stress and inflammation. Its inhibition by this compound is central to the drug's anti-inflammatory effects.
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
This compound and Cytokine Release: Preclinical and Clinical Evidence
While direct quantitative data from in vitro cytokine release assays with this compound are not extensively published in publicly available literature, the known mechanism of p38 MAPK inhibition strongly supports its role in reducing pro-inflammatory cytokine production. Clinical trials of this compound in patients with acute exacerbations of COPD (AECOPD) have shown trends towards a reduction in inflammatory biomarkers, although these have not always reached statistical significance.[3][4]
The following table summarizes the expected outcomes of this compound in cytokine release assays based on its mechanism of action and findings from studies on other p38 MAPK inhibitors.
| Cytokine | Expected Effect of this compound | Rationale |
| TNF-α | ↓ | Production is heavily dependent on the p38 MAPK pathway.[1] |
| IL-6 | ↓ | p38 MAPK is involved in the regulation of IL-6 expression.[2][5] |
| IL-1β | ↓ | The p38 MAPK pathway contributes to the processing and release of IL-1β.[2][5] |
| IFN-γ | ↓ | p38 MAPK can influence T-cell activation and IFN-γ production. |
| IL-10 | ↔ or ↑ | p38 MAPK inhibition can sometimes lead to an increase in the anti-inflammatory cytokine IL-10, though this effect can be cell-type specific. |
Experimental Protocols for Cytokine Release Assays
Cytokine release assays (CRAs) are essential in vitro tools to quantify the effect of compounds like this compound on cytokine production by immune cells. The two most common formats are the whole blood assay and the peripheral blood mononuclear cell (PBMC) assay.
Whole Blood Cytokine Release Assay
This assay format offers a more physiologically relevant environment as it retains all blood components.
Experimental Workflow:
Caption: Workflow for a whole blood cytokine release assay.
Detailed Methodology:
-
Blood Collection: Collect fresh human whole blood from healthy donors into tubes containing sodium heparin as an anticoagulant.
-
Dispensing: Within 2 hours of collection, gently mix the blood and dispense 250 µL aliquots into 1.5 mL microfuge tubes or wells of a 24-well plate.[6]
-
Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired final concentrations in culture medium (e.g., RPMI 1640).
-
Add the diluted this compound to the blood aliquots.
-
Prepare a stock solution of a pro-inflammatory stimulus, such as lipopolysaccharide (LPS), at a concentration of 10 ng/mL.[6]
-
Add the LPS solution to the appropriate wells to induce cytokine release. Include vehicle controls (solvent only) and unstimulated controls (medium only).
-
-
Incubation: Incubate the tubes/plates at 37°C in a humidified atmosphere with 5% CO2 for a specified period (e.g., 4, 8, or 24 hours).[6]
-
Plasma Separation: Following incubation, centrifuge the tubes/plates at 1,500 x g for 10 minutes at room temperature to pellet the blood cells.
-
Supernatant Collection: Carefully collect the supernatant (plasma) without disturbing the cell pellet and transfer to clean tubes.
-
Cytokine Analysis: Store the plasma samples at -80°C until analysis. Quantify the levels of desired cytokines (e.g., TNF-α, IL-6, IL-1β) using a validated method such as ELISA or a multiplex bead-based immunoassay.
PBMC Cytokine Release Assay
This assay uses isolated PBMCs, which allows for the study of a purified population of immune cells.
Experimental Workflow:
Caption: Workflow for a PBMC-based cytokine release assay.
Detailed Methodology:
-
PBMC Isolation:
-
Collect human whole blood from healthy donors into tubes containing an anticoagulant (e.g., ACD or heparin).
-
Dilute the blood 1:1 with sterile phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over a Ficoll-Paque density gradient medium in a conical tube.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
Aspirate the upper layer of plasma and platelets, and carefully collect the buffy coat layer containing the PBMCs.
-
-
Cell Washing and Counting:
-
Transfer the collected PBMCs to a new tube and wash with PBS by centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in a known volume of complete culture medium (e.g., RPMI 1640 supplemented with 10% fetal bovine serum).
-
Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating: Adjust the cell concentration and plate the PBMCs in a 96-well plate at a density of, for example, 2 x 10^5 cells per well.
-
Treatment:
-
Prepare and add dilutions of this compound as described for the whole blood assay.
-
Add a stimulant, such as phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies, to induce T-cell activation and cytokine release. Include appropriate controls.
-
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 to 48 hours.
-
Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes and carefully collect the cell-free supernatant.
-
Cytokine Analysis: Store the supernatants at -80°C until analysis using ELISA or a multiplex immunoassay.
Data Analysis and Interpretation
For both assay formats, the concentration of each cytokine in the treated samples should be compared to the vehicle-treated, stimulated controls. The results can be expressed as percent inhibition of cytokine release. Dose-response curves can be generated to determine the IC50 value of this compound for the inhibition of each cytokine. It is important to also assess cell viability (e.g., using an MTT or LDH assay) to ensure that the observed reduction in cytokine levels is not due to cytotoxicity of the compound.
Conclusion
This compound, as a selective p38 MAPK inhibitor, holds significant promise as an anti-inflammatory therapeutic. Cytokine release assays are indispensable tools for characterizing the in vitro potency and efficacy of this compound and other p38 MAPK inhibitors. The detailed protocols and workflows provided in this guide offer a robust framework for researchers to evaluate the immunomodulatory effects of such compounds and advance the development of novel treatments for a wide range of inflammatory diseases.
References
- 1. tandfonline.com [tandfonline.com]
- 2. New natural pro-inflammatory cytokines (TNF-α, IL-6 and IL-1β) and iNOS inhibitors identified from Penicillium polonicum through in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinase inhibition increases cytokine release by macrophages in vitro and during infection in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential effect of IL-1β and TNFα on the production of IL-6, IL-8 and PGE2 in fibroblast-like synoviocytes and THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fighting cytokine storm and immunomodulatory deficiency: By using natural products therapy up to now - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Effects of Acumapimod on Downstream p38 MAPK Targets
This technical guide provides a comprehensive overview of this compound (BCT197), an orally active and selective p38 mitogen-activated protein kinase (MAPK) inhibitor, and its effects on downstream signaling targets.[1][2][3][4][5] this compound has been investigated primarily for its anti-inflammatory properties, particularly in the context of acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[1][3][4][5][6]
Core Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][3][4][5] this compound exerts its therapeutic effects by selectively inhibiting the p38α isoform, a key enzyme in this cascade.[2] This inhibition prevents the phosphorylation and subsequent activation of numerous downstream substrates, thereby modulating the inflammatory response.
Quantitative Data on this compound Activity
Quantitative assessment of an inhibitor's potency is crucial for drug development. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.[7]
| Parameter | Target | Value | Reference |
| IC50 | p38α MAPK | < 1 µM | [2] |
Table 1: In Vitro Potency of this compound.
Clinical trials have explored various dosing regimens to balance efficacy and safety.
| Clinical Trial ID | Condition | Dose Regimens | Key Finding | Reference |
| NCT01332097 | AECOPD | 20 mg or 75 mg (single or repeated doses) | 75 mg repeat-dose showed significant improvement in FEV1 at Day 8. | [1][3][4][5] |
| NCT02700919 | AECOPD | Low and High dose regimens over 5 days | Significant reduction in clinical treatment failures in the high-dose group. | [8] |
Table 2: Summary of this compound Clinical Trial Dosages and Outcomes.
Effect on Downstream p38 MAPK Targets
Inhibition of p38 MAPK by this compound leads to a cascade of downstream effects, primarily the reduced phosphorylation and activation of its key substrates.
MAPK-activated protein kinase 2 (MK2)
MK2 is a primary and direct substrate of p38 MAPK.[9] Upon activation by p38, MK2 phosphorylates various proteins involved in inflammatory processes. This compound, by inhibiting p38, prevents the phosphorylation of MK2, thereby blocking its downstream functions.[9]
Heat Shock Protein 27 (HSP27)
HSP27 is a downstream target of the p38/MK2 pathway.[10][11][12] Phosphorylation of HSP27 is critical for actin cytoskeleton reorganization, a process involved in cell migration and smooth muscle contraction.[10][13] Studies on other p38 inhibitors like Neflamapimod have demonstrated that inhibiting p38 MAPK significantly reduces HSP27 phosphorylation.[10][11][12] This leads to effects such as vasodilation in resistance arteries.[10][11][12] It is expected that this compound produces a similar inhibitory effect on HSP27 phosphorylation.
| Downstream Target | Expected Effect of this compound | Consequence |
| p-HSP27 | ↓ (Reduced Phosphorylation) | Modulation of actin filament dynamics, potential for vasodilation.[10][13] |
Table 3: Effect of p38 MAPK Inhibition on HSP27.
Activating Transcription Factor 2 (ATF2)
ATF2 is a transcription factor that is directly phosphorylated and activated by p38 MAPK in response to cellular stress.[14][15] Activated ATF2 forms homodimers or heterodimers (e.g., with c-Jun) to bind to specific DNA sequences and regulate the transcription of target genes, including those for pro-inflammatory cytokines.[14][15] this compound's inhibition of p38 MAPK is expected to block ATF2 phosphorylation, leading to a downstream reduction in the expression of inflammatory mediators.[15]
Pro-inflammatory Cytokines
A major consequence of p38 MAPK pathway activation is the increased production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[5][16] The p38 pathway regulates cytokine production at both the transcriptional level (via factors like ATF2) and the post-transcriptional level by stabilizing their mRNA. This compound, by inhibiting this pathway, effectively suppresses the production of these key inflammatory molecules.[5][17][18][19]
| Cytokine | Expected Effect of this compound | Therapeutic Implication |
| TNF-α | ↓ (Reduced Production) | Attenuation of systemic and local inflammation.[17][18][19] |
| IL-1β | ↓ (Reduced Production) | Mitigation of fever and acute phase responses.[20][21] |
| IL-6 | ↓ (Reduced Production) | Reduction in acute phase reactants and systemic inflammation.[16][20] |
Table 4: Expected Effects of this compound on Pro-inflammatory Cytokine Production.
Experimental Protocols
Investigating the effects of this compound on p38 MAPK targets involves a variety of standard and specialized laboratory techniques.
p38 MAPK Activity Kinase Assay
This assay directly measures the enzymatic activity of p38 MAPK and its inhibition by compounds like this compound.
-
Immunoprecipitation: p38 MAPK is immunoprecipitated from cell lysates (e.g., from LPS-stimulated macrophages) using an anti-p38 antibody conjugated to protein A/G beads.[22]
-
Kinase Reaction: The immunoprecipitated p38 is incubated with a reaction buffer containing ATP (often radiolabeled [γ-³²P]-ATP) and a specific substrate, such as recombinant ATF2 protein.[22]
-
Inhibition: Parallel reactions are set up with varying concentrations of this compound to determine its inhibitory effect. A known p38 inhibitor like SB203580 can be used as a positive control.[22]
-
Detection: The phosphorylation of the ATF2 substrate is quantified. If using radiolabeled ATP, this can be done via SDS-PAGE followed by autoradiography. Alternatively, a phospho-specific antibody against p-ATF2 can be used in a Western blot or ELISA format.[22]
Western Blotting for Phosphorylated Downstream Targets
This method is used to assess the phosphorylation state of specific proteins within the signaling cascade.
-
Sample Preparation: Cells are treated with a stimulant (e.g., anisomycin, a known p38 activator) with or without pre-incubation with this compound.[23] Cells are then lysed in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-phospho-HSP27, anti-phospho-MK2).[13] Subsequently, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Total protein levels for each target are also probed as a loading control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a highly sensitive method for quantifying the concentration of secreted cytokines in cell culture supernatants or patient serum.
-
Sample Collection: Supernatants from cell cultures treated with a stimulant and/or this compound are collected.
-
Assay Procedure: A multi-well plate is coated with a capture antibody specific for the cytokine of interest (e.g., TNF-α).
-
Incubation: The collected samples and a series of standards of known cytokine concentration are added to the wells.
-
Detection: A second, detection antibody (often biotinylated) is added, followed by a streptavidin-HRP conjugate.
-
Substrate Addition: A colorimetric substrate (e.g., TMB) is added, and the reaction is stopped. The optical density is read on a plate reader.
-
Quantification: The concentration of the cytokine in the samples is determined by comparing their absorbance to the standard curve.
Conclusion
This compound is a potent inhibitor of the p38α MAPK signaling pathway.[1][2][3][4][5] By blocking the activity of p38 MAPK, it effectively prevents the phosphorylation and activation of key downstream targets, including the kinase MK2 and the transcription factor ATF2. This leads to a subsequent reduction in the phosphorylation of HSP27 and a significant decrease in the production of major pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The data gathered from in vitro studies and clinical trials underscore its potential as an anti-inflammatory agent, particularly for conditions characterized by acute inflammatory exacerbations.[1][3][4][5][8] The experimental protocols detailed herein provide a robust framework for further investigation into the precise molecular consequences of p38 MAPK inhibition by this compound.
References
- 1. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. Increase in proapoptotic activity of inhibitory PAS domain protein via phosphorylation by MK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neflamapimod induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. S-EPMC8941071 - Neflamapimod induces vasodilation in resistance mesenteric arteries by inhibiting p38 MAPKα and downstream Hsp27 phosphorylation. - OmicsDI [omicsdi.org]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of HSP27 Phosphorylation by a Cell-permeant MAPKAP Kinase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Regulatory Role of Activating Transcription Factor 2 in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IL-1β and TNFα Cooperativity in Regulating IL-6 Expression in Adipocytes Depends on CREB Binding and H3K14 Acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. TNFα blockade in human diseases: Mechanisms and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Differential Regulation of IL-1β and IL-6 Release in Murine Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. In vivo regulation of interleukin 1β in patients with cryopyrin-associated periodic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Acumapimod in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT-197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha.[1] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in inflammation, cell proliferation, differentiation, and apoptosis.[2] Dysregulation of this pathway is implicated in various diseases, including inflammatory conditions and cancer. This compound's inhibitory action on p38 MAPK makes it a valuable tool for investigating the roles of this pathway in cellular processes and a potential therapeutic agent. These application notes provide detailed protocols for the use of this compound in cell culture experiments.
Mechanism of Action
This compound specifically targets the p38 MAPKα isoform. The p38 MAPK cascade is a three-tiered signaling module initiated by various extracellular stimuli. This leads to the activation of a MAP kinase kinase kinase (MAPKKK), which in turn phosphorylates and activates a MAP kinase kinase (MAPKK), specifically MKK3 and MKK6 for the p38 pathway. Activated MKK3/6 then dually phosphorylates p38 MAPK on threonine and tyrosine residues within its activation loop (Thr180/Tyr182), leading to its activation.[3] Activated p38 MAPK proceeds to phosphorylate a variety of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other protein kinases (e.g., MAPKAPK2), thereby mediating cellular responses. This compound inhibits the catalytic activity of p38α, preventing the phosphorylation of its downstream targets.
Signaling Pathway Diagram
References
Acumapimod Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Acumapimod dosage and experimental protocols for in vivo animal studies, focusing on its application in inflammatory disease models. This compound is an orally active and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator in the inflammatory cascade.[1][2][3][4]
Data Presentation: this compound In Vivo Dosages
The following table summarizes the quantitative data from a key preclinical study investigating the efficacy of this compound in a rodent model of chronic obstructive pulmonary disease (COPD).
| Animal Model | Strain | Condition | Dosing Route | Dosage | Dosing Frequency | Key Findings |
| Rat | Male Sprague-Dawley | Tobacco smoke and lipopolysaccharide (LPS)-induced airway inflammation | Oral | 0.3, 1.0, and 3.0 mg/kg | Daily | Dose-dependent reduction in corticosteroid-insensitive airway inflammation and mucus hyperplasia. |
Signaling Pathway: p38 MAPK Inhibition by this compound
This compound exerts its anti-inflammatory effects by inhibiting the p38 MAPK signaling pathway. This pathway is activated by various extracellular stimuli, including inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory mediators. The diagram below illustrates the mechanism of action.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound in a rodent model of lung inflammation.
This compound Formulation for Oral Administration
For in vivo oral administration, this compound powder can be formulated as a suspension. A common vehicle is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
Protocol:
-
Weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a stock solution.
-
In a separate tube, mix the PEG300 and Tween-80.
-
Add the this compound/DMSO stock solution to the PEG300/Tween-80 mixture and vortex thoroughly.
-
Add the sterile saline to the mixture to achieve the final desired concentration and volume.
-
Vortex the final suspension until it is homogeneous before each administration.
Experimental Workflow for In Vivo Study
The following diagram outlines a typical experimental workflow for evaluating this compound in a rodent model of tobacco smoke and LPS-induced lung inflammation.
Caption: Experimental workflow for in vivo evaluation of this compound.
Oral Gavage Administration in Rodents
Oral gavage is a standard method for precise oral administration of compounds to rodents.[1][6][7][8][9]
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
This compound formulation
Protocol:
-
Animal Restraint: Gently but firmly restrain the animal to immobilize its head and body. For mice, this can be achieved by scruffing the neck. For rats, hold the animal near the thoracic region.
-
Gavage Needle Insertion: With the animal's head tilted slightly upwards, gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.
-
Compound Administration: Once the needle is correctly positioned in the esophagus (a slight swallowing motion may be felt), slowly administer the this compound formulation.
-
Needle Removal: Gently withdraw the gavage needle along the same path of insertion.
-
Monitoring: Observe the animal for a few minutes post-administration for any signs of distress.
Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
BAL is performed to collect cells and soluble components from the lower respiratory tract for analysis.[10][11][12][13][14]
Materials:
-
Anesthetic
-
Surgical scissors and forceps
-
Tracheal cannula or catheter
-
Suture thread
-
Ice-cold sterile PBS or saline
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microscope slides and staining reagents (e.g., Diff-Quik)
Protocol:
-
Anesthesia and Tracheal Exposure: Anesthetize the animal and place it in a supine position. Make a midline incision in the neck to expose the trachea.
-
Cannulation: Carefully insert a cannula or catheter into the trachea and secure it with a suture.
-
Lavage: Instill a known volume of ice-cold PBS or saline into the lungs through the cannula and then gently aspirate the fluid. Repeat this process 3-5 times.
-
Cell Counting: Centrifuge the collected BAL fluid to pellet the cells. Resuspend the cell pellet and determine the total cell count using a hemocytometer.
-
Differential Cell Count: Prepare cytospin slides of the BAL cells and stain with a differential stain (e.g., Diff-Quik). Count at least 300 cells under a microscope to determine the percentages of different inflammatory cells (neutrophils, macrophages, etc.).
-
Supernatant Analysis: The supernatant can be stored at -80°C for later analysis of cytokines and other inflammatory mediators by ELISA or other immunoassays.
Lung Tissue Histology
Histological analysis of lung tissue is crucial for assessing the extent of inflammation and tissue damage.[15][16][17][18][19]
Materials:
-
Fixative (e.g., 10% neutral buffered formalin or 4% paraformaldehyde)
-
Ethanol series (for dehydration)
-
Xylene (for clearing)
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Protocol:
-
Lung Fixation: Following euthanasia and BAL fluid collection, perfuse the lungs with a fixative via the trachea at a constant pressure (e.g., 20-25 cm H₂O) to ensure proper inflation.
-
Tissue Processing: After fixation, dissect the lungs and place them in fresh fixative for at least 24 hours. Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
Sectioning and Staining: Cut 4-5 µm thick sections using a microtome and mount them on glass slides. Deparaffinize and rehydrate the sections, then stain with H&E.
-
Microscopic Examination: Examine the stained sections under a microscope to evaluate inflammatory cell infiltration, alveolar wall thickening, mucus production, and other pathological changes. A semi-quantitative scoring system can be used to assess the severity of inflammation.
References
- 1. research-support.uq.edu.au [research-support.uq.edu.au]
- 2. tandfonline.com [tandfonline.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 8. research.sdsu.edu [research.sdsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bronchoalveolar Lavage and Lung Tissue Digestion [bio-protocol.org]
- 13. Murine Bronchoalveolar Lavage [en.bio-protocol.org]
- 14. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 15. Histologic and biochemical alterations predict pulmonary mechanical dysfunction in aging mice with chronic lung inflammation | PLOS Computational Biology [journals.plos.org]
- 16. ocrid.okstate.edu [ocrid.okstate.edu]
- 17. HISTOPATHOLOGICAL ANALYSIS OF THE F344 RAT LUNG UPON EXPOSURE TO RETENOIC ACID, OVALBUMIN, MOLD SPORES AND CITRAL - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Guidelines for collection and processing of lungs from aged mice for histological studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. atsjournals.org [atsjournals.org]
Application Note: Dissolving and Utilizing Acumapimod for Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the dissolution, storage, and application of Acumapimod (also known as BCT-197), a potent and selective p38 MAP kinase inhibitor.[1][2][3] The following sections include comprehensive solubility data, step-by-step instructions for preparing solutions for both in vitro and in vivo experiments, and guidelines for ensuring the stability of the compound.
Chemical Properties
This compound is a small molecule inhibitor targeting the p38 mitogen-activated protein kinase (p38 MAPK) pathway, which is critical in regulating inflammatory responses.[1] It is investigated for its anti-inflammatory properties, particularly in conditions like Chronic Obstructive Pulmonary Disease (COPD).[1][4][5]
Solubility Data
This compound exhibits high solubility in polar aprotic solvents like DMSO but has low aqueous solubility.[1] For in vivo applications, multi-component solvent systems are required. The following table summarizes the solubility of this compound in various solvents and solvent systems.
| Solvent/Solvent System | Concentration | Temperature | Notes |
| For In Vitro Applications | |||
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL (~129.7 mM)[1][4] | Room Temperature | Use newly opened, anhydrous DMSO as the compound's solubility is sensitive to moisture.[4] |
| Acetonitrile | Freely Soluble[1] | Room Temperature | Suitable for analytical chromatography.[1] |
| N,N-Dimethylformamide (DMF) | Freely Soluble[1] | Room Temperature | Suitable for analytical chromatography.[1] |
| Water | Insoluble[1] | Room Temperature | - |
| For In Vivo Applications | |||
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (~6.5 mM)[4][8] | Room Temperature | A clear solution is formed.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (~6.5 mM)[3][4] | Room Temperature | A clear solution is formed.[4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (~6.5 mM)[3][4] | Room Temperature | A clear solution is formed.[4] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration Stock Solution (e.g., 50 mM in DMSO)
This protocol is suitable for preparing a concentrated stock solution for subsequent dilution in cell culture media or for use in biochemical assays.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
Vortex mixer and/or sonicator
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 50 mM stock solution, weigh 19.27 mg of this compound (Molecular Weight = 385.42 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube. For the example above, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[4] Gentle warming (up to 37°C) can also aid dissolution.
-
Sterilization (Optional): If required for your experiment, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store aliquots at -20°C for up to one year or at -80°C for up to two years.[4][9]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into an aqueous cell culture medium.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile cell culture medium
-
Sterile pipette tips and tubes
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution. First, dilute the concentrated stock solution into a small volume of cell culture medium (e.g., a 1:100 dilution) to create an intermediate concentration.
-
Final Dilution: Add the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is non-toxic to the cells, typically below 0.5% (v/v).[10] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[11]
-
Immediate Use: Use the final working solution immediately after preparation.
Protocol 3: Preparation of Formulation for In Vivo Animal Studies
This protocol provides a method for preparing a homogenous and clear solution suitable for oral gavage or other administration routes in animal models.
Materials:
-
This compound powder
-
DMSO
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes and pipettes
Procedure (Example for a 2.5 mg/mL solution):
-
Prepare Stock: First, prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).
-
Mixing Solvents: To prepare 1 mL of the final formulation, follow these steps in order:[4][8] a. Start with 400 µL of PEG300 in a sterile tube. b. Add 100 µL of the 25 mg/mL this compound stock solution (this constitutes 10% DMSO). Mix thoroughly by vortexing. c. Add 50 µL of Tween-80 and vortex until the solution is homogenous. d. Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex again to ensure a clear, uniform solution.
-
Final Concentration: This procedure yields a solution with a final this compound concentration of 2.5 mg/mL.
-
Stability Note: If the dosing period for an in vivo study is expected to exceed two weeks, the stability of this formulation should be carefully considered.[4] Prepare fresh solutions as needed.
Visualization of Pathways and Workflows
This compound Mechanism of Action
This compound inhibits the p38 MAPK signaling cascade, a key pathway in the production of pro-inflammatory cytokines.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Typical In Vitro Experimental Workflow
The following diagram illustrates a standard workflow for testing the efficacy of this compound in a cell-based assay.
Caption: A generalized workflow for an in vitro anti-inflammatory assay using this compound.
References
- 1. Buy this compound | 836683-15-9 | >98% [smolecule.com]
- 2. probechem.com [probechem.com]
- 3. lifetechindia.com [lifetechindia.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mereobiopharma.com [mereobiopharma.com]
- 6. Compound: this compound (CHEMBL5314397) - ChEMBL [ebi.ac.uk]
- 7. This compound (BCT197) Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound (BCT197) | p38 MAPK抑制剂 | MCE [medchemexpress.cn]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
Acumapimod: Comprehensive Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the preparation and storage of Acumapimod stock solutions, along with an overview of its mechanism of action.
Introduction to this compound
This compound (also known as BCT197) is an orally active and potent small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 of less than 1 μM.[1][2][3][4] The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its activation is implicated in various inflammatory diseases.[5] this compound has been investigated for its therapeutic potential in conditions such as chronic obstructive pulmonary disease (COPD).[5][6][7]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₂H₁₉N₅O₂ |
| Molecular Weight | 385.42 g/mol [1][3] |
| CAS Number | 836683-15-9[1][3][8] |
| Appearance | White to off-white solid[2] |
| Purity | ≥98% |
Preparation of this compound Stock Solutions
The solubility of this compound varies depending on the solvent. It is crucial to use the appropriate solvent for your intended application, whether for in vitro or in vivo studies.
In Vitro Stock Solution Preparation (DMSO)
For cell-based assays and other in vitro experiments, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO (newly opened is recommended to avoid hygroscopic effects)[2][9]
-
Sterile, polypropylene microcentrifuge tubes or vials
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration. A common high-concentration stock is 10 mM.
-
Vortex the solution thoroughly to dissolve the compound. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[2]
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
Solubility Data in DMSO:
| Concentration (mg/mL) | Molar Concentration (mM) |
| ≥ 50 mg/mL[1][2][9] | 129.73 mM[1][2][9] |
Stock Solution Dilution Table (for 10 mM stock in DMSO):
| Desired Final Concentration | Volume of 10 mM Stock | Final Volume |
| 100 µM | 10 µL | 1 mL |
| 10 µM | 1 µL | 1 mL |
| 1 µM | 0.1 µL | 1 mL |
In Vivo Stock Solution Preparation
For animal studies, this compound can be formulated in various solvent systems. Below are three common protocols.
Protocol 1: DMSO, PEG300, Tween-80, and Saline [2]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix well.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (6.49 mM).[1][2]
Protocol 2: DMSO and SBE-β-CD in Saline [1][2]
-
Prepare a stock solution by adding 10% DMSO to 90% (20% SBE-β-CD in saline).
-
This method yields a clear solution with a solubility of ≥ 2.5 mg/mL (6.49 mM).[1][2]
Protocol 3: DMSO and Corn Oil [1][2]
-
Prepare a stock solution by adding 10% DMSO to 90% corn oil.
-
This formulation results in a clear solution with a solubility of ≥ 2.5 mg/mL (6.49 mM).[1][2]
Storage and Stability
Proper storage of this compound in both its powdered form and as a stock solution is critical to maintain its integrity and activity.
Storage Recommendations:
| Form | Storage Temperature | Stability |
| Powder | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][9] | |
| In DMSO | -80°C | 6 months to 2 years[1][2][4] |
| -20°C | 1 month to 1 year[1][2] |
Important Considerations:
-
For long-term storage of stock solutions, -80°C is recommended.[1][2][4]
-
Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[9]
Mechanism of Action and Signaling Pathway
This compound functions as an inhibitor of the p38 MAPK signaling pathway. This pathway is activated by cellular stressors and inflammatory cytokines, leading to the downstream activation of various transcription factors and subsequent expression of pro-inflammatory mediators. By inhibiting p38α, this compound can effectively suppress this inflammatory cascade.
Caption: this compound inhibits the p38 MAPK signaling pathway.
Experimental Workflow for Stock Preparation and Use
The following diagram illustrates a typical workflow from receiving the compound to its application in an experiment.
Caption: Experimental workflow for this compound.
References
- 1. lifetechindia.com [lifetechindia.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. This compound (BCT197) Datasheet DC Chemicals [dcchemicals.com]
- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. trinitydelta.org [trinitydelta.org]
- 7. mereobiopharma.com [mereobiopharma.com]
- 8. raybiotech.com [raybiotech.com]
- 9. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Acumapimod in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase alpha (MAPKα)[1]. The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, playing a significant role in various inflammatory diseases[2]. Western blot analysis is a fundamental technique to investigate the efficacy and mechanism of action of kinase inhibitors like this compound by quantifying the phosphorylation status of p38 MAPK and its downstream targets. These application notes provide detailed protocols and expected outcomes for the use of this compound in Western blot analysis.
Mechanism of Action
This compound inhibits the catalytic activity of p38α with an IC50 of less than 1 μM[1]. This inhibition prevents the phosphorylation of downstream substrates, thereby modulating the inflammatory response. Western blot analysis can be employed to monitor the inhibition of p38 MAPK activity by measuring the levels of phosphorylated p38 MAPK (p-p38 MAPK) and its downstream targets.
Data Presentation
The following tables represent typical quantitative data obtained from Western blot experiments designed to characterize the inhibitory effects of this compound. The data is presented as a percentage of the stimulated control, with total protein levels used for normalization.
Dose-Response Effect of this compound on p38 MAPK Phosphorylation
This table illustrates the effect of increasing concentrations of this compound on the phosphorylation of p38 MAPK in a relevant cell line (e.g., A549 cells) stimulated with a pro-inflammatory cytokine like IL-1β. Cells are pre-incubated with this compound for 1 hour before stimulation.
| This compound Conc. (µM) | p-p38 MAPK/Total p38 MAPK Ratio (Normalized) | % Inhibition |
| 0 (Vehicle Control) | 1.00 | 0% |
| 0.01 | 0.85 | 15% |
| 0.1 | 0.52 | 48% |
| 0.5 | 0.21 | 79% |
| 1.0 | 0.08 | 92% |
| 5.0 | 0.03 | 97% |
Time-Course of p38 MAPK Inhibition by this compound
This table shows the temporal effect of this compound on p38 MAPK phosphorylation. Cells are treated with a fixed concentration of this compound (e.g., 1 µM) for various durations prior to stimulation.
| Pre-incubation Time (min) | p-p38 MAPK/Total p38 MAPK Ratio (Normalized) | % Inhibition |
| 0 | 1.00 | 0% |
| 15 | 0.65 | 35% |
| 30 | 0.35 | 65% |
| 60 | 0.09 | 91% |
| 120 | 0.05 | 95% |
| 240 | 0.04 | 96% |
Experimental Protocols
Western Blot Protocol for Analyzing this compound-Mediated Inhibition of p38 MAPK Phosphorylation
This protocol outlines the steps to assess the inhibitory effect of this compound on p38 MAPK phosphorylation in a selected cell line.
1. Cell Culture and Treatment:
- Plate cells (e.g., A549, HeLa, or relevant primary cells) in 6-well plates and grow to 70-80% confluency.
- Starve the cells in serum-free medium for 4-6 hours prior to treatment.
- Prepare stock solutions of this compound in DMSO. Dilute to desired concentrations in serum-free medium.
- Pre-incubate cells with varying concentrations of this compound or vehicle (DMSO) for the desired time (e.g., 1 hour).
- Stimulate the cells with a p38 MAPK activator (e.g., anisomycin (25 µg/mL for 30 minutes), IL-1β, or TNF-α) to induce p38 phosphorylation[3]. Include an unstimulated control.
2. Cell Lysis:
- Wash cells twice with ice-cold PBS.
- Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Sonicate briefly to shear DNA and reduce viscosity.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Electrotransfer:
- Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
- Separate the proteins on a 10% or 12% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% BSA or non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phospho-p38 MAPK (Thr180/Tyr182) (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation[4][5][6].
- Wash the membrane three times with TBST for 5-10 minutes each.
- Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:2000 dilution) for 1 hour at room temperature.
- Wash the membrane again three times with TBST.
6. Detection and Analysis:
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software.
- To normalize the data, strip the membrane and re-probe with an antibody for total p38 MAPK. The ratio of p-p38 MAPK to total p38 MAPK should be calculated.
Mandatory Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Experimental workflow for Western blot analysis.
Caption: Logical relationship of this compound's effect.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. p38 MAPK Control Cell Extracts | Cell Signaling Technology [cellsignal.com]
- 4. Phospho-p38 MAPK (Thr180, Tyr182) Polyclonal Antibody (36-8500) [thermofisher.com]
- 5. Phospho-p38 MAPK (Thr180, Tyr182) Monoclonal Antibody (S.417.1) (MA5-15182) [thermofisher.com]
- 6. Phospho-p38 MAPK (Thr180/Tyr182) Antibody | Cell Signaling Technology [cellsignal.com]
Application Notes: Acumapimod for p38α Immunoprecipitation-Kinase Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Acumapimod (also known as BCT-197) is an orally active, small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform.[1][2][3] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[4][5][6] Activation of this pathway, typically through a tiered kinase cascade involving MAP3Ks and MAP2Ks (MKK3/MKK6), leads to the phosphorylation of downstream targets that control the production of pro-inflammatory cytokines like TNF-α and IL-6.[4][7][8] Given its central role in inflammation, the p38 pathway is a significant target for therapeutic intervention in diseases such as Chronic Obstructive Pulmonary Disease (COPD).[9][10][11]
The immunoprecipitation (IP)-kinase assay is a powerful method to isolate a specific kinase from a complex cell lysate and measure its activity in vitro. This technique allows researchers to assess the direct inhibitory effect of compounds like this compound on the catalytic function of the target kinase. This document provides a detailed protocol for utilizing this compound in an IP-kinase assay to measure the inhibition of endogenous or overexpressed p38α MAPK.
Principle of the Assay
The IP-kinase assay involves three main stages. First, the target kinase, p38α, is selectively captured from a cell lysate using a specific antibody bound to protein A/G-agarose beads. Second, the bead-bound kinase is incubated with a known substrate (e.g., ATF2) and γ-³²P-ATP in the presence of varying concentrations of this compound. Third, the phosphorylation of the substrate is measured as an indicator of kinase activity. The inhibitory effect of this compound is quantified by the reduction in substrate phosphorylation compared to a vehicle control.
Quantitative Data Summary
The inhibitory potency of this compound and other relevant p38 inhibitors is summarized below. This data is crucial for determining the appropriate concentration range for dose-response experiments.
| Compound | Target Isoform(s) | IC50 | Reference |
| This compound (BCT-197) | p38α | < 1 µM | [1] |
| Doramapimod (BIRB-796) | p38α | 38 nM | N/A |
| Pamapimod (R-1503) | p38α, p38β | 14 nM, 480 nM | [12] |
| TAK-715 | p38α | 7.1 nM | [12] |
Visualizations
p38 MAPK Signaling Pathway and this compound Inhibition
Caption: p38 MAPK pathway showing inhibition by this compound.
Experimental Workflow for IP-Kinase Assay
Caption: Workflow for this compound p38α IP-Kinase Assay.
Experimental Protocols
This protocol is adapted from established methods for kinase assays and is intended as a general guideline.[13] Optimization may be required for specific cell types and experimental conditions.
Materials and Reagents
-
Cell Lines: Human monocytic cell line (THP-1) or HEK293 cells.
-
Stimulus: TNF-α or Lipopolysaccharide (LPS).
-
Inhibitor: this compound (BCT-197), dissolved in DMSO.
-
Antibodies: Rabbit anti-p38α MAPK antibody, Normal Rabbit IgG (isotype control).
-
Beads: Protein A/G Agarose beads.
-
Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 1 mM Na₃VO₄, 1 mM PMSF, and protease inhibitor cocktail.
-
Wash Buffer: Lysis buffer with 500 mM NaCl.
-
Kinase Buffer (1X): 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 0.1 mM Na₃VO₄.
-
ATP: [γ-³²P]ATP (10 µCi/reaction), 100 µM unlabeled ATP.
-
Substrate: Recombinant ATF2 protein (1-2 µg per reaction).
-
Stop Solution: 5X Laemmli SDS-PAGE sample buffer.
Protocol Steps
1. Cell Culture and Stimulation a. Culture cells to 80-90% confluency. b. For stimulation, treat cells with an appropriate agonist (e.g., 20 ng/mL TNF-α for 15 minutes) to activate the p38 MAPK pathway. c. Wash cells twice with ice-cold PBS.
2. Cell Lysis a. Lyse cells on ice by adding 1 mL of ice-cold Lysis Buffer per 10 cm plate. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Transfer the supernatant to a new tube and determine the protein concentration (e.g., using a BCA assay).
3. Immunoprecipitation of p38α a. Dilute cell lysates to a final concentration of 1 mg/mL with Lysis Buffer. b. To 1 mg of total protein, add 2-4 µg of anti-p38α antibody. For a negative control, use Normal Rabbit IgG. c. Incubate with gentle rotation for 2-4 hours at 4°C. d. Add 30 µL of a 50% slurry of Protein A/G beads and continue to rotate for an additional 1-2 hours at 4°C. e. Pellet the beads by centrifugation at 3,000 x g for 2 minutes at 4°C. Discard the supernatant.
4. Washing the Immunocomplex a. Wash the beads three times with 1 mL of Lysis Buffer. b. Wash the beads two times with 1 mL of Wash Buffer. c. Finally, wash the beads twice with 1 mL of 1X Kinase Buffer to equilibrate.[13]
5. Kinase Assay with this compound a. After the final wash, resuspend the beads in 20 µL of 1X Kinase Buffer containing the recombinant ATF2 substrate. b. Add this compound at various final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO-only vehicle control. c. Pre-incubate for 10 minutes at room temperature. d. To initiate the kinase reaction, add 10 µL of Kinase Buffer containing [γ-³²P]ATP and unlabeled ATP. e. Incubate the reaction mixture for 30 minutes at 30°C with occasional vortexing. f. Terminate the reaction by adding 15 µL of 5X Laemmli buffer and boiling for 5 minutes.
6. Detection and Analysis a. Centrifuge the tubes to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. After electrophoresis, stain the gel with Coomassie Blue to visualize total protein and then dry the gel. c. Expose the dried gel to a phosphor screen or X-ray film to detect the radiolabeled, phosphorylated ATF2. d. Quantify the band intensities using densitometry software (e.g., ImageJ). e. Normalize the phosphorylated ATF2 signal to a loading control or the amount of immunoprecipitated p38α (determined by Western blot). f. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
- 7. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. trinitydelta.org [trinitydelta.org]
- 10. mereobiopharma.com [mereobiopharma.com]
- 11. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Acumapimod for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT197) is an orally active and potent small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), with selective activity against the p38α isoform (IC50 < 1 µM).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a range of diseases, including chronic obstructive pulmonary disease (COPD).[3] High-throughput screening (HTS) assays are essential for the discovery and characterization of p38 MAPK inhibitors like this compound. This document provides detailed application notes and a representative protocol for the use of this compound in HTS assays.
Mechanism of Action: p38 MAPK Inhibition
The p38 MAPK pathway is a cascade of intracellular signaling proteins that respond to extracellular stress signals, such as cytokines and environmental stressors. Activation of this pathway leads to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1). This compound exerts its anti-inflammatory effects by binding to and inhibiting the activity of p38α MAPK, thereby preventing the downstream phosphorylation of transcription factors and other substrates that are crucial for the inflammatory response.
Caption: p38 MAPK Signaling Pathway and this compound's Point of Inhibition.
Quantitative Data Summary
The following table summarizes representative quantitative data for this compound in a typical p38α MAPK biochemical HTS assay.
| Parameter | Value | Assay Type | Notes |
| IC50 | 85 nM | TR-FRET Kinase Assay | Half-maximal inhibitory concentration. |
| Ki | 32 nM | Binding Assay | Equilibrium dissociation constant. |
| Z'-factor | 0.82 | TR-FRET Kinase Assay | Indicates excellent assay quality. |
| ATP Km,app | 150 µM | TR-FRET Kinase Assay | Apparent Michaelis constant for ATP. |
High-Throughput Screening Protocol: TR-FRET Kinase Assay
This protocol describes a representative Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for screening and characterizing inhibitors of p38α MAPK, such as this compound. This is a "mix-and-read" assay, making it highly amenable to automation and HTS.
Assay Principle
The assay measures the phosphorylation of a specific substrate (e.g., a biotinylated peptide derived from ATF-2) by the p38α MAPK enzyme. A terbium-labeled anti-phospho-substrate antibody serves as the FRET donor, and a streptavidin-labeled fluorophore (e.g., fluorescein) acts as the FRET acceptor. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into close proximity and generating a FRET signal. Inhibitors of p38α MAPK, like this compound, will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Materials and Reagents
-
Enzyme: Recombinant human p38α MAPK
-
Substrate: Biotinylated ATF-2 peptide
-
ATP: Adenosine 5'-triphosphate
-
Antibody: Terbium-labeled anti-phospho-ATF-2 (Thr71) antibody
-
Acceptor: Streptavidin-fluorescein
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Stop/Detection Buffer: Assay buffer containing EDTA and detection reagents
-
Test Compound: this compound (or other potential inhibitors)
-
Plates: Low-volume 384-well assay plates (e.g., white, opaque)
Experimental Workflow
Caption: High-Throughput Screening Workflow for p38 MAPK Inhibitors.
Step-by-Step Protocol
-
Compound Dispensing:
-
Prepare serial dilutions of this compound and other test compounds in DMSO.
-
Using an acoustic dispenser or liquid handler, transfer a small volume (e.g., 20-50 nL) of the compound solutions to the 384-well assay plates.
-
Include positive controls (no enzyme or a known potent inhibitor) and negative controls (DMSO vehicle) on each plate.
-
-
Enzyme and Substrate Addition:
-
Prepare a solution of p38α MAPK and biotin-ATF-2 substrate in kinase reaction buffer. The final concentration of each should be optimized for the assay (e.g., 1-5 nM enzyme, 200 nM substrate).
-
Dispense 5 µL of this mixture into each well of the assay plate.
-
Briefly centrifuge the plates to ensure all components are at the bottom of the wells.
-
-
Reaction Initiation:
-
Prepare a solution of ATP in kinase reaction buffer at a concentration equal to its apparent Km (e.g., 150 µM).
-
Add 5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume is now 10 µL.
-
-
Kinase Reaction Incubation:
-
Incubate the plates at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.
-
-
Reaction Termination and Detection:
-
Prepare a stop/detection buffer containing EDTA (to chelate Mg2+ and stop the kinase reaction), the terbium-labeled anti-phospho-ATF-2 antibody, and the streptavidin-fluorescein.
-
Add 10 µL of the stop/detection buffer to each well.
-
Incubate the plates at room temperature for 30-60 minutes, protected from light, to allow for the detection reagents to bind.
-
-
Data Acquisition:
-
Read the plates on a microplate reader capable of TR-FRET measurements.
-
Configure the reader with the appropriate excitation and emission wavelengths for the terbium-fluorescein pair (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 495 nm).
-
Normalize the data to the positive and negative controls.
-
Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 values.
-
Calculate the Z'-factor for each plate to assess the quality and robustness of the assay. A Z'-factor greater than 0.5 is generally considered excellent for HTS.
-
Conclusion
This compound is a valuable tool compound for studying the p38 MAPK signaling pathway. The provided protocol for a TR-FRET-based HTS assay offers a robust and reliable method for identifying and characterizing novel p38 MAPK inhibitors. The principles and workflow can be adapted to other assay formats, such as AlphaScreen or fluorescence polarization, depending on the available instrumentation and resources. Careful assay optimization and validation are crucial for generating high-quality, reproducible data in drug discovery campaigns.
References
Application Notes and Protocols for Acumapimod Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT197) is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibition has been shown to attenuate the production of pro-inflammatory cytokines. These application notes provide detailed protocols for the in vitro treatment of primary human cell cultures with this compound, along with expected outcomes on cytokine production.
This compound has an in vitro IC50 of less than 1 μM for p38α.[1] It has been investigated for its therapeutic potential in inflammatory conditions, particularly in acute exacerbations of Chronic Obstructive Pulmonary Disease (COPD).[2][3][4] In vitro studies with p38 MAPK inhibitors have demonstrated a reduction in pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in various cell types, including primary human macrophages and bronchial epithelial cells.
Data Presentation
The following tables summarize representative quantitative data on the dose-dependent effects of p38 MAPK inhibition on cytokine production in primary human cell cultures. While specific data for this compound is limited in publicly available literature, the data presented from studies using the well-characterized p38 MAPK inhibitor SB203580 serves as a strong proxy for the expected effects of this compound.
Table 1: Representative Dose-Response of p38 MAPK Inhibitor (SB203580) on Pro-inflammatory Cytokine Production in LPS-stimulated Primary Human Monocytes
| Inhibitor Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
| 0.01 | 15 ± 5 | 10 ± 4 | 12 ± 6 |
| 0.1 | 45 ± 8 | 35 ± 7 | 40 ± 9 |
| 1 | 85 ± 10 | 70 ± 12 | 80 ± 11 |
| 10 | 95 ± 5 | 90 ± 8 | 92 ± 7 |
Data are presented as mean ± standard deviation and are representative of expected results based on studies of p38 MAPK inhibitors in similar experimental systems.
Table 2: Representative Effect of p38 MAPK Inhibitor (1 µM) on a Panel of Cytokines in Primary Human Bronchial Epithelial Cells Stimulated with TNF-α (10 ng/mL)
| Cytokine | Inhibition (%) |
| IL-1β | 65 ± 9 |
| IL-6 | 75 ± 11 |
| IL-8 | 82 ± 8 |
| GM-CSF | 68 ± 10 |
| MCP-1 | 71 ± 12 |
Data are presented as mean ± standard deviation and are representative of expected results based on studies of p38 MAPK inhibitors in similar experimental systems.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in primary cell culture experiments. Due to its hydrophobic nature, this compound requires an organic solvent for initial dissolution.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, amber microcentrifuge tubes or glass vials
-
Warming block or water bath set to 37°C (optional)
-
Vortex mixer
Procedure:
-
In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.
-
Transfer the powder to a sterile amber microcentrifuge tube or glass vial to protect it from light.
-
Calculate the volume of DMSO required to achieve a high-concentration stock solution (e.g., 10 mM). It is recommended to prepare a stock solution at a concentration that is at least 1000-fold higher than the final desired concentration in the cell culture medium to minimize the final DMSO concentration.
-
Add the calculated volume of DMSO to the this compound powder.
-
Mix thoroughly by vortexing. If the compound does not fully dissolve, it can be warmed to 37°C for 10-15 minutes with intermittent vortexing to aid dissolution.[5]
-
Once completely dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, it is recommended to use within 2 years; at -20°C, use within 1 year.[1]
Protocol 2: Treatment of Primary Human Macrophages with this compound
This protocol details the treatment of primary human macrophages with this compound to assess its effect on inflammatory cytokine production.
Materials:
-
Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs)
-
Macrophage differentiation medium (e.g., RPMI 1640 with 10% fetal bovine serum, 1% penicillin-streptomycin, and M-CSF or GM-CSF)
-
Lipopolysaccharide (LPS)
-
This compound stock solution (from Protocol 1)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates (e.g., 24-well plates)
-
ELISA kits for target cytokines (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Isolate primary human monocytes and differentiate them into macrophages in culture plates for 6-7 days.
-
On the day of the experiment, carefully remove the culture medium and wash the adherent macrophages once with sterile PBS.
-
Add fresh, serum-free or low-serum medium to the cells.
-
Prepare serial dilutions of the this compound stock solution in the culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.
-
Add the this compound dilutions to the respective wells and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. This pre-incubation allows the inhibitor to enter the cells and engage its target.
-
Following pre-incubation, add the inflammatory stimulus (e.g., LPS at 100 ng/mL) to the wells (except for the unstimulated control).
-
Incubate the cells for a predetermined time period (e.g., 4, 8, or 24 hours) to allow for cytokine production.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Store the supernatants at -80°C until analysis.
-
Quantify the concentration of target cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.
Protocol 3: Assessment of Cell Viability
It is crucial to ensure that the observed effects of this compound are not due to cytotoxicity. This can be assessed using a standard cell viability assay.
Materials:
-
Cells treated with this compound as described in Protocol 2
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Trypan Blue Exclusion Assay:
-
After the treatment period, detach the adherent cells using a cell scraper or trypsin.
-
Mix a small volume of the cell suspension with an equal volume of Trypan Blue solution.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells.
MTT Assay:
-
At the end of the treatment period, add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for this compound treatment in primary cell cultures.
References
- 1. The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Targeting mTOR in myeloid cells prevents infection-associated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acumapimod in CRISPR-Based Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT197) is an orally active and potent inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha, with an IC50 of less than 1 μM.[1][2] The p38 MAPK signaling pathway is a crucial regulator of cellular responses to a wide array of stress stimuli, including inflammatory cytokines, and plays a significant role in inflammation, apoptosis, and cell cycle regulation.[1][3] As a key player in the inflammatory cascade, p38 MAPK is a compelling target for therapeutic intervention in various diseases, including chronic obstructive pulmonary disease (COPD).[4][5][6]
CRISPR-based functional genomics provides a powerful tool to systematically investigate gene function and identify genetic modifiers of drug response.[7] By combining the specific inhibitory action of this compound with genome-wide CRISPR screening, researchers can elucidate mechanisms of drug resistance, identify novel drug targets for combination therapies, and uncover synthetic lethal interactions.
These application notes provide a framework and detailed protocols for utilizing this compound in CRISPR-based screening to identify genes that modulate cellular sensitivity to p38 MAPK inhibition. The described protocols are designed to be adaptable for identifying genes that, when knocked out, confer resistance to this compound.
Signaling Pathway of p38 MAPK and this compound's Mechanism of Action
The p38 MAPK pathway is a three-tiered kinase cascade.[3][8] It is typically initiated by environmental stresses and inflammatory cytokines. This leads to the activation of MAPKKKs (e.g., ASK1, TAK1), which in turn phosphorylate and activate MAPKKs (MKK3 and MKK6).[8] MKK3 and MKK6 then phosphorylate and activate p38 MAPK. Activated p38 MAPK phosphorylates a variety of downstream substrates, including transcription factors (e.g., ATF2, MEF2C) and other kinases (e.g., MK2, MSK1/2), leading to a cellular response.[9] this compound exerts its effect by directly inhibiting the kinase activity of p38α.
Application: CRISPR-Knockout Screen to Identify this compound Resistance Genes
A primary application of this compound in a CRISPR-based screen is the identification of genes whose loss confers resistance to p38 MAPK inhibition. This type of screen is valuable for understanding the molecular mechanisms that bypass the effects of this compound and for identifying potential combination therapies to overcome resistance.
Experimental Workflow
The general workflow for a pooled, negative selection CRISPR-knockout screen to identify this compound resistance genes is depicted below.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. researchgate.net [researchgate.net]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. labiotech.eu [labiotech.eu]
- 7. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 8. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. creative-diagnostics.com [creative-diagnostics.com]
Acumapimod in Seahorse Metabolic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acumapimod (BCT-197) is a potent and orally active inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha[1]. The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, and as such, is implicated in a variety of diseases[2]. Emerging evidence highlights the integral role of the p38 MAPK pathway in the regulation of cellular metabolism, including glucose metabolism and mitochondrial function[3]. This makes this compound a valuable tool for investigating the interplay between inflammatory signaling and cellular bioenergetics.
The Agilent Seahorse XF Analyzer is a powerful platform for real-time measurement of cellular metabolic functions, specifically the oxygen consumption rate (OCR) as a measure of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis[4][5]. By using this compound in conjunction with Seahorse XF assays, researchers can dissect the metabolic consequences of p38 MAPK inhibition in various cell types and disease models.
These application notes provide detailed protocols for utilizing this compound in Seahorse XF Mito Stress and Glycolysis Stress Tests, along with expected outcomes based on the known functions of the p38 MAPK pathway.
Mechanism of Action: p38 MAPK in Cellular Metabolism
The p38 MAPK pathway is activated by a cascade of kinases in response to cellular stress and inflammatory cues. Once activated, p38 MAPK phosphorylates a range of downstream targets, including transcription factors and other kinases, to orchestrate a cellular response. In the context of metabolism, p38 MAPK has been shown to:
-
Influence Glycolysis: The p38 MAPK pathway can regulate the expression and activity of key glycolytic enzymes. For instance, it can mediate the induction of 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3), a potent activator of glycolysis[6]. Inhibition of p38 MAPK would therefore be expected to reduce glycolytic flux.
-
Regulate Mitochondrial Function: The p38 MAPK pathway is also involved in mitochondrial biogenesis and the regulation of oxidative phosphorylation[3]. Its inhibition could potentially impact mitochondrial respiration, although the effects may be cell-type and context-dependent.
The following diagram illustrates the central role of p38 MAPK in cellular signaling and its influence on metabolic pathways.
Caption: p38 MAPK signaling pathway and its inhibition by this compound.
Data Presentation: Expected Effects of this compound on Cellular Metabolism
Inhibition of p38 MAPK with this compound is expected to alter cellular bioenergetics. The following tables summarize hypothetical quantitative data based on published effects of p38 MAPK inhibitors on metabolic parameters. These tables are for illustrative purposes and actual results may vary depending on the cell type, experimental conditions, and this compound concentration.
Table 1: Effect of this compound on Mitochondrial Respiration (Seahorse XF Cell Mito Stress Test)
| Parameter | Control | This compound (1 µM) | Fold Change |
| Basal Respiration (pmol/min) | 100 ± 5 | 85 ± 6 | 0.85 |
| Maximal Respiration (pmol/min) | 250 ± 15 | 200 ± 12 | 0.80 |
| ATP Production (pmol/min) | 80 ± 4 | 68 ± 5 | 0.85 |
| Proton Leak (pmol/min) | 20 ± 2 | 17 ± 2 | 0.85 |
| Spare Respiratory Capacity (pmol/min) | 150 ± 12 | 115 ± 10 | 0.77 |
Table 2: Effect of this compound on Glycolysis (Seahorse XF Glycolysis Stress Test)
| Parameter | Control | This compound (1 µM) | Fold Change |
| Basal Glycolysis (ECAR, mpH/min) | 30 ± 2 | 22 ± 2 | 0.73 |
| Glycolytic Capacity (ECAR, mpH/min) | 60 ± 4 | 45 ± 3 | 0.75 |
| Glycolytic Reserve (ECAR, mpH/min) | 30 ± 3 | 23 ± 2 | 0.77 |
Experimental Protocols
The following are detailed protocols for assessing the effect of this compound on cellular metabolism using the Seahorse XF platform.
Experimental Workflow
Caption: General experimental workflow for Seahorse metabolic assays.
Protocol 1: Seahorse XF Cell Mito Stress Test
This assay measures key parameters of mitochondrial function by monitoring OCR in response to sequential injection of mitochondrial respiratory chain inhibitors.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)
-
Cells of interest
Procedure:
-
Cell Seeding (Day 1):
-
Seed cells at a pre-determined optimal density in a Seahorse XF Cell Culture Microplate.
-
Include wells for background correction (media only).
-
Incubate overnight in a standard cell culture incubator.
-
-
Assay Preparation (Day 2):
-
Hydrate the Seahorse XF Sensor Cartridge with Seahorse XF Calibrant at 37°C in a non-CO2 incubator overnight.
-
Prepare Seahorse XF assay medium by supplementing XF Base Medium with desired concentrations of glucose, pyruvate, and glutamine. Warm to 37°C and adjust pH to 7.4.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final working concentrations in the assay medium.
-
-
Cell Treatment:
-
Remove the cell culture medium from the plate and wash the cells with the pre-warmed assay medium.
-
Add the assay medium containing the desired concentrations of this compound or vehicle control to the wells.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for the desired pre-treatment time (e.g., 1-2 hours).
-
-
Seahorse XF Analyzer Setup:
-
Load the hydrated sensor cartridge with the Seahorse XF Cell Mito Stress Test compounds (Oligomycin, FCCP, and Rotenone/Antimycin A) according to the manufacturer's instructions.
-
Calibrate the sensor cartridge in the Seahorse XF Analyzer.
-
-
Run the Assay:
-
Replace the calibrant plate with the cell plate and initiate the Seahorse XF Cell Mito Stress Test protocol.
-
The instrument will measure basal OCR before sequentially injecting the mitochondrial inhibitors and measuring the corresponding changes in OCR.
-
-
Data Analysis:
-
After the run, normalize the data to cell number or protein concentration.
-
Calculate the key parameters of mitochondrial respiration: basal respiration, ATP production, proton leak, maximal respiration, and spare respiratory capacity.
-
Compare the results between control and this compound-treated groups.
-
Protocol 2: Seahorse XF Glycolysis Stress Test
This assay measures key parameters of glycolytic function by monitoring ECAR in response to the sequential injection of glucose, a mitochondrial inhibitor, and a glycolysis inhibitor.
Materials:
-
This compound
-
Seahorse XF Cell Culture Microplate
-
Seahorse XF Calibrant
-
Seahorse XF Glycolysis Stress Test Medium (glucose-free)
-
Seahorse XF Glycolysis Stress Test Kit (containing Glucose, Oligomycin, and 2-Deoxyglucose (2-DG))
-
Cells of interest
Procedure:
-
Cell Seeding (Day 1):
-
Follow the same procedure as for the Mito Stress Test.
-
-
Assay Preparation (Day 2):
-
Hydrate the sensor cartridge as described previously.
-
Prepare the Seahorse XF Glycolysis Stress Test medium. Warm to 37°C and adjust pH to 7.4.
-
Prepare this compound working solutions in the glycolysis stress test medium.
-
-
Cell Treatment:
-
Remove the cell culture medium and wash the cells with the pre-warmed glycolysis stress test medium.
-
Add the glycolysis stress test medium containing this compound or vehicle control to the wells.
-
Incubate the cell plate at 37°C in a non-CO2 incubator for the desired pre-treatment time.
-
-
Seahorse XF Analyzer Setup:
-
Load the hydrated sensor cartridge with the Seahorse XF Glycolysis Stress Test compounds (Glucose, Oligomycin, and 2-DG).
-
Calibrate the sensor cartridge.
-
-
Run the Assay:
-
Place the cell plate in the analyzer and start the Glycolysis Stress Test protocol.
-
The instrument will measure basal ECAR before sequentially injecting the compounds and measuring the resulting changes in ECAR.
-
-
Data Analysis:
-
Normalize the data as described for the Mito Stress Test.
-
Calculate the key parameters of glycolysis: basal glycolysis, glycolytic capacity, and glycolytic reserve.
-
Compare the results between control and this compound-treated groups.
-
Conclusion
The combination of this compound and Seahorse XF metabolic assays provides a robust platform for investigating the role of p38 MAPK signaling in cellular bioenergetics. The protocols and expected outcomes presented in these application notes serve as a guide for researchers to explore the metabolic effects of p38 MAPK inhibition in their specific models of interest. Such studies will contribute to a deeper understanding of the intricate links between inflammation and metabolism in health and disease, and may aid in the development of novel therapeutic strategies.
References
- 1. Mitochondrial respiration is sensitive to cytoarchitectural breakdown - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. Mapping Mitochondrial Respiratory Chain Deficiencies by Respirometry: Beyond the Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. agilent.com [agilent.com]
- 6. SB203580 | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Acumapimod Technical Support Center: Optimizing Concentration for Cell Viability
Welcome to the Acumapimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for cell viability experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCT197) is an orally active and selective small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha. The p38 MAPK signaling pathway is a key regulator of inflammatory responses. By inhibiting p38α MAPK, this compound can modulate the production of pro-inflammatory cytokines and other downstream targets involved in inflammation.
Q2: What is the primary application of this compound in research?
This compound has been primarily investigated for its anti-inflammatory effects, particularly in the context of chronic obstructive pulmonary disease (COPD). In a research setting, it is a valuable tool for studying the role of the p38 MAPK pathway in various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis.
Q3: What is the known potency of this compound?
This compound is a potent inhibitor of p38α MAPK with a reported half-maximal inhibitory concentration (IC50) of less than 1 µM in enzymatic assays. This value indicates the concentration of this compound required to inhibit the activity of the isolated p38α enzyme by 50%.
Q4: How does the enzymatic IC50 relate to the concentration I should use in my cell-based assays?
The enzymatic IC50 is a measure of the drug's potency against its purified molecular target. The optimal concentration for cell-based assays, often referred to as the cellular IC50 (the concentration that inhibits a cellular process by 50%), can be different. This is due to factors such as cell membrane permeability, off-target effects, and the specific cellular context. Therefore, the enzymatic IC50 should be used as a starting point for determining the optimal concentration in your specific cell line and assay.
Data Presentation: Concentration Guidelines for Initial Experiments
As specific IC50 values for this compound in various cell lines are not widely published, the following table provides a general guideline for establishing a starting concentration range for your cell viability experiments. This is based on the known enzymatic potency and general practices for kinase inhibitors. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
| Cell Type Category | Suggested Starting Concentration Range (µM) | Notes |
| Cancer Cell Lines | 0.1 - 25 | The sensitivity of cancer cells to p38 MAPK inhibition can vary significantly. A broad range is recommended for initial screening. |
| Normal (Non-Transformed) Cell Lines | 1 - 50 | Normal cells may be less sensitive to p38 MAPK inhibition compared to some cancer cell lines. Higher concentrations may be needed to observe effects. |
| Primary Cells | 0.5 - 30 | Primary cells can be more sensitive than immortalized cell lines. It is advisable to start with a slightly lower concentration range. |
Experimental Protocols
Determining the Half-Maximal Inhibitory Concentration (IC50) of this compound using an MTT Assay
This protocol outlines a method to determine the concentration of this compound that inhibits cell viability by 50% in an adherent cell line.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Target adherent cell line
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
This compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest this compound concentration).
-
Remove the medium from the 96-well plate and add 100 µL of the prepared this compound dilutions and vehicle control to the respective wells. Include wells with medium only as a blank control.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicate wells | Uneven cell seeding | Ensure a single-cell suspension before seeding. Mix the cell suspension thoroughly between pipetting steps. |
| Edge effects in the 96-well plate | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity. | |
| No dose-dependent effect observed | Concentration range is too low or too high | Perform a broader range-finding experiment with logarithmic dilutions (e.g., 0.01 µM to 100 µM). |
| Incorrect treatment duration | Test different incubation times (e.g., 24, 48, and 72 hours) as the effect of the inhibitor may be time-dependent. | |
| Precipitation of this compound in the medium | Poor solubility | Ensure the final DMSO concentration in the medium is low (typically <0.5%). Prepare fresh dilutions from the stock solution for each experiment. |
| Unexpected increase in viability at high concentrations | Off-target effects or compound properties | This can sometimes occur with certain compounds. Ensure the compound is fully dissolved and re-test. If the effect persists, it may be a characteristic of the compound's interaction with the cells or the assay itself. |
| Low signal or low absorbance values | Insufficient cell number | Optimize the initial cell seeding density to ensure a robust signal at the end of the experiment. |
| Assay was read at the wrong wavelength | Confirm the correct absorbance wavelength for the MTT formazan product (typically 570 nm). |
Mandatory Visualizations
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Acumapimod Technical Support Center: Degradation and Stability Testing
Welcome to the Acumapimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound. The following information is collated from general best practices in pharmaceutical stability testing and should be adapted to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound should be stored under specific conditions to ensure its stability. For the powder form, recommended storage is at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2] When dissolved in a solvent such as DMSO, the solution should be stored at -80°C for up to 2 years or at -20°C for up to 1 year to prevent degradation.[1]
Q2: What solvents are suitable for dissolving this compound?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO) at concentrations of ≥ 50 mg/mL.[1][2] For in vivo studies, a stock solution in DMSO can be further diluted in other vehicles like PEG300, Tween-80, and saline.[1] It is crucial to use freshly opened DMSO as it can be hygroscopic, which may impact solubility.[1]
Q3: What is a forced degradation study and why is it important for this compound?
A3: A forced degradation study, also known as stress testing, is designed to accelerate the degradation of a drug substance under conditions more severe than standard storage.[3] This helps to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[3][4] For this compound, this study is crucial for understanding its intrinsic stability and ensuring the analytical methods used can separate the intact drug from any potential degradants.
Q4: What are the typical stress conditions used in a forced degradation study for a small molecule like this compound?
A4: Typical stress conditions for small molecule drugs include exposure to acidic and basic hydrolysis, oxidation, thermal stress, and photolytic stress.[3][5] These conditions are designed to mimic potential environmental exposures and manufacturing stresses.
Q5: How can I analyze the stability of this compound and its potential degradation products?
A5: A stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection, is essential.[1] This method should be validated to demonstrate its ability to separate the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.[6] For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.[3]
Troubleshooting Guides
Problem: I am observing unexpected peaks in my chromatogram when analyzing this compound.
-
Possible Cause 1: Degradation of this compound.
-
Troubleshooting Step: Review the storage and handling of your this compound sample. Was it exposed to elevated temperatures, light, or incompatible solvents? Ensure proper storage as per the recommendations (-20°C or -80°C for solutions).[1][2]
-
Troubleshooting Step: Perform a forced degradation study under controlled conditions (e.g., mild acid, base, peroxide) to see if any of the generated peaks match the unexpected peaks in your sample. This can help identify the degradation pathway.
-
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a blank (solvent only) to rule out contamination from the solvent or analytical system.
-
Troubleshooting Step: Prepare a fresh solution of this compound using a new vial and fresh, high-purity solvent.
-
Problem: The concentration of my this compound solution appears to be decreasing over time.
-
Possible Cause 1: Adsorption to container surfaces.
-
Troubleshooting Step: Use low-adsorption vials (e.g., silanized glass or polypropylene) for storing this compound solutions, especially at low concentrations.
-
-
Possible Cause 2: Chemical instability in the chosen solvent or formulation.
-
Troubleshooting Step: Evaluate the stability of this compound in your specific solvent system over time at the intended storage temperature. If using a complex formulation for in vivo studies, be aware that excipients can sometimes interact with the API. A pilot stability study of the formulation is recommended.
-
Data Presentation
The following tables are templates for summarizing quantitative data from stability and forced degradation studies of this compound.
Table 1: Summary of Forced Degradation Study Results for this compound
| Stress Condition | Duration | Temperature (°C) | This compound Assay (%) | Major Degradation Products (RRT) | Mass Balance (%) |
| 0.1 M HCl | 24 h | 60 | 85.2 | 0.85, 1.12 | 99.5 |
| 0.1 M NaOH | 8 h | 60 | 78.5 | 0.76, 0.91 | 99.2 |
| 5% H₂O₂ | 24 h | 25 | 90.1 | 1.25 | 99.8 |
| Heat (Solid) | 48 h | 80 | 98.5 | 1.08 | 100.1 |
| Photostability (ICH Q1B) | 1.2 million lux hours | 25 | 95.3 | 0.95 | 99.6 |
RRT: Relative Retention Time
Table 2: Long-Term Stability Data for this compound Powder
| Storage Condition | Time Point (Months) | Appearance | This compound Assay (%) | Total Impurities (%) |
| -20°C ± 5°C | 0 | White to off-white solid | 99.8 | 0.2 |
| 6 | Conforms | 99.7 | 0.3 | |
| 12 | Conforms | 99.6 | 0.4 | |
| 24 | Conforms | 99.5 | 0.5 | |
| 36 | Conforms | 99.4 | 0.6 | |
| 4°C ± 2°C | 0 | White to off-white solid | 99.8 | 0.2 |
| 6 | Conforms | 99.5 | 0.5 | |
| 12 | Conforms | 99.2 | 0.8 | |
| 24 | Conforms | 98.9 | 1.1 |
Experimental Protocols
Protocol: Forced Degradation Study of this compound
1. Objective: To investigate the degradation profile of this compound under various stress conditions as recommended by ICH guidelines.
2. Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 5% (v/v)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid
3. Equipment:
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
pH meter
-
Water bath or oven for thermal stress
-
Photostability chamber
-
Validated stability-indicating HPLC-UV system
-
LC-MS system for peak identification
4. Procedure:
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Acid Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the mixture at 60°C for a specified time (e.g., 2, 8, 24 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to the target concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of this compound stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for a specified time (e.g., 1, 4, 8 hours).
-
At each time point, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with mobile phase.
-
-
Oxidative Degradation:
-
To 1 mL of this compound stock solution, add 1 mL of 5% H₂O₂.
-
Store the mixture at room temperature, protected from light, for a specified time (e.g., 8, 24 hours).
-
At each time point, withdraw an aliquot and dilute with mobile phase.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of this compound powder in a vial.
-
Expose to a high temperature (e.g., 80°C) in an oven for a specified duration (e.g., 24, 48 hours).
-
At each time point, dissolve the powder in a suitable solvent to the target concentration for analysis.
-
-
Photolytic Degradation:
-
Expose this compound solution and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light.
-
Analyze the samples after the exposure.
-
-
Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed.
-
Calculate the mass balance to ensure all degradation products are accounted for.
-
Characterize significant degradation products using LC-MS.
-
Mandatory Visualizations
Caption: Hypothetical Degradation Pathway of this compound.
Caption: Experimental Workflow for Stability Testing.
Caption: p38 MAPK Signaling Pathway.
References
- 1. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 2. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
Acumapimod Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating potential off-target effects of Acumapimod in various cell lines. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve issues that may arise from off-target effects during your experiments with this compound.
| Observed Problem | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected Cell Viability/Toxicity | Inhibition of kinases essential for cell survival in your specific cell line (e.g., kinases involved in cell cycle progression or apoptosis). | 1. Perform a dose-response curve to determine the IC50 of this compound in your cell line. 2. Conduct a kinase selectivity profiling assay to identify potential off-target kinases. 3. Validate off-target effects using orthogonal methods such as siRNA/shRNA knockdown of the suspected off-target kinase. |
| Phenotype Does Not Match Known p38 MAPK Inhibition | This compound may be modulating a different signaling pathway that is dominant in your experimental model. | 1. Perform a phospho-kinase array to get a broad overview of signaling pathways affected by this compound. 2. Use specific inhibitors for other suspected pathways to see if the phenotype is replicated. 3. Confirm target engagement with p38 MAPK using a Cellular Thermal Shift Assay (CETSA). |
| Inconsistent Results Across Different Cell Lines | The expression levels of on-target (p38 MAPK) and off-target kinases can vary significantly between cell lines, leading to different phenotypic outcomes. | 1. Characterize the expression levels of p38 MAPK isoforms and potential off-target kinases in your cell lines via Western Blot or qPCR. 2. Normalize your experimental readouts to the expression level of the target protein. |
| Activation of a Signaling Pathway | Paradoxical activation of a parallel or feedback pathway upon inhibition of p38 MAPK. For example, inhibition of one MAPK pathway can sometimes lead to the activation of another (e.g., ERK or JNK).[1] | 1. Monitor the activation state of other relevant signaling pathways (e.g., ERK, JNK, Akt) using Western Blotting for phosphorylated forms of key proteins. 2. Use a combination of inhibitors to dissect the interplay between pathways. |
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 of less than 1 µM.[2][3] The p38 MAPK pathway is a crucial signaling cascade involved in cellular responses to stress, inflammation, apoptosis, and cell differentiation.[4]
Q2: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
Q3: Is there a publicly available kinase selectivity profile for this compound?
A3: While this compound is described as a potent and selective p38 inhibitor, a comprehensive, publicly available kinase selectivity panel detailing its inhibitory activity against a broad range of kinases could not be located in the current search results.[5][6] Pharmaceutical companies often generate this data internally during drug development.
Q4: What are some known off-target effects of other p38 MAPK inhibitors that might be relevant for this compound?
A4: Other well-studied p38 MAPK inhibitors have known off-target effects. For example:
-
SB203580 , a widely used research tool, has been shown to inhibit the phosphorylation and activation of Protein Kinase B (Akt) and, at higher concentrations, can activate the Raf-1/ERK pathway.[1][7] It has also been reported to affect Casein Kinase 1 (CK1).[8]
-
Doramapimod (BIRB-796) , in addition to inhibiting all p38 MAPK isoforms, also shows inhibitory activity against B-Raf.[9]
It is plausible that this compound could have a unique off-target profile, and these examples should be used as a guide for investigation rather than a definitive list.
Q5: How can I experimentally determine the off-target effects of this compound in my cell line?
A5: Several experimental approaches can be used:
-
Biochemical Kinase Profiling: This involves screening this compound against a large panel of purified kinases to determine its IC50 or binding affinity for each. This provides a direct measure of its selectivity.
-
Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the change in thermal stability of proteins upon ligand binding. It can be used to confirm on-target binding and, in a proteome-wide format (thermal proteome profiling), to identify novel off-targets.
-
Proteomics-Based Approaches: Techniques like affinity chromatography-mass spectrometry or activity-based protein profiling (ABPP) can identify proteins that directly interact with this compound or an this compound-derived probe in a cellular lysate.
Experimental Protocols
Kinase Selectivity Profiling (Biochemical Assay)
Objective: To determine the inhibitory activity of this compound against a panel of purified kinases.
Methodology:
-
Assay Principle: A common method is a radiometric assay that measures the transfer of radiolabeled phosphate from ATP to a substrate peptide by the kinase.
-
Materials:
-
Purified, active kinases (commercial panels are available).
-
Specific substrate peptides for each kinase.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Kinase reaction buffer.
-
Phosphocellulose paper or other capture membrane.
-
Scintillation counter.
-
-
Procedure: a. Prepare serial dilutions of this compound. b. In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer. c. Add the diluted this compound or DMSO (vehicle control). d. Initiate the kinase reaction by adding [γ-³²P]ATP. e. Incubate at the optimal temperature for the kinase (e.g., 30°C) for a defined period. f. Stop the reaction (e.g., by adding phosphoric acid). g. Spot the reaction mixture onto phosphocellulose paper. h. Wash the paper to remove unincorporated [γ-³²P]ATP. i. Quantify the incorporated radioactivity using a scintillation counter. j. Calculate the percent inhibition for each this compound concentration and determine the IC50 value for each kinase.
Western Blotting for Pathway Analysis
Objective: To assess the effect of this compound on the phosphorylation status of key proteins in the p38 MAPK and other signaling pathways.
Methodology:
-
Cell Treatment: a. Plate your cells and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or DMSO for the desired time. c. If applicable, stimulate the cells to activate the p38 MAPK pathway (e.g., with anisomycin, UV, or cytokines).
-
Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. c. Centrifuge to pellet cell debris and collect the supernatant. d. Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: a. Denature protein lysates by boiling in Laemmli buffer. b. Separate proteins by SDS-polyacrylamide gel electrophoresis. c. Transfer proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST. e. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include:
- Phospho-p38 MAPK (Thr180/Tyr182)
- Total p38 MAPK
- Phospho-MK2 (a downstream substrate of p38)
- Total MK2
- Phospho-ERK1/2 (Thr202/Tyr204)
- Total ERK1/2
- Phospho-JNK (Thr183/Tyr185)
- Total JNK
- Phospho-Akt (Ser473)
- Total Akt
- GAPDH or β-actin (as a loading control) f. Wash the membrane and incubate with HRP-conjugated secondary antibodies. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
References
- 1. The p38 MAP kinase inhibitor SB203580 enhances nuclear factor-kappa B transcriptional activity by a non-specific effect upon the ERK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (BCT197) Datasheet DC Chemicals [dcchemicals.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
Acumapimod In Vitro Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing potential toxicity when working with Acumapimod (also known as BCT197) in vitro. The following information is intended to help troubleshoot common issues and optimize experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta.[1][2] Its primary mechanism of action is the inhibition of the p38 MAPK signaling pathway, which plays a crucial role in inflammatory responses.[2][] This pathway is activated by inflammatory cytokines and environmental stress, leading to the production of pro-inflammatory mediators.[]
Q2: What are the potential sources of toxicity when using this compound in vitro?
Potential sources of toxicity in vitro can be categorized as either compound-related or protocol-related.
-
Compound-Related:
-
On-target toxicity: Since p38 MAPK is involved in various physiological processes, including cell survival and differentiation, its inhibition can sometimes lead to toxicity in normal cells.[]
-
Off-target effects: Like many kinase inhibitors, this compound could potentially interact with other kinases or cellular targets, especially at higher concentrations, leading to unforeseen cellular responses.
-
-
Protocol-Related:
-
Solvent toxicity: The solvent used to dissolve this compound, typically DMSO, can be toxic to cells at certain concentrations.
-
Compound precipitation: this compound may precipitate out of solution in the cell culture medium, leading to inconsistent results and potential physical stress on the cells.
-
Inappropriate concentration range: Using concentrations that are too high can lead to non-specific effects and cytotoxicity.
-
Q3: Is there any known in vitro cytotoxicity data for this compound?
Publicly available, specific quantitative in vitro cytotoxicity data (e.g., IC50 for various cell lines) for this compound is limited in the provided search results. Clinical studies have indicated that this compound is generally well-tolerated in humans.[2][4] However, researchers should determine the specific cytotoxic profile for their cell system of interest.
Troubleshooting Guide: Minimizing In Vitro Toxicity
This guide addresses common problems encountered during in vitro experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High levels of cell death observed across all treatment groups, including low concentrations of this compound. | Solvent (e.g., DMSO) toxicity. | Perform a solvent toxicity control experiment. Test a range of solvent concentrations to determine the maximum tolerated concentration for your specific cell line (typically ≤ 0.5% v/v for DMSO). |
| Inconsistent results or lower than expected potency. | Compound precipitation in the cell culture medium. | Visually inspect the culture medium for any signs of precipitation after adding this compound. Reduce the final concentration. Consider using a different formulation or solubilizing agent if compatible with your experimental system. |
| Significant cytotoxicity observed at concentrations intended to be specific for p38 MAPK inhibition. | On-target toxicity in the specific cell model being used. | Titrate the concentration of this compound to find the optimal balance between p38 MAPK inhibition and cell viability. Use the lowest effective concentration. Consider shorter exposure times. |
| Unexpected cellular phenotypes that are inconsistent with p38 MAPK inhibition. | Potential off-target effects. | Lower the concentration of this compound. If possible, use a structurally different p38 MAPK inhibitor as a control to see if the phenotype is consistent. |
Experimental Protocols
Protocol 1: Determining the Optimal, Non-Toxic Concentration of this compound
Objective: To identify the concentration range of this compound that effectively inhibits p38 MAPK without causing significant cytotoxicity in the target cell line.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase throughout the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions to create a range of working concentrations.
-
Treatment: Treat the cells with a broad range of this compound concentrations (e.g., 0.01 µM to 100 µM). Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on the experimental endpoint.
-
Viability Assessment: Measure cell viability using a standard method such as an MTS or resazurin-based assay. These assays measure metabolic activity as an indicator of cell health.[5]
-
Data Analysis: Plot cell viability against this compound concentration to determine the concentration at which viability drops significantly. This will define the upper limit for your experiments.
-
Target Inhibition Assessment (Optional but Recommended): In parallel, assess the inhibition of p38 MAPK phosphorylation (e.g., via Western blot or ELISA) to correlate with the viability data.
Protocol 2: Assessing Off-Target Effects
Objective: To investigate potential off-target effects of this compound.
Methodology:
-
Select Key Off-Targets: Based on the kinase family or literature on similar compounds, select a panel of kinases to screen for off-target activity.
-
In Vitro Kinase Assay: Use a cell-free in vitro kinase assay panel to quantify the inhibitory activity of this compound against a range of kinases.
-
Cell-Based Pathway Analysis: Treat cells with a non-toxic concentration of this compound. Analyze the activation state of key signaling pathways other than the p38 MAPK pathway using techniques like phospho-protein arrays or targeted Western blotting.
-
Phenotypic Screening: Employ high-content imaging or other phenotypic screening platforms to identify any unexpected changes in cell morphology, organelle function, or other cellular parameters.[6]
Quantitative Data Summary
| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) for Cytotoxicity | Notes |
| e.g., A549 | MTS | 48 | [Enter your data here] | e.g., Lung carcinoma cell line |
| e.g., THP-1 | Resazurin | 72 | [Enter your data here] | e.g., Monocytic cell line |
| [Your Cell Line] | [Your Assay] | [Your Timepoint] | [Enter your data here] | [Relevant details] |
Visualizations
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Minimizing this compound Toxicity
Caption: A logical workflow for optimizing this compound concentration to minimize in vitro toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell viability assays | Abcam [abcam.com]
- 6. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with Acumapimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK). Its primary mechanism of action is the inhibition of p38α MAPK, a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines.[1][2] By inhibiting p38 MAPK, this compound can attenuate inflammatory responses.
Q2: What is the IC50 of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for p38α is less than 1 µM.[1][3]
Q3: In what experimental models has this compound been tested?
This compound has been evaluated in various models, including in vitro cell-based assays, in vivo animal models of chronic obstructive pulmonary disease (COPD), and human clinical trials for acute exacerbations of COPD (AECOPD).[2][4][5]
Q4: How should this compound be stored?
For long-term storage, this compound powder should be kept at -20°C for up to 3 years. In solvent, it can be stored at -80°C for up to 6 months and at -20°C for up to 1 month.[3]
Troubleshooting Guide
Issue 1: Inconsistent results in cell-based assays.
-
Potential Cause: Cell health and passage number can significantly impact results.
-
Best Practice: Ensure cells are in their exponential growth phase (typically 70-80% confluency) and use a consistent, low passage number for all experiments.[6]
-
-
Potential Cause: Inconsistent seeding density or the "edge effect" in multi-well plates.
-
Best Practice: Use a repeater pipette for consistent cell seeding. To mitigate the edge effect, fill the outer wells with sterile media or saline and use only the inner wells for experimental samples.[6]
-
-
Potential Cause: Degradation of this compound in culture media.
-
Best Practice: Prepare fresh dilutions of this compound for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: Low or no observable effect of this compound.
-
Potential Cause: Insufficient concentration of this compound.
-
Best Practice: Perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Potential Cause: The p38 MAPK pathway is not the primary driver of the inflammatory response in your model.
-
Best Practice: Confirm the activation of the p38 MAPK pathway in your experimental system (e.g., via Western blot for phosphorylated p38) before and after stimulation.
-
-
Potential Cause: Poor solubility of this compound in the experimental medium.
-
Best Practice: Ensure complete dissolution of the this compound stock in DMSO before further dilution in aqueous media. The final DMSO concentration in the media should be kept low (typically <0.5%) and consistent across all treatment groups, including vehicle controls.
-
Issue 3: Off-target effects or cellular toxicity.
-
Potential Cause: High concentrations of this compound or the DMSO vehicle.
-
Best Practice: Use the lowest effective concentration of this compound as determined by your dose-response studies. Ensure the final DMSO concentration is non-toxic to your cells.
-
-
Potential Cause: As with many kinase inhibitors, off-target effects are a possibility.
-
Best Practice: Consider including a structurally unrelated p38 MAPK inhibitor as a control to confirm that the observed effects are due to p38 inhibition.
-
Quantitative Data Summary
| Parameter | Value | Source |
| IC50 (p38α) | < 1 µM | [1][3] |
| Molecular Weight | 385.42 g/mol | [7] |
| In Vivo Efficacy (Rat COPD Model) | ED50 of 0.3 mg/kg for mucus hyperplasia inhibition | [4] |
| Clinical Trial Dosing (AECOPD) | 20 mg and 75 mg (single and repeated doses) | [2][5] |
Experimental Protocols
In Vitro: p38 MAPK Inhibition Assay (General Protocol)
This protocol is a general guideline and should be optimized for your specific experimental setup.
-
Cell Culture: Plate cells (e.g., peripheral blood mononuclear cells - PBMCs) in a 96-well plate and allow them to adhere overnight.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the this compound dilutions. Incubate for 1-2 hours.
-
Stimulation: Add a pro-inflammatory stimulus (e.g., lipopolysaccharide - LPS) to induce p38 MAPK activation.
-
Incubation: Incubate for the desired time period (e.g., 30 minutes for phosphorylation studies, 6-24 hours for cytokine release).
-
Endpoint Measurement:
-
p38 Phosphorylation: Lyse the cells and perform a Western blot or ELISA to measure the levels of phosphorylated p38 MAPK.
-
Cytokine Release: Collect the cell culture supernatant and measure the concentration of a downstream cytokine (e.g., TNF-α, IL-6) using an ELISA or a multiplex bead-based assay.[8][9]
-
In Vivo: Rat Model of COPD (Adapted from published studies)
-
Animal Model: Use male Sprague-Dawley rats.[4]
-
Induction of COPD-like Inflammation: Expose rats to tobacco smoke and/or aerosolized lipopolysaccharide (LPS) to induce airway inflammation.[4]
-
This compound Administration: Administer this compound orally at doses ranging from 0.3 to 3.0 mg/kg daily, one hour prior to smoke/LPS exposure.[4]
-
Endpoint Analysis: 24 hours after the final exposure, euthanize the animals and collect bronchoalveolar lavage (BAL) fluid and lung tissue.
-
Outcome Measures:
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: A typical in vitro experimental workflow for this compound.
Caption: Troubleshooting logic for common this compound experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetechindia.com [lifetechindia.com]
- 4. atsjournals.org [atsjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C22H19N5O2 | CID 11338127 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Cytokine Release Assay | Xeno Diagnostics [xenodiagnostics.com]
- 9. Comprehensive Guide to Cytokine Release Assays in Immunology and Biomedical Research - Creative Proteomics [cytokine.creative-proteomics.com]
Acumapimod Technical Support Center: Troubleshooting Unexpected Results
Welcome to the Acumapimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected experimental outcomes and provide guidance on troubleshooting common issues encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha (p38α) and beta (p38β).[1] It functions by blocking the activity of these kinases, which are key regulators of the inflammatory response.[2][3] p38 MAPKs are involved in the production of pro-inflammatory cytokines like TNFα and IL-6.[1]
Q2: What are the expected outcomes of this compound treatment in a typical in vitro inflammation assay?
In a standard in vitro inflammation model (e.g., LPS-stimulated peripheral blood mononuclear cells or macrophages), this compound is expected to dose-dependently inhibit the production and release of pro-inflammatory cytokines such as TNFα, IL-1β, and IL-6. This is a direct consequence of p38 MAPK inhibition.
Q3: What is the reported potency (IC50) of this compound?
This compound has an in vitro IC50 of less than 1 μM for p38α.[2]
Q4: Has this compound shown any unexpected results in clinical trials?
Yes, in a Phase II study for acute exacerbations of COPD (AECOPD), this compound did not meet its primary endpoint for improvement in forced expiratory volume in 1 second (FEV1) at Day 10.[3][4][5] However, it did show a statistically significant improvement in FEV1 at a non-prespecified endpoint on Day 8 with a repeated 75 mg dose.[1][3][4][5] This suggests that the timing of assessment and dosing regimen are critical for observing the therapeutic effects of this compound.
Troubleshooting Guides
Issue 1: Incomplete or Lack of Inhibition of Downstream Targets
You are treating your cells with this compound but observe minimal or no reduction in the levels of downstream targets like TNFα or phosphorylated MK2.
Possible Causes and Troubleshooting Steps:
-
Cellular Permeability and Efflux:
-
Cause: The cell type you are using may have low permeability to this compound or actively pump it out via efflux transporters.
-
Troubleshooting:
-
Perform a dose-response experiment with a wider concentration range.
-
Include a positive control p38 inhibitor with known cell permeability in your cell type.
-
Consider using a lower passage number of your cells, as transporter expression can change with extensive passaging.
-
-
-
Activation of Alternative Signaling Pathways:
-
Cause: The stimulus you are using may activate parallel signaling pathways that also lead to the production of your readout molecule, bypassing the p38 MAPK pathway.
-
Troubleshooting:
-
Co-treat with inhibitors of other MAPK pathways (e.g., JNK or ERK inhibitors) to see if this enhances the inhibitory effect of this compound.
-
Map the kinetics of p38 activation in your system to ensure you are adding this compound at the optimal time.
-
-
-
Experimental Protocol:
-
Cause: Issues with the experimental setup can lead to apparent lack of efficacy.
-
Troubleshooting:
-
Verify Compound Integrity: Ensure your stock of this compound has been stored correctly and has not degraded.
-
Assay Sensitivity: Confirm that your assay for detecting the downstream target is sensitive enough to detect partial inhibition.
-
-
Issue 2: Paradoxical Activation of Other Signaling Pathways
Upon treatment with this compound, you observe an unexpected increase in the phosphorylation of JNK or ERK.
Possible Causes and Troubleshooting Steps:
-
Feedback Loop Disruption:
-
Cause: p38 MAPK is involved in negative feedback loops that can suppress the activity of upstream kinases.[4][6] Inhibiting p38α can disrupt these feedback mechanisms, leading to the "re-routing" of signaling through other MAPK pathways like JNK and ERK.[6]
-
Troubleshooting:
-
Perform a time-course experiment to observe the kinetics of JNK and ERK activation following this compound treatment. This can help determine if it's an early or late event.
-
Use a broader panel of kinase inhibitors to understand the signaling network in your specific cell type.
-
Measure the activity of upstream kinases (e.g., MKK3/6, MKK4/7) to see if they are being hyperactivated.
-
-
-
Off-Target Effects:
-
Cause: While this compound is selective, at higher concentrations it may have off-target effects on other kinases that could indirectly lead to the activation of JNK or ERK.
-
Troubleshooting:
-
Perform a careful dose-response analysis. Paradoxical effects are often observed at higher, less specific concentrations.
-
If available, consult off-target kinase screening data for this compound.
-
-
Issue 3: Unexpected Cell Toxicity or Reduced Viability
You observe a significant decrease in cell viability after treating with this compound, which is not expected for a p38 inhibitor in your cell type.
Possible Causes and Troubleshooting Steps:
-
On-Target Toxicity in Specific Cell Types:
-
Cause: p38 MAPK plays a role in cell survival and differentiation in certain cell types.[7] Its inhibition could be detrimental to the health of your specific cells. This is a known concern for the p38 inhibitor drug class.[5][7] Liver toxicity has been a particular issue for some p38 inhibitors in clinical trials.[5]
-
Troubleshooting:
-
Perform a thorough literature search on the role of p38 MAPK in your specific cell model.
-
Measure markers of apoptosis (e.g., cleaved caspase-3) to confirm if the cells are undergoing programmed cell death.
-
Try using a lower concentration of this compound or a shorter treatment duration.
-
-
-
Off-Target Toxicity:
-
Cause: Similar to paradoxical pathway activation, unexpected toxicity could be due to off-target effects of this compound at the concentrations used.
-
Troubleshooting:
-
Test other structurally different p38 inhibitors to see if they produce the same toxic effect. If not, the toxicity may be specific to the chemical scaffold of this compound.
-
Assess the purity of your this compound compound, as impurities could be the source of toxicity.
-
-
Data Presentation
Table 1: Summary of this compound Phase II Clinical Trial in AECOPD
| Parameter | This compound (75 mg repeat dose) | Placebo | p-value | Reference |
| Primary Endpoint: Change in FEV1 at Day 10 | Not statistically significant | - | 0.082 | [3][4][5] |
| Secondary Endpoint: Change in FEV1 at Day 8 | Statistically significant improvement | - | 0.022 | [1][3][4][5] |
| Mean Change in FEV1 AUC (baseline to Day 14) | Significantly higher | - | 0.02 | [4][5] |
Table 2: Potential Class-Wide Adverse Effects of p38 MAPK Inhibitors
| Organ System | Potential Adverse Effects | Reference |
| Liver | Increased liver enzymes, hepatotoxicity | [5] |
| Central Nervous System (CNS) | Dizziness, headache | [5] |
| Immune System | Increased risk of severe infections | [5] |
| Skin | Rashes | [5] |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay
-
Cell Seeding: Plate human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., THP-1) in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) at a final concentration of 100 ng/mL to all wells except for the unstimulated control.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and carefully collect the supernatant.
-
Cytokine Measurement: Quantify the concentration of TNFα or other cytokines in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the cytokine concentration against the log of the this compound concentration and fit a four-parameter logistic curve to determine the IC50 value.
Mandatory Visualizations
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38MAPK: stress responses from molecular mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. “Go upstream, young man”: lessons learned from the p38 saga - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential adverse effects associated with inhibition of p38alpha/beta MAP kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod treatment duration for optimal effect
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments involving Acumapimod. The following guides and FAQs are intended to address specific issues related to determining the optimal treatment duration for efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally active, potent, and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 of less than 1 μM.[1][2][3] The p38 MAPK signaling pathway is a key regulator of the inflammatory response, and its activation is observed in the lungs of patients with Chronic Obstructive Pulmonary Disease (COPD).[2][4][5][6] By inhibiting p38 MAPK, this compound suppresses the production of pro-inflammatory cytokines and mediators.[5][7]
Q2: What is the recommended treatment duration for this compound to observe an optimal effect in a clinical setting?
A2: Clinical trial data suggests that short-term, intermittent dosing is effective for treating acute exacerbations of COPD (AECOPD). A Phase II study (NCT02700919) using a dosing regimen over 5 days (e.g., 75 mg on day 1, followed by 40 mg on days 3 and 5) demonstrated significant reductions in inflammatory biomarkers and a more than 50% reduction in re-hospitalizations for COPD in the months following treatment.[8][9][10] Another study (NCT01332097) showed that two doses of 75 mg on Day 1 and Day 6 resulted in a clinically relevant improvement in FEV1 by Day 8.[2][4][11]
Q3: What is the half-life of this compound and how does it influence dosing strategy?
A3: this compound has a half-life of approximately 30-34 hours.[2] This relatively long half-life is a critical consideration for experimental design. Dosing regimens in clinical trials, such as dosing on alternate days, were designed to maintain systemic exposure above the half-maximal inhibitory concentration (IC50) for p38 inhibition throughout the course of an acute exacerbation.[2]
Q4: What are the expected outcomes of successful this compound treatment in AECOPD models?
A4: Successful treatment with this compound is expected to yield several positive outcomes. In clinical settings, this includes improvement in lung function, specifically an increase in Forced Expiratory Volume in 1 second (FEV1), and a reduction in the rate of subsequent severe exacerbations or re-hospitalizations.[2][9][12] At the molecular level, treatment should lead to a significant reduction in key inflammatory biomarkers such as high-sensitivity C-reactive protein (hsCRP) and fibrinogen.[8]
Troubleshooting Guide
Issue 1: Inconsistent or non-significant results in FEV1 improvement.
-
Possible Cause: The dosing regimen may not maintain adequate systemic exposure of this compound throughout the experimental period. The effect of a 75 mg dose has been observed to diminish by Day 10 if a second dose is not administered.[2]
-
Troubleshooting Step: Re-evaluate the dosing schedule. Given the 30-34 hour half-life, consider an alternate-day or multi-dose regimen to ensure sustained p38 MAPK inhibition.[2] Future trials are planned to use alternate-day repeat-dose regimens.[2]
Issue 2: Lack of significant reduction in inflammatory biomarkers.
-
Possible Cause 1: The dose may be too low. While a 75 mg repeat-dose showed a significant effect on FEV1, lower doses did not achieve statistical significance.[4][11]
-
Troubleshooting Step 1: Perform a dose-response study to determine the optimal concentration for your model. In a preclinical rat model, a dose of 3.0 mg/kg was required to see a significant reduction in neutrophil counts.[13]
-
Possible Cause 2: The specific inflammatory pathway in your model may involve multiple signaling pathways beyond p38 MAPK. In one preclinical model, this compound did not significantly affect total protein or IL-1β, suggesting other inflammatory pathways were also at play.[13]
-
Troubleshooting Step 2: Characterize the inflammatory profile of your experimental model to confirm that p38 MAPK is a primary driver of the pathology.
Issue 3: Difficulty dissolving this compound for in vivo administration.
-
Possible Cause: this compound is a solid, and appropriate solvents are required to prepare a clear solution for administration.
-
Troubleshooting Step: For in vivo use, a recommended protocol is to first dissolve this compound in DMSO, then add PEG300, followed by Tween-80 and finally Saline.[1] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[1] Always use newly opened, hygroscopic DMSO for best results when preparing stock solutions.[1]
Key Experimental Data
Clinical Trial Dosing Regimens and Outcomes
| Clinical Trial ID | This compound Dosing Regimen | Treatment Duration | Key Outcomes | Reference |
| NCT01332097 | 75 mg on Day 1 and Day 6 | 6 Days | Significant improvement in FEV1 vs. placebo at Day 8 (p=0.022); Primary endpoint at Day 10 was not met. | [2][4][11] |
| 20 mg on Day 1 and Day 6 | 6 Days | Did not achieve significant improvement in FEV1. | [2][4] | |
| NCT02700919 (AETHER) | High Dose: 75 mg (Day 1), 40 mg (Day 3), 40 mg (Day 5) | 5 Days | Significant reduction in re-hospitalizations at days 90-150 (>50%, p≤0.027 to 0.05); Significant reduction in hsCRP and fibrinogen. | [8][9][10] |
| Low Dose: 40 mg (Day 1), 20 mg (Day 3), 20 mg (Day 5) | 5 Days | No significant difference from placebo in re-hospitalization rates. | [9] |
Preclinical Dosing in a Rat Model
| Model | This compound Dosing Regimen | Treatment Duration | Key Outcomes | Reference |
| Tobacco Smoke & LPS-challenged Rats | 0.3, 1.0, or 3.0 mg/kg (oral) | Daily for 3 days | Significant reduction in BAL fluid neutrophils at 3 mg/kg (p<0.05); Dose-dependent inhibition of mucus hyperplasia. | [13] |
Experimental Protocols
Protocol 1: Repeated Dosing in AECOPD Patients (Adapted from NCT01332097)
-
Patient Population: Recruit patients with moderate or severe AECOPD.[4]
-
Randomization: Patients are randomized into treatment arms: this compound (75 mg), placebo, or prednisone (40 mg for 10 days).[2][4]
-
Dosing Schedule: Administer a single oral dose of 75 mg this compound or placebo on Day 1 and again on Day 6.[2][4]
-
Primary Endpoint Assessment: Measure the change from baseline in Forced Expiratory Volume in 1 second (FEV1) on Day 10.[4][11]
-
Secondary Assessments: Monitor FEV1 at other time points (e.g., Day 8) and assess patient-reported outcomes (EXACT-PRO) and inflammatory biomarkers (hsCRP, fibrinogen) up to Day 14, with long-term follow-up at 30, 90, and 180 days.[2][14]
Protocol 2: Intermittent Dosing in Hospitalized AECOPD Patients (Adapted from NCT02700919)
-
Patient Population: Recruit patients hospitalized for a severe acute exacerbation of COPD.[9]
-
Randomization: Patients are randomized to receive one of two this compound dose regimens or a placebo, in addition to standard of care.
-
Dosing Schedule:
-
Primary Endpoint Assessment: Measure the change from baseline in FEV1 to Day 7.[9]
-
Secondary Assessments: Follow up with patients to 26 weeks to determine longer-term outcomes, including treatment failures, re-hospitalizations for COPD, and safety.[9]
Visualizations
Caption: this compound inhibits p38 MAPK activation, blocking downstream inflammatory effects.
Caption: Clinical trial workflow for evaluating this compound in AECOPD patients.
Caption: Relationship between this compound dose, duration, and clinical effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. p38 MAPK signaling in chronic obstructive pulmonary disease pathogenesis and inhibitor therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. trinitydelta.org [trinitydelta.org]
- 11. tandfonline.com [tandfonline.com]
- 12. labiotech.eu [labiotech.eu]
- 13. atsjournals.org [atsjournals.org]
- 14. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming Acumapimod Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Acumapimod in cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (BCT197) is an orally active small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK).[1][2][3] It specifically targets the p38α isoform, which is a key component of a signaling pathway involved in cellular responses to stress, inflammation, cell cycle regulation, and apoptosis.[1][4][5][6] By inhibiting p38α, this compound can modulate the production of pro-inflammatory cytokines.[2][3][7]
Q2: What is the p38 MAPK signaling pathway?
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically activated by cellular stressors and inflammatory cytokines.[4][6][8][9] This activation leads to the sequential phosphorylation of a MAPKKK (e.g., TAK1, ASK1), a MAPKK (MKK3, MKK6), and finally p38 MAPK.[8] Activated p38 then phosphorylates downstream targets, including other kinases and transcription factors, to regulate gene expression and cellular processes.[4][8]
Q3: What are the potential mechanisms of resistance to this compound?
While specific mechanisms of resistance to this compound have not been extensively documented in publicly available literature, resistance to kinase inhibitors in cell lines can arise through several general mechanisms:
-
Target Modification: Mutations in the p38α kinase domain could prevent this compound from binding effectively.
-
Activation of Bypass Pathways: Cells may upregulate alternative signaling pathways to compensate for the inhibition of p38 MAPK signaling. This could involve other MAPK pathways like ERK or JNK, or the PI3K/Akt pathway.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Altered Downstream Signaling: Changes in the expression or activity of proteins downstream of p38 MAPK could render the pathway's inhibition ineffective.
Q4: How can I determine if my cell line has developed resistance to this compound?
Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of this compound. This can be determined by performing a cell viability assay (e.g., MTT or XTT assay) with a range of this compound concentrations on your suspected resistant cell line and comparing the results to the parental, sensitive cell line.
Q5: What strategies can be employed to overcome this compound resistance?
Overcoming resistance often involves a multi-pronged approach:
-
Combination Therapy: Using this compound in combination with other therapeutic agents can be an effective strategy.[10] The choice of the second agent depends on the suspected resistance mechanism. For example, if a bypass pathway is activated, an inhibitor of that pathway could be used.
-
Targeting Downstream Effectors: If resistance is due to alterations downstream of p38, targeting those specific proteins may restore sensitivity.
-
Epigenetic Modulation: In some cases of drug resistance, epigenetic drugs may be able to resensitize cells to the primary therapeutic agent.[11]
Troubleshooting Guides
Problem 1: Decreased Sensitivity to this compound (Increased IC50)
| Possible Cause | Troubleshooting Steps |
| Development of acquired resistance. | 1. Confirm IC50 Shift: Perform a dose-response cell viability assay to quantify the change in IC50 compared to the parental cell line. 2. Investigate Target Expression: Use Western blotting to check the expression levels of p38α in both sensitive and resistant cells. 3. Assess Pathway Activation: Examine the phosphorylation status of p38 and its downstream targets (e.g., MK2) with and without this compound treatment via Western blot. In resistant cells, you may see persistent downstream signaling despite p38 inhibition. 4. Explore Bypass Pathways: Use Western blotting to probe for the activation of alternative signaling pathways such as the ERK or JNK pathways (by checking p-ERK and p-JNK levels). |
| Incorrect drug concentration or degradation. | 1. Verify Stock Concentration: Confirm the concentration of your this compound stock solution. 2. Use Fresh Drug: Prepare fresh dilutions of this compound for each experiment. |
Problem 2: No change in phosphorylation of downstream targets of p38 after this compound treatment in a supposedly sensitive cell line.
| Possible Cause | Troubleshooting Steps |
| Ineffective p38 activation. | 1. Positive Control: Ensure that the p38 pathway is being activated in your experimental system. Treat cells with a known p38 activator (e.g., anisomycin, UV radiation) before this compound treatment. 2. Antibody Validation: Verify that the antibodies for phosphorylated downstream targets are working correctly using appropriate controls. |
| Suboptimal experimental conditions. | 1. Time Course Analysis: Perform a time-course experiment to determine the optimal duration of this compound treatment for inhibiting downstream phosphorylation. 2. Dose-Response Analysis: Confirm that you are using an effective concentration of this compound. |
Quantitative Data Summary
The following tables present example data that could be generated when investigating this compound resistance.
Table 1: Comparison of this compound IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 0.5 | 1 |
| This compound-Resistant | 10.0 | 20 |
Table 2: Protein Expression and Phosphorylation Levels in Sensitive vs. Resistant Cells
| Protein | Parental (Sensitive) | This compound-Resistant |
| Total p38α | No significant change | No significant change |
| Phospho-p38 (p-p38) | Decreased with this compound | Decreased with this compound |
| Phospho-MK2 (p-MK2) | Decreased with this compound | No significant change with this compound |
| Phospho-ERK (p-ERK) | No significant change | Increased |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the IC50 of this compound.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
This compound
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-cell control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]
-
Shake the plate for 15 minutes on an orbital shaker.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
Western Blotting
This protocol is for analyzing protein expression and phosphorylation.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells as required.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.[13]
-
Determine the protein concentration of each sample.[14]
-
Denature the protein samples by boiling in Laemmli buffer.
-
Load equal amounts of protein (e.g., 20-50 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.[14]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody overnight at 4°C.[16]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating protein-protein interactions.
Materials:
-
Non-denaturing lysis buffer
-
Primary antibody for the "bait" protein
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Western blotting reagents
Procedure:
-
Lyse cells in a non-denaturing lysis buffer to preserve protein complexes.
-
Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.[17]
-
Incubate the pre-cleared lysate with the primary antibody against the bait protein for several hours to overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for another 1-2 hours to capture the antibody-protein complexes.[18]
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the protein complexes from the beads using an elution buffer.
-
Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting "prey" protein.
Visualizations
Caption: The p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Role of p38 Mitogen-Activated Protein Kinase in Asthma and COPD: Pathogenic Aspects and Potential Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 9. assaygenie.com [assaygenie.com]
- 10. Using combination therapy to thwart drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Resistant Breast Cancer Cell Line Displays Cancer Stem Cell Phenotype and Responds Sensitively to Epigenetic Drug SAHA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. addgene.org [addgene.org]
- 14. Detailed Western Blotting (Immunoblotting) Protocol [protocols.io]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. bitesizebio.com [bitesizebio.com]
- 18. assaygenie.com [assaygenie.com]
Acumapimod interference with assay reagents
Welcome to the technical support center for Acumapimod. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in experimental assays and to offer troubleshooting advice for potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as BCT197) is an orally active, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the α and β isoforms.[1][2] The p38 MAPK pathway is a key regulator of inflammatory responses.[2][3][4] By inhibiting p38 MAPK, this compound can suppress the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNFα), and has been investigated for the treatment of inflammatory conditions like chronic obstructive pulmonary disease (COPD).[2]
Q2: Are there any known instances of this compound directly interfering with common assay reagents?
Currently, there is no specific widespread documentation in the public domain detailing direct interference of this compound with common assay reagents. However, like any small molecule, it has the potential to interfere with certain assay formats. Proactive troubleshooting and the use of proper controls are always recommended when incorporating a new compound into an assay.
Q3: What types of general assay interference could theoretically occur when working with a small molecule inhibitor like this compound?
Small molecules can interfere with biochemical and cell-based assays in several ways, leading to false positive or false negative results.[5] Potential types of interference include:
-
Fluorescence Interference: The compound itself may be fluorescent at the excitation and/or emission wavelengths of the assay, or it may quench the fluorescent signal.[5]
-
Light Scattering/Absorbance: Colored compounds can absorb light at the measurement wavelength, and precipitates of poorly soluble compounds can scatter light.[5]
-
Non-specific Binding: The compound may bind to assay components other than the intended target, such as enzymes, substrates, or detection antibodies.
-
Reagent Reactivity: The compound could directly react with and modify assay reagents, such as substrates or detection molecules.
-
Enzyme Inhibition/Activation: Besides inhibiting the target (p38 MAPK), the compound might non-specifically inhibit or activate other enzymes in the assay system.
-
Compound Aggregation: At higher concentrations, some small molecules can form aggregates that can sequester and inhibit enzymes non-specifically.[6]
Troubleshooting Guides
Problem: My fluorescence-based p38 MAPK kinase assay is showing unexpected results (e.g., high background, inconsistent inhibition) in the presence of this compound.
This could be due to several factors. Follow this troubleshooting guide to identify the source of the issue.
Step 1: Assess Potential for Direct Compound Interference
-
Hypothesis: this compound is contributing to or quenching the fluorescent signal.
-
Action: Run control experiments with this compound in the assay buffer without the enzyme or substrate. Measure the fluorescence at the assay's excitation and emission wavelengths.
| Control Experiment | Purpose | Expected Outcome if No Interference |
| This compound + Assay Buffer + Detection Reagent | Check for intrinsic fluorescence of this compound. | Signal should be comparable to buffer alone. |
| This compound + Assay Buffer + Fluorogenic Substrate | Check for quenching or enhancement of substrate fluorescence. | Signal should be comparable to substrate in buffer alone. |
| This compound + Assay Buffer + Positive Control Fluorophore | Check for quenching of a known fluorophore. | Signal should be comparable to the fluorophore in buffer alone. |
Step 2: Evaluate Compound Solubility
-
Hypothesis: this compound is precipitating in the assay, causing light scatter.
-
Action: Visually inspect the wells containing the highest concentrations of this compound for any signs of precipitation. You can also measure absorbance at a wavelength where the compound does not have a chromophore (e.g., 600 nm) to detect light scattering.
Step 3: Perform Counter-Screens
-
Hypothesis: this compound is non-specifically inhibiting other components of the assay system.
-
Action: If your assay uses a coupling enzyme, test this compound's effect on that enzyme in a separate assay. This helps to ensure that the observed inhibition is specific to p38 MAPK.
Step 4: Vary Enzyme and Substrate Concentrations
-
Hypothesis: The observed inhibition is an artifact of the assay conditions.
-
Action: Determine the IC50 of this compound at different concentrations of ATP and the peptide substrate. A true inhibitor of p38 MAPK should show competitive or non-competitive inhibition patterns that are consistent with its mechanism of action.
Experimental Protocols
Protocol: Screening for Compound Interference in a Fluorescence Polarization (FP) Kinase Assay
This protocol provides a general framework for identifying potential interference by a test compound like this compound in a fluorescence polarization-based kinase assay.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of the this compound stock solution in DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of p38 MAPKα enzyme, fluorescently labeled peptide substrate, and ATP in assay buffer at 2X the final desired concentration.
-
-
Assay Plate Setup (384-well format):
-
Test Wells: Add 1 µL of this compound serial dilutions.
-
Positive Control (No Inhibition): Add 1 µL of DMSO.
-
Negative Control (100% Inhibition): Add 1 µL of a known potent p38 MAPK inhibitor (or DMSO).
-
Compound Interference Control: Add 1 µL of this compound serial dilutions to wells that will not contain the enzyme.
-
-
Kinase Reaction:
-
To all wells except the negative control, add 10 µL of 2X p38 MAPKα enzyme solution. To the negative control wells, add 10 µL of assay buffer.
-
Add 10 µL of 2X substrate/ATP solution to all wells to initiate the kinase reaction.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution containing EDTA.
-
Add the FP detection reagent (e.g., an antibody that binds to the phosphorylated substrate).
-
Incubate for the recommended time for the detection reagent.
-
Read the plate on a fluorescence polarization plate reader.
-
-
Data Analysis:
-
Compare the signal from the "Compound Interference Control" wells to the buffer-only wells. A significant difference suggests direct interference.
-
Calculate the percent inhibition for the test wells relative to the positive and negative controls.
-
If interference is observed, consider using an orthogonal assay with a different detection method (e.g., luminescence or absorbance-based) to confirm the results.[5]
-
Visualizations
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: Workflow for identifying assay interference.
Caption: Logical steps for troubleshooting assay results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Validating Acumapimod Target Engagement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the target engagement of Acumapimod in cellular assays.
Understanding the Target: The p38 MAPK Signaling Pathway
This compound is an orally active inhibitor of the p38 mitogen-activated protein kinase (MAPK), with selectivity for the p38α isoform.[1][2] The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[3][4][5] It plays a central role in inflammation, apoptosis, cell cycle regulation, and cell differentiation.[4] The pathway consists of a core of three sequentially acting protein kinases.[6] The four known p38 isoforms are α, β, γ, and δ.[7]
Understanding this pathway is crucial for designing experiments and interpreting results when working with a p38 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound (BCT197) | p38 MAPK抑制剂 | MCE [medchemexpress.cn]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
Acumapimod batch-to-batch variability issues
Disclaimer: Specific data regarding batch-to-batch variability of Acumapimod is not publicly available. This guide is based on general principles for troubleshooting small molecule kinase inhibitors and published information about this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as BCT197) is an orally active small molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), specifically targeting the p38α isoform with an IC50 of less than 1 μM.[1] The p38 MAPK signaling pathway is a key regulator of inflammatory responses.[2] By inhibiting p38α MAPK, this compound can suppress the production of pro-inflammatory cytokines, such as TNF-α, which are implicated in various inflammatory diseases.[3]
Q2: What are the recommended storage and handling conditions for this compound?
To ensure stability and activity, this compound should be stored as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. If stored in a solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month. For in vivo experiments, it is advised to prepare fresh working solutions daily.[1]
Q3: What solvents can be used to dissolve this compound?
This compound is soluble in DMSO at concentrations of ≥ 50 mg/mL.[1] For in vivo studies, a common vehicle is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Always ensure the final concentration of DMSO is compatible with your experimental system.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values or variable experimental results between batches.
Possible Causes:
-
Purity and Impurities: Different batches may have slight variations in purity or contain different impurity profiles arising from the synthesis process. These impurities could potentially interfere with the assay or have off-target effects.
-
Compound Stability and Degradation: Improper storage or handling, such as repeated freeze-thaw cycles, exposure to light, or extended time in solution at room temperature, can lead to degradation of the compound.
-
Solubility Issues: Incomplete solubilization of the compound can lead to an inaccurate final concentration in your assay, resulting in variability.
-
Assay Conditions: Minor variations in experimental conditions (e.g., ATP concentration, enzyme activity, incubation time, cell passage number) can significantly impact the results of kinase assays.
Troubleshooting Steps:
-
Verify Certificate of Analysis (CoA): Always review the CoA for each new batch of this compound. Compare the purity and any listed impurities between batches.
-
Standardize Compound Handling:
-
Prepare fresh stock solutions for each experiment or use aliquots to minimize freeze-thaw cycles.
-
Ensure complete dissolution of the compound. Sonication may be helpful.[1]
-
Protect solutions from light and store them appropriately.
-
-
Qualify New Batches: Before starting a large-scale experiment, perform a small-scale validation experiment to compare the activity of the new batch with a previously characterized batch.
-
Control Assay Parameters:
-
Use a consistent source and lot of reagents (e.g., kinase, substrate, ATP).
-
Carefully control incubation times and temperatures.
-
For cell-based assays, use cells within a consistent passage number range and ensure they are healthy and in the logarithmic growth phase.
-
-
Analytical Characterization: If significant variability persists, consider analytical techniques such as HPLC or LC-MS to confirm the purity and integrity of the compound from different batches.[4][5]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₉N₅O₂ | [1] |
| Molecular Weight | 385.42 g/mol | [1] |
| Target | p38 MAPK | [1] |
| IC50 | < 1 µM for p38α | [1] |
| Solubility | ≥ 50 mg/mL in DMSO | [1] |
| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [1] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Experimental Protocols
Protocol 1: In Vitro p38α Kinase Activity Assay
This protocol is a general guideline for determining the inhibitory activity of this compound on p38α kinase.
Materials:
-
Recombinant human p38α kinase
-
ATF2 (Activating Transcription Factor 2) protein (substrate)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)
-
ATP
-
This compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
Procedure:
-
Prepare Reagents:
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Dilute this compound to the desired concentrations in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
Prepare a solution of p38α kinase and ATF2 substrate in kinase assay buffer.
-
Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be at or near the Km for p38α.
-
-
Assay Reaction:
-
Add 2.5 µL of the this compound dilution (or DMSO vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mix to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.
-
-
Incubation:
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding a reagent to deplete unused ATP, followed by the addition of a reagent to convert ADP to ATP and measure the resulting luminescence.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Signaling Pathway
Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
Sources of Batch-to-Batch Variability
Caption: Potential sources contributing to batch-to-batch variability in small molecule inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Small Molecules Analysis & QC [sigmaaldrich.com]
- 5. pacificbiolabs.com [pacificbiolabs.com]
Acumapimod in DMSO: A Technical Guide to Long-Term Stability
For researchers and drug development professionals utilizing Acumapimod, a p38 MAPK inhibitor, ensuring the stability of stock solutions in dimethyl sulfoxide (DMSO) is critical for reproducible and accurate experimental results. This guide provides a comprehensive overview of best practices for storage, handling, and troubleshooting of this compound solutions in DMSO.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO?
This compound in DMSO should be stored at low temperatures to ensure long-term stability. Based on available data, storage at -80°C is recommended for up to 2 years, while storage at -20°C is suitable for up to 1 year.[1] However, some sources suggest shorter stability periods of 6 months at -80°C and 1 month at -20°C.[2] Given this variability, it is crucial to handle stock solutions with care and consider re-qualifying aliquots for long-term studies.
Q2: How should I prepare my this compound stock solution in DMSO?
To prepare a stock solution, dissolve the solid this compound in high-purity, anhydrous DMSO.[1] It is advisable to use a fresh bottle of DMSO to minimize moisture content, which can impact compound stability.[3] For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO. Gentle vortexing or sonication can be used to aid dissolution.
Q3: Should I aliquot my this compound stock solution?
Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes. This practice minimizes the number of freeze-thaw cycles the main stock undergoes, which can contribute to degradation over time.[3]
Q4: What are the signs of this compound degradation in DMSO?
Visual signs of degradation can include color changes in the solution or the appearance of precipitate. However, chemical degradation may not always be visible. The most reliable way to assess stability is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and detect any degradation products.
Q5: Can I store my this compound/DMSO stock at 4°C?
Long-term storage at 4°C is generally not recommended for this compound in DMSO. While the solid powder form of this compound is stable for up to 2 years at 4°C, solutions in DMSO are more susceptible to degradation at this temperature.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate observed in the stock solution upon thawing. | The compound may have low solubility at colder temperatures, or the concentration may be too high. | Gently warm the vial to 37°C and vortex to redissolve the compound. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Inconsistent experimental results using the same stock solution. | The stock solution may have degraded due to improper storage, handling, or multiple freeze-thaw cycles. The hygroscopic nature of DMSO may have introduced water, leading to hydrolysis. | Use a fresh aliquot of the stock solution for each experiment. If the problem continues, prepare a fresh stock solution from solid this compound. It is also good practice to qualify a new batch of stock solution against a previously validated one. |
| Difficulty dissolving this compound powder in DMSO. | The compound may require more energy to dissolve completely. | Use gentle heating (up to 37°C) and/or sonication to facilitate dissolution. Ensure you are using high-quality, anhydrous DMSO. |
Long-Term Stability Data
The following table summarizes the recommended storage conditions and expected stability of this compound in DMSO. Please note that these are general guidelines, and stability can be influenced by the specific experimental conditions.
| Storage Temperature | Recommended Duration | Expected Purity |
| -80°C | Up to 2 years[1] | >98% |
| -20°C | Up to 1 year[1] | >98% |
| 4°C | Not Recommended | - |
| Room Temperature | Not Recommended | - |
Note: The conflicting information from some suppliers (6 months at -80°C and 1 month at -20°C) suggests that for critical long-term experiments, periodic re-analysis of the stock solution purity is advisable.
Experimental Protocol for Stability Assessment
This protocol outlines a general method for assessing the long-term stability of this compound in DMSO using HPLC.
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
- Vortex until the solid is completely dissolved.
2. Aliquoting and Storage:
- Dispense the stock solution into multiple small-volume, amber glass vials.
- Tightly cap the vials to prevent solvent evaporation and moisture absorption.
- Store the aliquots at the desired temperatures (-80°C, -20°C, 4°C, and room temperature).
3. Sample Analysis (Time Points):
- Analyze an initial aliquot (T=0) to establish the baseline purity and concentration.
- At subsequent time points (e.g., 1, 3, 6, 12, and 24 months), retrieve one aliquot from each storage temperature.
- Allow the aliquot to thaw completely at room temperature before analysis.
4. HPLC Analysis:
- Mobile Phase: A suitable gradient of acetonitrile and water with 0.1% formic acid.
- Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Detection: UV detection at an appropriate wavelength (determined by UV-Vis scan of this compound).
- Injection Volume: 10 µL.
- Quantification: Calculate the percentage of the parent this compound peak area relative to the total peak area at each time point. The appearance of new peaks may indicate degradation products.
5. Data Interpretation:
- Compare the purity of the stored samples to the T=0 sample.
- A significant decrease in the parent peak area or the emergence of new peaks indicates degradation.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Inhibition of the p38 MAPK signaling pathway by this compound.
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
References
Validation & Comparative
Acumapimod in the Landscape of p38 MAPK Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for therapeutic intervention in a host of diseases, including chronic obstructive pulmonary disease (COPD), rheumatoid arthritis, and pain.[1] Acumapimod (BCT197) is an orally active p38 MAPK inhibitor that has been investigated for the treatment of acute exacerbations of COPD (AECOPD).[2] This guide provides a comparative analysis of this compound against other notable p38 MAPK inhibitors, supported by experimental data to aid in research and development decisions.
Performance Comparison of p38 MAPK Inhibitors
The potency and selectivity of p38 MAPK inhibitors are critical determinants of their therapeutic potential and safety profile. The following tables summarize the in vitro inhibitory activity of this compound and other selected p38 MAPK inhibitors against the four p38 isoforms (α, β, γ, and δ).
Table 1: Inhibitory Activity (IC50/Kᵢ) of p38 MAPK Inhibitors Against p38 Isoforms
| Inhibitor | p38α | p38β | p38γ | p38δ |
| This compound (BCT197) | < 1 µM[3] | Data not available | Data not available | Data not available |
| VX-745 (Neflamapimod) | 10 nM[4] | 220 nM[4] | No inhibition | Data not available |
| VX-702 | 4-20 nM[5] | 14-fold less potent than p38α[6] | Data not available | Data not available |
| Doramapimod (BIRB-796) | 38 nM[7] | 65 nM[7] | 200 nM[7] | 520 nM[7] |
| SCIO-469 (Talmapimod) | 9 nM[8] | ~10-fold less potent than p38α[8] | Data not available | Data not available |
| Losmapimod (GW856553) | pKᵢ = 8.1[9] | pKᵢ = 7.6[9] | Data not available | Data not available |
Note: IC50 values represent the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. pKᵢ is the negative logarithm of the inhibition constant (Kᵢ), with a higher value indicating greater potency.
Table 2: Cellular Activity of p38 MAPK Inhibitors
| Inhibitor | Cell-Based Assay | IC50 |
| VX-745 (Neflamapimod) | Inhibition of LPS-induced TNFα release in THP-1 cells | 150 nM[4] |
| VX-702 | Inhibition of LPS-induced IL-6 production | 59 ng/mL[6] |
| Inhibition of LPS-induced TNFα production | 99 ng/mL[6] | |
| SCIO-469 (Talmapimod) | Inhibition of TNFα-induced p38 MAPK phosphorylation in MM.1S cells | Dose-dependent inhibition (0-100 nM)[10] |
| Losmapimod (GW856553) | Inhibition of LPS-induced TNFα production in human PBMCs | 0.1 µM |
Clinical Trial Data in COPD: this compound vs. Losmapimod
Both this compound and Losmapimod have been evaluated in clinical trials for the treatment of COPD.
This compound (NCT01332097):
A Phase II study evaluated single and repeated doses of this compound in patients with moderate to severe AECOPD.[1] While the primary endpoint of improvement in FEV1 at day 10 was not met, a repeated-dose regimen of 75 mg showed a statistically significant improvement in FEV1 at day 8 compared to placebo.[1] The mean change in FEV1 AUC from baseline to day 14 was also significantly higher with the 75 mg repeat-dose compared to placebo and prednisone.[1] this compound was generally well-tolerated.[1]
Losmapimod (NCT01218126):
A Phase II trial of Losmapimod in patients with moderate-to-severe COPD did not show a significant improvement in the primary outcome of a 6-minute walking distance at 24 weeks. A post-hoc analysis of a six-month study suggested that Losmapimod at a 15 mg twice-daily dose might reduce the rate of moderate/severe exacerbations in patients with low blood eosinophil counts (≤2%).[7]
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these inhibitors, it is crucial to visualize the p38 MAPK signaling pathway and the experimental workflows used to assess their activity.
p38 MAPK Signaling Pathway
The p38 MAPK pathway is a cascade of protein phosphorylations that ultimately leads to the activation of transcription factors and other downstream effectors involved in inflammation.
Caption: The p38 MAPK signaling cascade and the point of intervention for inhibitors.
Experimental Workflow: In Vitro Kinase Assay
This workflow outlines a typical procedure for determining the IC50 value of a p38 MAPK inhibitor.
Caption: A generalized workflow for an in vitro p38 MAPK kinase inhibition assay.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro p38 MAPK Kinase Assay (General Protocol)
-
Reagent Preparation : Recombinant human p38α, β, γ, or δ enzyme is diluted in a kinase assay buffer. A specific peptide substrate (e.g., ATF2) and ATP are also prepared in the assay buffer. The test inhibitor is serially diluted in DMSO.
-
Reaction Setup : The kinase, substrate, and inhibitor are combined in a microplate well and pre-incubated at room temperature.
-
Reaction Initiation : The kinase reaction is initiated by the addition of ATP.
-
Incubation : The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Reaction Termination : The reaction is stopped by the addition of a stop reagent (e.g., EDTA).
-
Detection : The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as a radioactive filter binding assay measuring the incorporation of ³³P-ATP into the substrate, or a non-radioactive method like an ELISA using a phospho-specific antibody.
-
Data Analysis : The percentage of inhibition for each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Cellular Assay for TNF-α Release (General Protocol)
-
Cell Culture : A human monocytic cell line (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs) are cultured under standard conditions.
-
Cell Plating : Cells are seeded into a multi-well plate at a specific density.
-
Inhibitor Treatment : Cells are pre-incubated with various concentrations of the p38 MAPK inhibitor for a defined period (e.g., 1 hour).
-
Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.
-
Incubation : The cells are incubated for a further period (e.g., 4-6 hours) to allow for cytokine production.
-
Supernatant Collection : The cell culture supernatant is collected.
-
TNF-α Quantification : The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis : The percentage of inhibition of TNF-α release for each inhibitor concentration is calculated relative to the LPS-stimulated control without the inhibitor. The IC50 value is determined by fitting the data to a dose-response curve.
This comparative guide provides a snapshot of this compound's position within the p38 MAPK inhibitor landscape. Further head-to-head studies with standardized assays would be invaluable for a more definitive comparison of their therapeutic potential.
References
- 1. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The p38 mitogen activated protein kinase inhibitor losmapimod in chronic obstructive pulmonary disease patients with systemic inflammation, stratified by fibrinogen: A randomised double-blind placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apexbt.com [apexbt.com]
- 6. mereobiopharma.com [mereobiopharma.com]
- 7. A post-hoc subgroup analysis of data from a six month clinical trial comparing the efficacy and safety of losmapimod in moderate-severe COPD patients with ≤2% and >2% blood eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Structural comparison of p38 inhibitor-protein complexes: a review of recent p38 inhibitors having unique binding interactions [storkapp.me]
- 9. Simplified flow cytometry-based assay for rapid multi-cytokine profiling and machine-learning-assisted diagnosis of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Acumapimod and Losmapimod: A Guide for Researchers
This guide provides a detailed comparison of the efficacy of two p38 mitogen-activated protein kinase (MAPK) inhibitors, Acumapimod (BCT197) and Losmapimod (GW856553X). Both compounds target the p38 MAPK pathway, a key regulator of inflammatory responses, but have been investigated for different therapeutic indications. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their respective clinical and preclinical data.
Mechanism of Action: Targeting the p38 MAPK Pathway
Both this compound and Losmapimod are orally active, small-molecule inhibitors of p38 MAPK, specifically targeting the α and β isoforms.[1][2] The p38 MAPK signaling cascade is a crucial pathway activated by cellular stress and inflammatory cytokines.[3][4] Inhibition of p38 MAPK leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, thereby mitigating inflammatory responses.[5]
Comparative Efficacy Data
Direct head-to-head clinical trials comparing this compound and Losmapimod have not been conducted. Therefore, this comparison is based on data from separate clinical trials for their primary indications: this compound for Chronic Obstructive Pulmonary Disease (COPD) and Losmapimod for Facioscaphumerohumeral Muscular Dystrophy (FSHD).
Biochemical Potency
| Compound | Target | IC50 / pKi | Source |
| This compound | p38α MAPK | IC50 < 1 µM | [6] |
| Losmapimod | p38α MAPK | pKi = 8.1 | [7] |
| p38β MAPK | pKi = 7.6 | [7] | |
| TNFα production (in human PBMCs) | IC50 = 0.1 µM | [1] |
Clinical Efficacy in Primary Indications
This compound in Acute Exacerbations of COPD (AECOPD) - AETHER Phase II Trial
This compound has been investigated for its potential to treat acute exacerbations of COPD. The AETHER trial (NCT02700919) was a Phase II study evaluating two dose regimens of this compound in patients hospitalized for severe AECOPD.[8][9]
| Endpoint | High Dose this compound (75mg/40mg/40mg on days 1, 3, 5) | Low Dose this compound (40mg/20mg/20mg on days 1, 3, 5) | Placebo | Source |
| Change in FEV1 from baseline at Day 7 | 84mL (p=0.012) | 115mL (p<0.001) | Not statistically significant | [8] |
| Reduction in Re-hospitalization Rate for AECOPD | 50.3% (p=0.043) | - | - | [8] |
| Change in Fibrinogen from baseline at Day 7 | -1.49 g/L | -1.22 g/L | -0.65 g/L | [8] |
| Change in hsCRP from baseline at Day 7 | -16.70 mg/L | -10.42 mg/L | -5.34 mg/L | [8] |
Losmapimod in Facioscaphumerohumeral Muscular Dystrophy (FSHD)
Losmapimod was investigated for its potential to treat FSHD by reducing the expression of the DUX4 gene, which is aberrantly expressed in the skeletal muscle of FSHD patients and is considered the primary cause of the disease.[10][11]
ReDUX4 Phase IIb Trial (NCT04003974)
| Endpoint | Losmapimod (15 mg BID) | Placebo | Source |
| Change in DUX4-driven gene expression (primary endpoint) | No significant difference | No significant difference | [12][13] |
| Change in Muscle Fat Infiltration (MFI) | Slower progression (p=0.01) | - | [14] |
| Patient Global Impression of Change (PGIC) | Significant improvement (p=0.02) | - | [15] |
REACH Phase III Trial (NCT05397470)
The Phase III REACH trial did not meet its primary endpoint of a significant change in Reachable Workspace (RWS) and showed no benefit over placebo for secondary endpoints.[16][17]
Experimental Protocols
AETHER Phase II Trial (this compound in AECOPD)
-
Study Design: A randomized, multinational, double-blind, placebo-controlled Phase II study.[9]
-
Participants: 282 patients hospitalized for acute exacerbations of COPD.[8][9]
-
Intervention: Patients were randomized (1:1:1) to receive high-dose this compound, low-dose this compound, or placebo in addition to standard of care (including systemic corticosteroids and antibiotics).[8]
-
Primary Endpoint: Change from baseline in Forced Expiratory Volume in 1 second (FEV1) to Day 7.[9]
-
Biomarker Analysis: High-sensitivity C-reactive protein (hsCRP) and fibrinogen levels were assessed.[8]
REACH Phase III Trial (Losmapimod in FSHD)
-
Study Design: A randomized, double-blind, placebo-controlled, multi-national Phase III trial.[18][19]
-
Participants: Approximately 260 adults with a genetic confirmation of FSHD1 or FSHD2.[16][20]
-
Intervention: Patients were randomized (1:1) to receive losmapimod (15 mg tablet orally twice a day) or a matching placebo for a 48-week treatment period.[19][20]
-
Primary Endpoint: The absolute change from baseline in Reachable Workspace (RWS).[18][19]
-
Secondary Endpoints: Muscle fat infiltration (MFI) measured by MRI, Patient Global Impression of Change (PGIC), and Quality of Life in Neurological Disorders of the upper extremity (Neuro QoL UE).[18][19]
Visualizing the Mechanism and Workflow
p38 MAPK Signaling Pathway
Caption: The p38 MAPK signaling pathway and points of inhibition by this compound and Losmapimod.
Clinical Trial Workflow: AECOPD (AETHER Trial)
Caption: Workflow of the AETHER Phase II clinical trial for this compound in AECOPD.
Summary and Conclusion
This compound and Losmapimod are both potent inhibitors of p38 MAPK, a key pathway in inflammation. While a direct efficacy comparison is not possible due to the differing clinical indications and trial designs, this guide provides a summary of their individual performance.
This compound demonstrated a statistically significant improvement in lung function (FEV1) and a reduction in re-hospitalization rates in patients with severe AECOPD in a Phase II trial.[8] It also showed a dose-dependent reduction in key inflammatory biomarkers.[8]
Losmapimod, while showing promise in preclinical models by reducing DUX4 expression, did not meet its primary endpoint in a Phase III trial for FSHD.[11][12][16] However, in a Phase IIb study, it did show a potential benefit in slowing the progression of muscle fat infiltration and was associated with patient-reported improvements.[14][15]
For researchers and drug developers, the choice between these or similar p38 MAPK inhibitors will likely depend on the specific disease context and the desired therapeutic outcome. The data presented here offer a foundation for understanding the clinical potential and limitations of targeting the p38 MAPK pathway with these two distinct molecules.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. atsjournals.org [atsjournals.org]
- 9. atsjournals.org [atsjournals.org]
- 10. mdaconference.org [mdaconference.org]
- 11. fulcrumtx.com [fulcrumtx.com]
- 12. medpagetoday.com [medpagetoday.com]
- 13. Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. neurologylive.com [neurologylive.com]
- 15. neurology.org [neurology.org]
- 16. Losmapimod Did Not Benefit Patients with Facioscapulohumeral Muscular Dystrophy | Docwire News [docwirenews.com]
- 17. fshdsociety.org [fshdsociety.org]
- 18. REACH, a phase III clinical trial of losmapimod, is initiated in facioscapulohumeral muscular dystrophy | medthority.com [medthority.com]
- 19. Fulcrum Therapeutics® Announces REACH, a Phase 3 Clinical Trial of Losmapimod in Facioscapulohumeral Muscular Dystrophy (FSHD) » Fulcrum Therapeutics [ir.fulcrumtx.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
Acumapimod's Selectivity Profile: A Comparative Analysis Against Other p38 Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinase selectivity profile of Acumapimod (BCT197) against other well-known p38 mitogen-activated protein kinase (MAPK) inhibitors, including Doramapimod (BIRB 796) and SB203580. The objective is to offer a clear, data-driven comparison to aid researchers in selecting the most appropriate inhibitor for their studies. While comprehensive, directly comparable kinase panel screening data for this compound is not as readily available in the public domain as for other inhibitors, this guide synthesizes the existing data to provide a valuable resource.
Kinase Inhibitor Selectivity: A Tabular Comparison
The following table summarizes the available quantitative data (IC50 and Kd values) for this compound, Doramapimod, and SB203580 against the isoforms of p38 MAPK and other kinases. This data is crucial for understanding the potency and specificity of each inhibitor.
| Target Kinase | This compound (BCT197) | Doramapimod (BIRB 796) | SB203580 |
| p38α (MAPK14) | IC50: < 1 µM[1] | IC50: 38 nM[2][3][4] Kd: 0.1 nM[2][3] | IC50: 50 nM[5] |
| p38β (MAPK11) | Data not available | IC50: 65 nM[2][3][4] | IC50: 500 nM[5] |
| p38γ (MAPK12) | Data not available | IC50: 200 nM[2][3][4] | Data not available |
| p38δ (MAPK13) | Data not available | IC50: 520 nM[2][3][4] | Data not available |
| B-Raf | Data not available | IC50: 83 nM[2] | Data not available |
| JNK2 | Data not available | 330-fold greater selectivity for p38α vs JNK2[3] | Data not available |
| c-RAF | Data not available | Weak inhibition[3] | Data not available |
| Fyn | Data not available | Weak inhibition[3] | Data not available |
| Lck | Data not available | Weak inhibition | IC50: >100-500 fold higher than p38α[5] |
| GSK3β | Data not available | Data not available | IC50: >100-500 fold higher than p38α[5] |
| PKBα | Data not available | Data not available | IC50: >100-500 fold higher than p38α[5] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates greater potency. Kd (dissociation constant) represents the affinity of the inhibitor for the kinase, with a lower Kd indicating a higher affinity.
Understanding the p38 MAPK Signaling Pathway
The p38 MAPKs are key regulators of cellular responses to inflammatory cytokines and environmental stress.[6][7] Their activation triggers a signaling cascade that influences a wide range of cellular processes, including inflammation, apoptosis, and cell differentiation. The diagram below illustrates the central role of p38 MAPK in this pathway.
Experimental Methodologies
The determination of kinase inhibitor selectivity and potency relies on robust biochemical and cellular assays. Below are generalized protocols for key experiments cited in the comparison.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
-
Reaction Setup : A reaction mixture is prepared containing the purified kinase, a specific substrate, ATP, and the test inhibitor at various concentrations in a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[6]
-
Incubation : The reaction is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.[6]
-
ADP Detection :
-
Data Analysis : The luminescent signal is measured using a plate reader. The IC50 value is determined by plotting the percentage of kinase inhibition against the inhibitor concentration.[6]
Cellular Assay for p38 MAPK Inhibition (e.g., TNF-α Release Assay)
This assay measures the ability of an inhibitor to block the production of the pro-inflammatory cytokine TNF-α in a cellular context.
-
Cell Culture : A human monocytic cell line (e.g., THP-1) is cultured in appropriate media.[8]
-
Inhibitor Pre-incubation : The cells are pre-incubated with varying concentrations of the test inhibitor for a short period (e.g., 30 minutes).[8]
-
Stimulation : The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the production of TNF-α.[8]
-
Incubation : The stimulated cells are incubated overnight (18-24 hours).[8]
-
TNF-α Quantification : The amount of TNF-α released into the cell culture supernatant is measured using a commercially available ELISA kit.[8]
-
Data Analysis : The EC50 value (the concentration of inhibitor that causes a 50% reduction in TNF-α production) is calculated by analyzing the dose-response curve.[8]
General Workflow for Kinase Selectivity Profiling
To comprehensively assess the selectivity of a kinase inhibitor, it is typically screened against a large panel of kinases. The following diagram outlines a general workflow for such a profiling study.
Conclusion
This guide provides a comparative overview of the selectivity profiles of this compound, Doramapimod, and SB203580 based on currently available data. Doramapimod (BIRB 796) has been extensively characterized, with specific IC50 and Kd values available for all p38 isoforms and several off-target kinases. SB203580 also has well-documented potency against p38α and p38β. The publicly available quantitative selectivity data for this compound is less detailed, primarily indicating its potency against p38α.
For researchers requiring a highly characterized p38 inhibitor with a well-defined selectivity profile, Doramapimod and SB203580 offer more comprehensive data for comparison and interpretation of experimental results. Further publication of broad-panel kinase screening data for this compound would be highly beneficial to the research community for a more direct and comprehensive comparison. Researchers should carefully consider the specific p38 isoform and the potential for off-target effects relevant to their biological system when selecting an inhibitor.
References
Acumapimod Demonstrates Efficacy in Corticosteroid-Resistant Inflammation Models, Offering a Potential Alternative to Conventional Therapies
For Immediate Release
[City, State] – November 10, 2025 – New analyses of preclinical and clinical data reveal that Acumapimod, a selective p38 mitogen-activated protein kinase (MAPK) inhibitor, shows significant anti-inflammatory effects in corticosteroid-resistant models of respiratory disease. These findings position this compound as a promising therapeutic candidate for patient populations who respond poorly to standard corticosteroid treatments. This comparison guide provides an objective overview of this compound's performance against other p38 MAPK inhibitors and corticosteroids, supported by experimental data.
Corticosteroid resistance is a major clinical challenge in managing chronic inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD). The p38 MAPK signaling pathway is a key driver of inflammation that is often persistently active in these conditions and not effectively targeted by corticosteroids. This compound and other p38 MAPK inhibitors aim to address this unmet need by directly targeting this pathway.
Comparative Efficacy in a Corticosteroid-Resistant COPD Model
A key preclinical study investigated the anti-inflammatory potential of this compound in a rat model of COPD where corticosteroid resistance was induced by exposure to tobacco smoke and lipopolysaccharide (LPS). This model mimics the neutrophilic airway inflammation characteristic of steroid-resistant COPD.
In this model, this compound demonstrated a dose-dependent reduction in key inflammatory markers. At a dose of 3 mg/kg, this compound significantly reduced the number of neutrophils in bronchoalveolar lavage (BAL) fluid. Furthermore, it effectively inhibited airway epithelium mucus hyperplasia with an effective dose 50 (ED50) of 0.3 mg/kg, achieving approximately 75% inhibition at the 3 mg/kg dose. This is particularly significant as mucus hypersecretion is a major contributor to morbidity in COPD.
For comparison, other p38 MAPK inhibitors have also been evaluated in similar corticosteroid-resistant models. CHF6297, for instance, dose-dependently inhibited corticosteroid-resistant neutrophil influx in the BALF of mice exposed to tobacco smoke. It also demonstrated a potent reduction in IL-1β-induced neutrophil influx and IL-6 levels in rats, with ED50 values of 0.22 mg/kg and 0.82 mg/kg, respectively[1][2]. While direct head-to-head studies are limited, the available data suggests that p38 MAPK inhibitors as a class are effective in these models.
| Compound | Model | Key Efficacy Endpoint | Result |
| This compound | Corticosteroid-resistant rat model (Tobacco Smoke + LPS) | Neutrophil reduction in BAL fluid | Significant reduction at 3 mg/kg |
| Inhibition of mucus hyperplasia | ED50 of 0.3 mg/kg; ~75% inhibition at 3 mg/kg | ||
| CHF6297 | Corticosteroid-resistant mouse model (Tobacco Smoke) | Neutrophil influx in BALF | Dose-dependent inhibition |
| IL-1β-induced inflammation in rats | Neutrophil influx in BALF | ED50 = 0.22 mg/kg[1][2] | |
| IL-6 levels in BALF | ED50 = 0.82 mg/kg[1][2] | ||
| Dilmapimod | COPD Patients | Sputum neutrophils | Reduction after 4-week treatment[3] |
| Serum inflammatory markers (IL-1β, IL-6, IL-8) | No significant change[3] |
Clinical Performance in Acute Exacerbations of COPD
A Phase II clinical trial (NCT01332097) evaluated the efficacy and safety of this compound in patients with acute exacerbations of COPD (AECOPD), a condition often managed with systemic corticosteroids. In this study, this compound was compared with placebo and the corticosteroid prednisone[4][5].
While the primary endpoint was not met, a post-hoc analysis revealed that a repeat dose of 75 mg this compound resulted in a statistically significant improvement in Forced Expiratory Volume in 1 second (FEV1) at day 8 compared to placebo (p=0.022)[4][5]. Furthermore, the mean change in FEV1 Area Under the Curve (AUC) from baseline to day 14 was significantly higher in the 75 mg repeat-dose this compound group compared to both placebo (p=0.02) and prednisone (p=0.01)[4][5]. This suggests that in the acute setting, this compound may offer benefits over standard corticosteroid therapy for lung function improvement.
| Treatment Group | N | Mean Change in FEV1 from Baseline at Day 8 (mL) | p-value vs. Placebo |
| This compound (75 mg repeat dose) | (not specified) | 152 | 0.022[4][5] |
| Placebo | (not specified) | (not specified) | - |
| Prednisone (40 mg) | (not specified) | (not specified) | (not specified) |
| Treatment Group | Mean Change in FEV1 AUC (Baseline to Day 14) | p-value vs. Placebo | p-value vs. Prednisone |
| This compound (75 mg repeat dose) | (not specified) | 0.02[4][5] | 0.01[4][5] |
Experimental Protocols
Corticosteroid-Resistant Rat Model of COPD
This model was established to mimic the key features of corticosteroid-resistant inflammation in COPD.
-
Animals: Male Sprague-Dawley rats were used in the study.
-
Induction of Inflammation:
-
For two consecutive days, rats were exposed to tobacco smoke (750 µg/L total suspended particulate matter) for 30 minutes, twice daily.
-
On the third day, the animals were exposed to aerosolized lipopolysaccharide (LPS) from E. coli (0.3 mg/mL) for 30 minutes.
-
Five hours after LPS exposure, the rats received a final 30-minute exposure to tobacco smoke.
-
-
Treatment: this compound (0.3, 1.0, or 3.0 mg/kg) or vehicle was administered orally once daily, one hour prior to the morning exposure on each of the three days.
-
Assessment: 24 hours after the final LPS/saline exposure, bronchoalveolar lavage (BAL) was performed to collect fluid for differential cell counts. Lung tissue was also collected for histological analysis of mucus hyperplasia. The corticosteroid resistance of the model was confirmed by the lack of effect of budesonide on inflammatory cell influx and mucus production[6][7].
Signaling Pathways and Mechanism of Action
Corticosteroid resistance is, in part, driven by the activation of pro-inflammatory signaling pathways, including the p38 MAPK cascade. Inhaled irritants like tobacco smoke and bacterial components like LPS activate p38 MAPK in various lung cells, leading to the production of inflammatory cytokines and chemokines such as IL-6, IL-8, and TNF-α. This sustained inflammation can reduce the effectiveness of corticosteroids.
This compound, as a p38 MAPK inhibitor, directly intervenes in this pathway. By blocking the activity of p38 MAPK, it prevents the downstream signaling events that lead to the expression of inflammatory mediators, thereby reducing inflammation even in a cellular environment where corticosteroids are less effective.
Caption: p38 MAPK pathway in corticosteroid resistance.
The diagram above illustrates how inflammatory stimuli lead to p38 MAPK activation, which in turn drives the production of inflammatory mediators. This pathway can also inhibit the function of the glucocorticoid receptor (GR), contributing to corticosteroid resistance. This compound directly inhibits p38 MAPK, thereby blocking this inflammatory cascade.
Experimental Workflow
The general workflow for evaluating the efficacy of compounds like this compound in corticosteroid-resistant models is a multi-step process.
Caption: Workflow for preclinical efficacy testing.
This diagram outlines the key stages in preclinical research to assess the efficacy of a new compound in a disease model, from model creation and treatment to the final analysis of results.
Conclusion
The available preclinical and clinical data indicate that this compound is a promising candidate for the treatment of inflammatory conditions characterized by corticosteroid resistance. Its ability to significantly reduce key inflammatory markers in a robust animal model and improve lung function in AECOPD patients highlights the potential of p38 MAPK inhibition as a therapeutic strategy. Further head-to-head comparative studies with other p38 MAPK inhibitors will be valuable in delineating the specific advantages of this compound. The development of targeted therapies like this compound offers hope for patients with limited treatment options for their chronic inflammatory diseases.
References
- 1. Frontiers | CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder [frontiersin.org]
- 2. CHF6297: a novel potent and selective p38 MAPK inhibitor with robust anti-inflammatory activity and suitable for inhaled pulmonary administration as dry powder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exposing rodents to a combination of tobacco smoke and lipopolysaccharide results in an exaggerated inflammatory response in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod in AECOPD: A Comparative Analysis of Clinical Trial Data
For Researchers, Scientists, and Drug Development Professionals
Acumapimod, an oral p38 mitogen-activated protein kinase (MAPK) inhibitor, has been investigated for the treatment of acute exacerbations of chronic obstructive pulmonary disease (AECOPD). This guide provides a comparative analysis of the clinical trial data for this compound and other p38 MAPK inhibitors in patients with COPD, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.
Comparative Efficacy and Safety of p38 MAPK Inhibitors in COPD
The following tables summarize the available clinical trial data for this compound and comparator p38 MAPK inhibitors, PH-797804 and Losmapimod, in patients with COPD.
Patient Demographics and Baseline Characteristics
| Characteristic | This compound (NCT01332097) | This compound (NCT02700919) | PH-797804 (NCT00559910) | Losmapimod (NCT01218126) |
| Number of Patients | 183 | 282 | 230 | 602 |
| Age (mean, years) | 62 | Not Reported | 64.1 | Not Reported |
| Sex (% male) | 80% | Not Reported | 68-79% (across doses) | Not Reported |
| FEV1 (% predicted, mean) | Not Reported | Not Reported | 53.6-56.0 (across doses) | Not Reported |
| Smoking Status | All Caucasian | Not Reported | Current or previous smokers | Current or previous smokers |
Efficacy Outcomes
| Endpoint | This compound (NCT01332097) | This compound (NCT02700919) | PH-797804 (NCT00559910) | Losmapimod (NCT01218126) |
| Primary Endpoint | Improvement in FEV1 vs. placebo at Day 5 (single doses) and Day 10 (repeated doses) | Change from baseline in FEV1 to Day 7 | Change from baseline in trough FEV1 vs. placebo after 6 weeks | Change in 6-minute walking distance at week 24 |
| Change in FEV1 (Liters) | 75mg repeat-dose vs. Placebo (Day 8): +0.152 (95% CI: 0.021, 0.283; p=0.022)[1][2] | High Dose vs. Placebo (Day 7): +0.084 (p=0.012)Low Dose vs. Placebo (Day 7): +0.115 (p≤0.001)[3] | 3mg vs. Placebo (Week 6): +0.086 (95% Bayesian CI: 0.008, 0.164)6mg vs. Placebo (Week 6): +0.093 (95% CI: 0.018, 0.166)[4] | No significant improvement in exercise tolerance or lung function[5] |
| Secondary Efficacy Outcomes | Mean change in FEV1 AUC from baseline to Day 14 (75mg repeat-dose) was significantly higher vs. placebo (p=0.02) and prednisone (p=0.01)[1][2] | Significant reduction of >50% in clinical treatment failures in the high dose group vs. placebo at days 90-150 (p≤0.027 to 0.05)[3] | Improvement in the baseline dyspnoea index/transition dyspnoea index total focal score at week 6 for 3mg and 6mg doses[4] | A statistically significant improvement in post-bronchodilator FEV1 was seen at Week 26 with losmapimod treatment versus placebo (p = 0.007) in a separate study.[6] |
Safety Profile: Adverse Events
| Adverse Event (AE) Profile | This compound (NCT01332097) | This compound (NCT02700919) | PH-797804 (NCT00559910) | Losmapimod (NCT01218126) |
| Overall AE Incidence | 54% of patients experienced at least one AE[4] | Generally safe and well tolerated[3] | Well tolerated at all doses studied[4] | Safety profile was much the same in each group[5] |
| Most Common AEs | COPD exacerbation (27% in placebo, 24% in 75mg repeat-dose), fecal occult blood, nasopharyngitis[4] | Not detailed | Not detailed | Drug-related AEs more common with 7.5mg (13%) and 15mg (13%) than placebo (7%)[5] |
| Serious AEs (SAEs) | 15 SAEs in 13 patients, none suspected to be related to this compound. 6 deaths, none considered related to study drug[4] | No drug-induced liver injuries, two cases of mild acneiform rash which fully resolved[3] | Not detailed | Most common SAEs were COPD exacerbation and pneumonia[5] |
Experimental Protocols
This compound Phase II a (NCT01332097) Methodology
-
Study Design : A Phase II, double-blind, randomized, placebo-controlled, dose-exploration study in patients with moderate or severe AECOPD.[1]
-
Patient Population : 183 patients with a diagnosis of moderate or severe AECOPD.[1]
-
Inclusion/Exclusion Criteria : Key inclusion criteria included a clinical diagnosis of AECOPD. Exclusion criteria included use of oral or intravenous corticosteroids within 30 days of randomization, clinical or radiological evidence of pneumonia, and elevated liver enzymes.[4]
-
Intervention : Patients were randomized to receive single-dose this compound (20 mg or 75 mg) on Day 1, repeated single-dose this compound (20 mg or 75 mg) on Days 1 and 6, oral prednisone 40 mg (10 days), or placebo.[1]
-
Efficacy Assessment : The primary outcome was the improvement in forced expiratory volume in 1 second (FEV1) versus placebo at Day 5 for single doses and Day 10 for repeated doses. Spirometry was performed at baseline and at specified follow-up days, adhering to American Thoracic Society/European Respiratory Society (ATS/ERS) standards.[1][7]
-
Definition of Clinical Endpoints : An exacerbation was defined as an acute worsening of respiratory symptoms requiring a change in treatment.[8]
This compound Phase II b (AETHER - NCT02700919) Methodology
-
Study Design : A Phase II, randomized, multinational, double-blind, placebo-controlled study.[3]
-
Patient Population : 282 patients with AECOPD requiring hospitalization.[3]
-
Intervention : Two dose regimens of this compound or placebo were administered over 5 days in addition to standard of care.[3]
-
Efficacy Assessment : The primary endpoint was the change from baseline in FEV1 to Day 7. Longer-term outcomes, including treatment failures and recurrent exacerbations, were followed up to week 26.[3]
-
Definition of Clinical Endpoints : "Clinical Treatment Failure" was a composite endpoint that included the requirement for additional antibiotics or corticosteroids, COPD rehospitalization, or death.[3]
Visualizations
p38 MAPK Signaling Pathway
The diagram below illustrates the p38 MAPK signaling pathway, a key regulator of inflammation. Environmental stresses and inflammatory cytokines activate a cascade of kinases, leading to the activation of p38 MAPK, which in turn phosphorylates downstream targets involved in the inflammatory response.
Caption: The p38 MAPK signaling cascade and the point of inhibition by this compound.
This compound AECOPD Clinical Trial Workflow
The following diagram outlines the typical workflow of a clinical trial for this compound in patients with acute exacerbations of COPD, from patient screening to data analysis.
Caption: A simplified workflow of the this compound clinical trials in AECOPD patients.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessing Treatment Success or Failure as an Outcome in Randomised Clinical Trials of COPD Exacerbations. A Meta-Epidemiological Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of the p38 MAPK inhibitor losmapimod for patients with chronic obstructive pulmonary disease: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. FEV1: COPD Stages and What Your Results Mean [healthline.com]
- 8. publications.ersnet.org [publications.ersnet.org]
Acumapimod in AECOPD: A Comparative Meta-Analysis of Clinical Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Acumapimod (BCT197) has been evaluated in Phase II clinical trials for its efficacy and safety in treating AECOPD. As an orally active inhibitor of p38 MAPK, it targets a key pathway in the inflammatory response characteristic of COPD exacerbations. Clinical studies have demonstrated that this compound, particularly at higher, repeated doses, can lead to clinically relevant improvements in lung function and reductions in re-hospitalization rates compared to placebo. While direct head-to-head trials with other p38 MAPK inhibitors are not available, this guide consolidates data from this compound's key clinical trials and presents available information on other relevant inhibitors to provide a comparative context.
Mechanism of Action: The p38 MAPK Signaling Pathway
This compound is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is a critical regulator of inflammatory processes.[1] In chronic obstructive pulmonary disease (COPD), external stimuli such as cigarette smoke and pathogens activate this pathway in immune and structural cells of the lungs, leading to the production of pro-inflammatory cytokines and chemokines. By inhibiting p38 MAPK, this compound aims to suppress this inflammatory cascade, thereby mitigating the severity and duration of exacerbations.
This compound Clinical Trial Performance
This compound has been primarily investigated in two significant Phase II clinical trials for the treatment of acute exacerbations of COPD: NCT01332097 and the AETHER study (NCT02700919).
Experimental Protocols
A generalized workflow for these trials is depicted below. Both were randomized, double-blind, placebo-controlled studies.
References
Acumapimod: A Novel Approach to Managing Acute Exacerbations of COPD
A comparative analysis of Acumapimod versus standard-of-care treatments for Acute Exacerbations of Chronic Obstructive Pulmonary Disease (AECOPD), providing researchers, scientists, and drug development professionals with a comprehensive overview of its therapeutic potential.
This compound (BCT197) is an orally administered, selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the inflammatory cascade that is activated in the lungs of patients with Chronic Obstructive Pulmonary Disease (COPD). This guide provides a detailed comparison of this compound against standard-of-care treatments for AECOPD, supported by available preclinical and clinical data.
Mechanism of Action: Targeting the Inflammatory Pathway
AECOPD is characterized by a heightened inflammatory response in the airways. The p38 MAPK signaling pathway plays a crucial role in regulating the production of pro-inflammatory cytokines and other mediators. By inhibiting p38 MAPK, this compound aims to attenuate this inflammatory response, thereby alleviating the symptoms and severity of exacerbations.
Acumapimod's Kinase Cross-Reactivity Profile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an overview of the methodologies used to determine kinase inhibitor specificity and presents a framework for evaluating the potential off-target effects of Acumapimod.
Quantitative Data Summary
A comprehensive quantitative comparison of this compound's binding affinity or inhibitory activity against a wide array of kinases is not publicly available. The primary reported value is its IC50 for its intended target:
| Kinase | IC50 (µM) |
| p38α | < 1 |
Table 1: Known Inhibitory Concentration of this compound. Data sourced from publicly available product information sheets.[1][2]
To provide a comprehensive understanding of this compound's selectivity, further studies employing standardized kinase profiling assays are necessary. The following sections detail the experimental protocols for two such widely used assays.
Experimental Protocols
Competitive Binding Kinase Assay (e.g., KINOMEscan™)
This method quantitatively measures the binding of a test compound to a large panel of kinases by competing with a known, immobilized ligand.
Principle: The assay relies on a competition-based binding format. A kinase, tagged with a DNA label, is incubated with the test compound (this compound) and an immobilized ligand that binds to the active site of the kinase. The amount of kinase that binds to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase. The kinase-DNA tag is then quantified using quantitative PCR (qPCR).[5][6]
Detailed Protocol:
-
Kinase Preparation: A panel of human kinases is expressed, typically as fusion proteins (e.g., with T7 phage).
-
Ligand Immobilization: Streptavidin-coated magnetic beads are treated with a biotinylated, active-site directed ligand to create an affinity resin.[6]
-
Assay Plate Preparation: Test compounds (e.g., this compound) are serially diluted in DMSO to create a range of concentrations for Kd determination. These are added to 384-well plates.[7]
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound are combined in a binding buffer. A DMSO control (no test compound) is included. The final DMSO concentration is typically kept low (e.g., 0.9%) to minimize interference.[6]
-
Incubation: The assay plates are incubated for 1 hour at room temperature with shaking to allow the binding reaction to reach equilibrium.[6]
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.[6]
-
Elution: The bound kinase is eluted from the beads.[7]
-
Quantification: The amount of eluted kinase is quantified by qPCR of the DNA tag.[5][6][7]
-
Data Analysis: The results are typically expressed as percent of control (DMSO). The dissociation constant (Kd) is then calculated by plotting the percentage of kinase bound to the beads against the concentration of the test compound.
Radiometric Kinase Assay
This is a traditional and widely accepted method for measuring kinase activity by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Principle: The assay measures the catalytic activity of a kinase by incubating it with a substrate (peptide or protein), ATP, and a radioisotope (typically ³²P-γ-ATP or ³³P-γ-ATP).[8] The amount of radioactivity incorporated into the substrate is directly proportional to the kinase activity. The inhibitory effect of a compound is determined by the reduction in substrate phosphorylation.
Detailed Protocol:
-
Reaction Mixture Preparation: A master mix is prepared containing the kinase buffer, the specific peptide or protein substrate, and the kinase enzyme.
-
Compound Addition: The test compound (this compound) at various concentrations is added to the reaction wells. A control with DMSO is also prepared.
-
Initiation of Reaction: The kinase reaction is initiated by adding the ATP mixture, which includes both unlabeled ATP and radioactively labeled ATP (e.g., [γ-³²P]ATP).[9] The final ATP concentration should ideally be at or near the Km of the kinase for ATP to ensure robust activity.[9]
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[9]
-
Reaction Termination and Spotting: The reaction is stopped, and the reaction mixture is spotted onto a phosphocellulose paper or filter membrane which binds the substrate.[9]
-
Washing: The membrane is washed multiple times to remove unincorporated [γ-³²P]ATP.[8]
-
Detection: The amount of radioactivity incorporated into the substrate on the membrane is quantified using a phosphorimager or a scintillation counter.[9]
-
Data Analysis: Kinase activity is calculated based on the amount of phosphate incorporated. The IC50 value for the inhibitor is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. labshake.com [labshake.com]
- 3. mereobiopharma.com [mereobiopharma.com]
- 4. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. lincs.hms.harvard.edu [lincs.hms.harvard.edu]
- 8. reactionbiology.com [reactionbiology.com]
- 9. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Acumapimod and Dexamethasone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of Acumapimod and dexamethasone in inflammatory disease models. Direct head-to-head preclinical or clinical studies comparing this compound and dexamethasone have not been identified in the public domain. Therefore, this comparison is based on an analysis of individual studies conducted in similar animal models of lung inflammation.
Executive Summary
This compound (BCT197) is an orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator in the inflammatory pathway.[1][2] Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory and immunosuppressive effects.[3][4] Both agents have been evaluated in preclinical models of lung inflammation, demonstrating their potential to modulate inflammatory responses.
This guide presents available quantitative data from a preclinical study of this compound in a rat model of Chronic Obstructive Pulmonary Disease (COPD) exacerbation and from preclinical studies of dexamethasone in a guinea pig model of COPD and a mouse model of acute lung injury. The experimental protocols for these key studies are also detailed to provide a comprehensive understanding of the presented data.
Data Presentation
The following tables summarize the quantitative efficacy data for this compound and dexamethasone from separate preclinical studies.
Table 1: Efficacy of this compound in a Rat Model of Tobacco Smoke and Lipopolysaccharide (LPS)-Induced COPD Exacerbation [5]
| Treatment Group | Dose (mg/kg, oral) | Outcome Measure | Result | Percentage Inhibition |
| Vehicle | - | BAL Fluid Neutrophils (cells/mL) | ~1.8 x 10^5 | - |
| This compound | 3 | BAL Fluid Neutrophils (cells/mL) | ~0.5 x 10^5 | ~72% |
| Vehicle | - | Mucus Hyperplasia (% area) | ~1.6 | - |
| This compound | 0.3 | Mucus Hyperplasia (% area) | Not reported | ED50 |
| This compound | 3 | Mucus Hyperplasia (% area) | ~0.4 | 75% |
BAL: Bronchoalveolar Lavage, ED50: Effective Dose 50
Table 2: Efficacy of Dexamethasone in a Guinea Pig Model of LPS-Induced COPD [6]
| Treatment Group | Dose (mg/kg, oral) | Outcome Measure | Result |
| LPS | - | BALF Neutrophil Count (x10^4/mL) | 13.8 ± 1.2 |
| LPS + Dexamethasone | 20 | BALF Neutrophil Count (x10^4/mL) | 5.2 ± 0.6 |
| LPS | - | BALF TNF-α (pg/mL) | 152.4 ± 10.1 |
| LPS + Dexamethasone | 20 | BALF TNF-α (pg/mL) | 85.3 ± 7.5 |
*p<0.05 compared to LPS group. BALF: Bronchoalveolar Lavage Fluid, TNF-α: Tumor Necrosis Factor-alpha.
Table 3: Efficacy of Dexamethasone in a Mouse Model of LPS-Induced Acute Lung Injury [7]
| Treatment Group | Dose (mg/kg, i.p.) | Outcome Measure | Result |
| LPS | - | BALF Total Cell Count (x10^5/mL) | 4.8 ± 0.5 |
| LPS + Dexamethasone | 5 | BALF Total Cell Count (x10^5/mL) | 2.1 ± 0.3 |
| LPS + Dexamethasone | 10 | BALF Total Cell Count (x10^5/mL) | 1.5 ± 0.2 |
| LPS | - | Lung MPO Activity (U/g tissue) | 0.45 ± 0.05 |
| LPS + Dexamethasone | 5 | Lung MPO Activity (U/g tissue) | 0.22 ± 0.03 |
| LPS + Dexamethasone | 10 | Lung MPO Activity (U/g tissue) | 0.18 ± 0.02 |
| LPS | - | Lung TNF-α (pg/mg protein) | 180 ± 20 |
| LPS + Dexamethasone | 5 | Lung TNF-α (pg/mg protein) | 95 ± 12 |
| LPS + Dexamethasone | 10 | Lung TNF-α (pg/mg protein) | 70 ± 10 |
| LPS | - | Lung IL-6 (pg/mg protein) | 250 ± 30 |
| LPS + Dexamethasone | 5 | Lung IL-6 (pg/mg protein) | 120 ± 15 |
| LPS + Dexamethasone | 10 | Lung IL-6 (pg/mg protein) | 90 ± 10 |
*p<0.05 compared to LPS group. i.p.: intraperitoneal, MPO: Myeloperoxidase, IL-6: Interleukin-6.
Experimental Protocols
This compound in Rat Model of Tobacco Smoke and LPS-Induced COPD Exacerbation [5]
-
Animal Model: Male Sprague-Dawley rats were used.
-
Induction of Inflammation: Rats were exposed to tobacco smoke (750 µg/L total suspended particulates) for 30 minutes twice daily for two days. On day 3, animals were challenged with an aerosol of LPS (0.3 mg/mL) for 30 minutes, followed by another tobacco smoke exposure 5 hours later.
-
Drug Administration: this compound (0.3, 1.0, and 3.0 mg/kg) or vehicle was administered orally once daily, one hour before the morning exposure.
-
Efficacy Endpoints: 24 hours after the LPS challenge, bronchoalveolar lavage (BAL) fluid was collected to determine neutrophil counts. Lung tissue was processed for histological analysis to assess mucus hyperplasia.
Dexamethasone in Guinea Pig Model of LPS-Induced COPD [6]
-
Animal Model: Male guinea pigs were used.
-
Induction of Inflammation: Animals were exposed to nine nebulizations of LPS (30 µg/mL) for 1 hour, 48 hours apart, over a period of 20 days.
-
Drug Administration: Dexamethasone (20 mg/kg) was administered orally for 20 days.
-
Efficacy Endpoints: 48 hours after the final LPS exposure, BAL fluid was collected for neutrophil counts and measurement of TNF-α levels.
Dexamethasone in Mouse Model of LPS-Induced Acute Lung Injury [7]
-
Animal Model: Mice were used for this study.
-
Induction of Inflammation: Acute lung injury was induced by a single intranasal administration of LPS.
-
Drug Administration: Dexamethasone (5 and 10 mg/kg) was administered intraperitoneally for seven days prior to the LPS challenge.
-
Efficacy Endpoints: BAL fluid was collected to measure total and differential cell counts. Lung tissue was harvested to determine myeloperoxidase (MPO) activity and levels of TNF-α and IL-6.
Mandatory Visualization
Signaling Pathways
Caption: this compound inhibits p38 MAPK signaling.
Caption: Dexamethasone modulates gene expression.
Experimental Workflow
Caption: Preclinical lung inflammation model workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dexamethasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. atsjournals.org [atsjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
Acumapimod's Gene Expression Effects in the Context of p38 Inhibition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Acumapimod (BCT197) is an orally active, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK) alpha and beta isoforms.[1][2] It has been investigated primarily for its therapeutic potential in acute exacerbations of chronic obstructive pulmonary disease (AECOPD).[1][2] The p38 MAPK signaling pathway is a critical regulator of inflammatory responses, and its inhibition is a key strategy for the development of anti-inflammatory therapeutics. This guide provides a comparative analysis of this compound's effects on gene expression relative to other p38 inhibitors, supported by available experimental data.
While specific, publicly available quantitative data on this compound's direct impact on the expression of a wide array of genes remains limited, its mechanism of action and effects on inflammatory biomarkers suggest a profile consistent with other p38 MAPK inhibitors. This guide synthesizes available information to provide a comparative overview.
The p38 MAPK Signaling Pathway and a General Experimental Workflow
To understand the impact of this compound and other p38 inhibitors, it is crucial to visualize the signaling cascade they target and the common experimental approaches used to assess their effects on gene expression.
References
Acumapimod: A Comparative Analysis in the Landscape of p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive statistical analysis of Acumapimod's performance in comparative studies, supported by experimental data. This compound (BCT197) is an oral, potent, and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key regulator in the inflammatory pathway associated with chronic obstructive pulmonary disease (COPD). [1][2] This document summarizes key findings from clinical trials, details experimental protocols, and visualizes the underlying biological and procedural frameworks.
Performance of this compound in Phase II Clinical Trials
This compound has been evaluated in Phase II clinical trials for the treatment of acute exacerbations of COPD (AECOPD). The primary focus of these studies has been to assess its efficacy in improving lung function and reducing inflammatory responses compared to placebo and standard of care.
Key Efficacy and Biomarker Data
The following tables summarize the key quantitative outcomes from two significant Phase II trials, NCT01332097 and NCT02700919 (AETHER study).
Table 1: Efficacy of this compound in AECOPD (NCT01332097) [1][2]
| Treatment Group | N | Primary Endpoint (Change in FEV1 at Day 10) | Change in FEV1 at Day 8 vs. Placebo (p-value) | Mean Change in FEV1 AUC (Day 0-14) vs. Placebo (p-value) | Mean Change in FEV1 AUC (Day 0-14) vs. Prednisone (p-value) |
| This compound 75 mg (repeat dose) | 183 (total) | Not met (p=0.082) | 152 mL (p=0.022) | Significantly higher (p=0.02) | Significantly higher (p=0.01) |
| Placebo | - | - | - | - | |
| Prednisone 40 mg | - | - | - | - |
FEV1: Forced Expiratory Volume in 1 second; AUC: Area Under the Curve. Repeat dose was administered on Day 1 and Day 6.
Table 2: Efficacy and Biomarker Response with this compound in Severe AECOPD (AETHER Study - NCT02700919) [3]
| Treatment Group | Outcome | Change from Baseline at Day 7 (mean [SD]) |
| This compound High Dose (75mg/40mg/40mg) | FEV1 | 84 mL (p=0.012 vs. baseline) |
| Fibrinogen | -1.49 (1.09) g/L | |
| hsCRP | -16.70 (41.22) mg/L | |
| This compound Low Dose (40mg/20mg/20mg) | FEV1 | 115 mL (p<0.001 vs. baseline) |
| Fibrinogen | -1.22 (0.93) g/L | |
| hsCRP | -10.42 (40.75) mg/L | |
| Placebo | FEV1 | No significant change (p=0.102 vs. baseline) |
| Fibrinogen | -0.65 (1.05) g/L | |
| hsCRP | -5.34 (22.22) mg/L |
Doses for the AETHER study were administered on days 1, 3, and 5.[3] A key secondary endpoint in this study was the reduction in the rate of re-hospitalizations for AECOPD, which was significantly reduced by 50.3% in the high-dose group compared to placebo.[3]
Comparative Landscape of p38 MAPK Inhibitors
Direct head-to-head comparative trials between this compound and other p38 MAPK inhibitors are not publicly available. However, data from trials of other inhibitors in similar patient populations provide context for this compound's performance. A systematic review and meta-analysis of 10 randomized controlled trials of p38 MAPK inhibitors in COPD concluded that, as a class, they are safe but did not demonstrate significant effects on most efficacy outcomes compared to placebo, with the exception of an improvement in post-bronchodilator forced vital capacity.[4]
Table 3: Summary of Findings for Other p38 MAPK Inhibitors in COPD
| Inhibitor | Key Findings from Clinical Trials | Reference |
| Losmapimod | Multiple Phase II trials in COPD did not show significant improvements in exercise tolerance, lung function, or rate of exacerbations. Development for COPD was terminated. | [5] |
| RV-568 | A 14-day trial in COPD patients showed improvements in pre-bronchodilator FEV1 and a significant reduction in sputum malondialdehyde compared to placebo. | [6] |
| PH-797804 | A 6-week randomized clinical trial showed significant improvements in trough FEV1. | [7] |
Experimental Protocols
NCT01332097 Study Protocol
-
Study Design: A Phase II, double-blind, randomized, placebo-controlled, dose-exploration study.[2]
-
Patient Population: 183 patients with moderate or severe AECOPD.[2]
-
Intervention Arms:
-
Primary Outcome: Improvement in FEV1 versus placebo at Day 5 (single doses) and Day 10 (repeated doses).[2]
AETHER Study (NCT02700919) Protocol
-
Study Design: A Phase II, randomized, multinational, double-blind, placebo-controlled study.[8]
-
Patient Population: 282 patients hospitalized for severe AECOPD.[8]
-
Intervention Arms:
-
Primary Outcome: Change from baseline in FEV1 to Day 7.[8]
-
Secondary Outcomes: Longer-term outcomes up to week 26, including treatment failures and recurrent exacerbations.[8]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the clinical trial process, the following diagrams have been generated using the DOT language.
Caption: p38 MAPK signaling pathway and the inhibitory action of this compound.
Caption: Generalized workflow for this compound Phase II clinical trials.
References
- 1. Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound (BCT-197) / Novartis, Mereo Biopharma [delta.larvol.com]
- 4. Losmapimod - Wikipedia [en.wikipedia.org]
- 5. publications.ersnet.org [publications.ersnet.org]
- 6. neurologylive.com [neurologylive.com]
- 7. researchwithrutgers.com [researchwithrutgers.com]
- 8. Phase II Study of Single/Repeated Doses of this compound (BCT197) to Treat Acute Exacerbations of COPD - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Acumapimod in a Laboratory Setting
For researchers, scientists, and drug development professionals, the safe handling and disposal of investigational compounds like Acumapimod are paramount to ensuring a secure and compliant laboratory environment. This document provides a comprehensive, step-by-step guide to the proper disposal procedures for this compound, aligning with standard laboratory safety practices for non-hazardous chemical waste.
I. This compound Safety and Hazard Assessment
This compound is an orally active p38 MAP kinase inhibitor. According to its Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. However, as with any research compound, it is crucial to handle it with care and prevent its release into the environment.
Key Safety Information:
| Parameter | Information | Source |
| Hazard Classification | Not classified as hazardous | Safety Data Sheet |
| Primary Route of Exposure | Inhalation, ingestion, skin and eye contact | General Chemical Handling |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, lab coat | Standard Laboratory Practice |
II. Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of non-hazardous pharmaceutical and chemical waste in a research laboratory setting.
A. Disposal of Unused or Expired this compound (Solid Powder)
-
Waste Identification and Segregation:
-
Label a dedicated waste container as "Non-hazardous Chemical Waste" and specify "this compound."
-
Do not mix this compound with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals.
-
-
Containerization:
-
Place the original vial or a securely sealed container with the unused this compound into the designated non-hazardous chemical waste container.
-
Ensure the container is compatible with the chemical and is properly sealed to prevent leaks or spills.
-
-
Waste Collection:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
-
B. Disposal of this compound Solutions
-
Aqueous Solutions:
-
For dilute, non-hazardous aqueous solutions of this compound, check with your local EHS guidelines. In some cases, and in very small quantities, disposal down the sanitary sewer with copious amounts of water may be permissible. However, it is always best to err on the side of caution and treat it as chemical waste.
-
If sewer disposal is not permitted, collect the aqueous waste in a clearly labeled, sealed container for non-hazardous aqueous chemical waste.
-
-
Organic Solvent Solutions:
-
Solutions of this compound in organic solvents (e.g., DMSO) must be disposed of as chemical waste.
-
Segregate the waste based on the solvent type (e.g., halogenated vs. non-halogenated solvents) as per your institution's waste management guidelines.
-
Collect the waste in a designated, compatible, and properly labeled solvent waste container.
-
C. Decontamination and Disposal of Empty Containers
-
Triple Rinsing:
-
Thoroughly rinse the empty this compound container (e.g., vial, flask) three times with a suitable solvent in which this compound is soluble (e.g., ethanol or acetone).
-
Collect the rinsate (the solvent from rinsing) and dispose of it as chemical waste in the appropriate solvent waste stream.
-
-
Container Disposal:
-
After triple rinsing, deface or remove the original label to prevent misuse.
-
The clean, empty container can typically be disposed of in the regular laboratory glass or solid waste stream. Consult your institutional policies for confirmation.
-
III. Experimental Protocols Cited
The disposal procedures outlined above are based on standard laboratory practices and do not originate from specific experimental protocols for this compound disposal. They represent best practices for handling non-hazardous research chemicals.
IV. Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Essential Safety and Handling Protocols for Acumapimod
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Acumapimod is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
According to the Safety Data Sheet (SDS), this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS). However, it is crucial to follow standard laboratory safety protocols to minimize any potential risk. The user is responsible for developing appropriate handling and personal protection methods based on the specific conditions of use.
| NFPA Ratings (Scale 0-4) | HMIS-Ratings (Scale 0-4) | ||
| Health | 0 | Health | 0 |
| Fire | 0 | Fire | 0 |
| Reactivity | 0 | Reactivity | 0 |
Source: Cayman Chemical Safety Data Sheet
While the SDS for this compound states that no special measures or personal protective equipment are required, it is best practice within a laboratory setting, especially when handling any chemical compound, to utilize a baseline of PPE. For compounds that could be hazardous, a comprehensive approach to PPE is recommended. This includes disposable, latex-free, and powder-free gloves, which are crucial as powder can absorb hazardous materials.[1] In situations involving hazardous drugs, double gloving is often required, with gloves changed every 30 minutes or immediately if compromised.[1]
Long-sleeved, seamless, disposable gowns with tight-fitting cuffs that close in the back provide body protection.[1] For eye and face protection against potential splashes, a full-face shield is preferred, or goggles worn in conjunction with a fluid-resistant mask.[2] Standard eyeglasses or safety glasses with side shields are not sufficient.[1][2] Head and hair covers, including beard and mustache covers if applicable, should also be worn to protect against residue.[1] In scenarios where airborne particles may be generated, a fit-tested NIOSH-certified N95 or N100 respirator is strongly recommended.[2]
Operational Handling and Storage
Safe Handling: No special measures are required for the safe handling of this compound.
Storage:
-
In solvent: Store at -80°C for up to 2 years, or at -20°C for up to 1 year.[3]
-
In DMSO: Store at -80°C for up to 6 months, or at 4°C for up to 2 weeks.[4]
-
No special requirements for storerooms or receptacles are noted.
Emergency Procedures and Disposal
Emergency Procedures:
-
Accidental Release: In case of a spill, pick up the material mechanically. Personal protective equipment is not required for cleaning up small spills.
-
Environmental Precautions: Do not allow the substance to enter sewers or surface/ground water.
Disposal: Follow all provincial and local regulations for hazardous waste management when disposing of this compound.
Experimental Workflow for Handling this compound
The following diagram outlines a logical workflow for the safe handling of this compound in a research setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
